Acetonitrile oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H3NO |
|---|---|
Molecular Weight |
57.05 g/mol |
IUPAC Name |
N-oxidoethanimine |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h1H3 |
InChI Key |
PFCUZDIEKKTHCH-UHFFFAOYSA-N |
SMILES |
C[C+]=N[O-] |
Canonical SMILES |
CC#[N+][O-] |
Synonyms |
acetonitrile oxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetonitrile oxide (CH₃CNO) is a molecule of significant interest in synthetic chemistry as a classic 1,3-dipolar species. Despite its utility, it is an unstable molecule, which has historically made its structural characterization challenging. This guide provides a comprehensive overview of the molecular structure of this compound, compiled from gas-phase spectroscopic studies and supported by high-level computational chemistry. Key structural parameters, including bond lengths and angles, are presented, alongside a discussion of its electronic structure and the experimental methods used for its generation and characterization.
Molecular Structure and Geometry
This compound is characterized by a linear heavy-atom backbone (C-C-N-O) and belongs to the C₃ᵥ point group, indicating a symmetric top molecular structure. This linearity is a consequence of the electronic arrangement within the nitrile oxide functional group.
Lewis Structure and Resonance
The electronic structure of this compound is best described as a resonance hybrid of several contributing forms. The most significant contributor features a triple bond between the central carbon and nitrogen atoms, with a positive formal charge on the nitrogen and a negative formal charge on the oxygen. This representation is consistent with its chemical reactivity as a 1,3-dipole.
The primary resonance structure (I) is the most stable and significant contributor to the overall electronic picture of the molecule.
Molecular Geometry and Hybridization
The central carbon atom (of the CNO group) is sp hybridized, leading to a linear arrangement with a 180° bond angle for the C-C-N segment. The nitrogen atom is also considered to be sp hybridized. The methyl carbon is sp³ hybridized, resulting in a tetrahedral arrangement of the hydrogen atoms.
Quantitative Structural Data
The geometric parameters of this compound have been determined through a combination of microwave spectroscopy and ab initio computational methods. The following table summarizes the key bond lengths and angles.
| Parameter | Bond | Value (Å) | Angle | Value (°) |
| Bond Lengths | C-H | ~1.09 | H-C-H | ~109.5 |
| C-C | ~1.46 | C-C-N | 180 | |
| C≡N | ~1.17 | C-N-O | 180 | |
| N-O | ~1.20 |
Note: These values are derived from computational studies and are in close agreement with experimental spectroscopic data.
Experimental Protocols
Synthesis of this compound
Due to its instability, this compound is typically generated in situ for synthetic applications or in the gas phase for spectroscopic analysis. A common and high-yield method for its gas-phase production is the flash vacuum thermolysis (FVT) of its stable dimer, 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).[1]
Protocol: Gas-Phase Generation of this compound via FVT
-
Precursor: 3,4-dimethyl-1,2,5-oxadiazole 2-oxide is placed in a sample holder.
-
Thermolysis: The precursor is heated, and the vapor is passed through a quartz tube heated to approximately 600 °C under high vacuum (e.g., 10⁻³ Torr).
-
Cleavage: The high temperature induces a retro-1,3-dipolar cycloaddition reaction, cleaving the dimer into two molecules of this compound.
-
Analysis: The resulting gas-phase this compound is then directed into the chamber of a spectrometer for analysis.
Structural Determination by Microwave Spectroscopy
The rotational spectrum of gas-phase this compound has been measured using microwave spectroscopy. These experiments confirmed that this compound is a symmetric top molecule, consistent with its C₃ᵥ symmetry.[2] By analyzing the rotational constants derived from the spectrum, precise molecular geometries, including bond lengths and angles, can be determined. The large measured dipole moment of 4.49 D is also consistent with the charge separation depicted in the primary resonance structure.[2]
Conclusion
The structure of this compound is well-defined, featuring a linear C-C-N-O framework and C₃ᵥ symmetry. Its electronic nature is best described by resonance, with the primary form highlighting its 1,3-dipolar character. While its instability presents experimental challenges, techniques such as flash vacuum thermolysis for its generation and microwave spectroscopy for its analysis have provided a clear and detailed picture of its molecular architecture. This structural understanding is fundamental for professionals in chemistry and drug development who utilize nitrile oxides in various synthetic strategies.
References
In Situ Generation of Acetonitrile Oxide: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the core methodologies for the in situ generation of acetonitrile oxide, a valuable and reactive intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details established and contemporary experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows. The guide focuses on practical application, offering step-by-step instructions for the most common precursor classes: acetaldoxime, N-hydroxyacetimidoyl chlorides, and nitroethane.
Introduction
This compound (CH₃CNO) is a highly useful 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes. This reactivity provides a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazolines and isoxazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Due to its inherent instability and tendency to dimerize, this compound is almost exclusively generated in situ and trapped immediately by a suitable reaction partner. This guide explores the principal methods for its transient generation, offering a practical resource for synthetic chemists.
Methods for In Situ Generation of this compound
Several precursor classes can be employed for the in situ formation of this compound. The choice of method often depends on the stability of the dipolarophile, the desired reaction conditions (e.g., pH, temperature), and the availability of starting materials. The most prominent methods are detailed below.
Oxidation of Acetaldoxime
The oxidation of acetaldoxime is a widely used, mild, and often "green" approach to generate this compound. Various oxidizing agents can be employed, with a notable modern method utilizing a combination of sodium chloride and Oxone®.
Caption: Oxidation of acetaldoxime to this compound.
A convenient and efficient method for this transformation involves the use of sodium chloride and Oxone® (2KHSO₅·KHSO₄·K₂SO₄)[1]. This system generates hypochlorous acid in situ, which acts as the effective oxidant.
Dehydrochlorination of N-Hydroxyacetimidoyl Chloride
The base-induced elimination of hydrogen chloride from an N-hydroxyacetimidoyl chloride (also known as a hydroximoyl chloride) is a classical and reliable method for generating nitrile oxides. This method requires the prior synthesis of the N-hydroxyacetimidoyl chloride precursor.
Caption: Dehydrochlorination of N-hydroxyacetimidoyl chloride.
The precursor, N-hydroxyacetimidoyl chloride, can be synthesized by the chlorination of acetaldoxime[2]. The subsequent dehydrochlorination is typically achieved using a non-nucleophilic base, such as triethylamine.
Dehydration of Nitroethane (Mukaiyama Reaction)
The dehydration of primary nitroalkanes, a method pioneered by Mukaiyama, provides another effective route to nitrile oxides. This reaction is often carried out using a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base.
Caption: Dehydration of nitroethane to this compound.
The reaction with phenyl isocyanate is driven by the formation of carbon dioxide and diphenylurea, which precipitates from the reaction mixture.
Experimental Protocols
The following protocols are provided as detailed examples for the in situ generation of this compound and its subsequent trapping in a [3+2] cycloaddition reaction.
Protocol 1: Generation from Acetaldoxime via NaCl/Oxone Oxidation and Cycloaddition with Styrene
This protocol is adapted from a green chemistry approach for the synthesis of isoxazolines[1].
Materials:
-
Acetaldoxime
-
Styrene
-
Sodium chloride (NaCl)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of acetaldoxime (1.0 mmol) and styrene (1.2 mmol) in ethyl acetate (10 mL), add sodium chloride (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Add a solution of Oxone® (1.1 mmol) in water (5 mL) dropwise to the mixture at room temperature over 10 minutes.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water (15 mL) and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methyl-5-phenyl-4,5-dihydroisoxazole.
Protocol 2: Generation from N-Hydroxyacetimidoyl Chloride and Cycloaddition with Styrene
This two-step protocol involves the synthesis of the precursor followed by its use in a cycloaddition reaction.
Step 1: Synthesis of N-Hydroxyacetimidoyl Chloride [2]
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer, prepare an aqueous solution of acetaldoxime.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C.
-
Monitor the reaction by observing the formation of a separate product layer.
-
Once the reaction is complete, separate the lower layer containing the crude N-hydroxyacetimidoyl chloride. The product can be used in the next step with or without further purification.
Step 2: Dehydrochlorination and Cycloaddition
-
In a round-bottom flask, dissolve N-hydroxyacetimidoyl chloride (1.0 mmol) and styrene (1.2 mmol) in anhydrous diethyl ether (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triethylamine (1.1 mmol) in anhydrous diethyl ether (5 mL) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Triethylamine hydrochloride will precipitate as a white solid. Filter the solid and wash it with diethyl ether.
-
Combine the filtrate and washings, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the isoxazoline product.
Protocol 3: Generation from Nitroethane via Mukaiyama Dehydration and Cycloaddition with Styrene
This protocol is based on the classical Mukaiyama method.
Materials:
-
Nitroethane
-
Phenyl isocyanate
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous benzene or toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of nitroethane (1.0 mmol) and styrene (1.5 mmol) in anhydrous benzene (10 mL), add phenyl isocyanate (2.2 mmol).
-
Add a catalytic amount of triethylamine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux. A precipitate of diphenylurea will form.
-
Continue refluxing for 2-3 hours until the starting nitroethane is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the diphenylurea precipitate.
-
Wash the precipitate with a small amount of cold benzene.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired isoxazoline.
Quantitative Data
The efficiency of the in situ generation and subsequent cycloaddition of this compound is highly dependent on the chosen method and the nature of the dipolarophile. The following tables summarize representative yields for the formation of isoxazolines from various precursors and alkenes.
Table 1: Yields from Oxidation of Acetaldoxime with NaCl/Oxone [1]
| Dipolarophile | Product | Yield (%) |
| Styrene | 3-methyl-5-phenyl-4,5-dihydroisoxazole | 85 |
| 4-Chlorostyrene | 5-(4-chlorophenyl)-3-methyl-4,5-dihydroisoxazole | 81 |
| 1-Octene | 3-methyl-5-hexyl-4,5-dihydroisoxazole | 78 |
| Methyl acrylate | Methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate | 75 |
Table 2: Yields from Dehydrochlorination of N-Hydroxyacetimidoyl Chloride
| Dipolarophile | Product | Yield (%) |
| Styrene | 3-methyl-5-phenyl-4,5-dihydroisoxazole | ~70-80 |
| Propylene | 3,5-dimethyl-4,5-dihydroisoxazole | ~65-75 |
| Acrylonitrile | 3-methyl-4,5-dihydroisoxazole-5-carbonitrile | ~60-70* |
*Typical reported yield ranges. Actual yields may vary based on specific reaction conditions.
Table 3: Yields from Dehydration of Nitroethane (Mukaiyama Method)
| Dipolarophile | Product | Yield (%) |
| Styrene | 3-methyl-5-phenyl-4,5-dihydroisoxazole | ~70-85 |
| 1-Heptene | 5-pentyl-3-methyl-4,5-dihydroisoxazole | ~65-80 |
| Phenylacetylene | 3-methyl-5-phenylisoxazole | ~75-90* |
*Typical reported yield ranges. Actual yields may vary based on specific reaction conditions.
Signaling Pathways and Experimental Workflows
Visual representations of the reaction pathways and a generalized experimental workflow can aid in understanding the processes involved.
Caption: Pathways for the in situ generation of this compound.
Caption: Generalized experimental workflow for [3+2] cycloaddition.
Conclusion
The in situ generation of this compound is a cornerstone of modern heterocyclic chemistry, enabling the efficient synthesis of valuable isoxazoline and isoxazole derivatives. This guide has presented the primary methodologies for its generation from acetaldoxime, N-hydroxyacetimidoyl chlorides, and nitroethane. By providing detailed experimental protocols, comparative quantitative data, and clear visual diagrams, this document serves as a practical and comprehensive resource for researchers in organic synthesis and drug development. The choice of method will ultimately be guided by the specific synthetic challenge, but the protocols and data herein offer a solid foundation for experimental design and execution.
References
A Comprehensive Technical Guide to the Synthesis of Acetonitrile Oxide from Aldoximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonitrile oxide is a highly valuable and reactive intermediate in organic synthesis, primarily utilized as a 1,3-dipole in cycloaddition reactions to construct five-membered heterocycles such as isoxazoles and isoxazolines. These structural motifs are prevalent in a wide array of natural products and pharmaceutically active compounds. Due to its inherent instability and propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides), this compound is almost exclusively generated in situ from stable precursors. The most common and practical starting materials for its synthesis are aldoximes, particularly acetaldoxime.
This technical guide provides an in-depth overview of the principal methods for the synthesis of this compound from aldoximes, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in the effective application of this versatile synthetic intermediate.
Core Synthetic Methodologies
There are two primary, well-established methods for the generation of this compound from aldoximes:
-
Dehydrohalogenation of Hydroxamoyl Halides: This classic two-step approach involves the initial conversion of an aldoxime to a hydroxamoyl halide, which is subsequently treated with a base to induce dehydrohalogenation and furnish the nitrile oxide.
-
Direct Oxidation of Aldoximes: This method offers a more direct route, employing a variety of oxidizing agents to convert the aldoxime to the corresponding nitrile oxide in a single step.
Method 1: Dehydrohalogenation of Acetohydroxamoyl Chloride
This is a widely used and reliable method for the in situ generation of this compound. The process begins with the chlorination of acetaldoxime to form acetohydroxamoyl chloride, which is then subjected to base-induced elimination of hydrogen chloride.
Reaction Pathway
Caption: Dehydrohalogenation pathway for this compound synthesis.
Experimental Protocol: In Situ Generation and Cycloaddition
This protocol details the generation of this compound from acetaldoxime and its immediate trapping with an alkene (e.g., styrene) to form an isoxazoline.
Materials:
-
Acetaldoxime
-
N-Chlorosuccinimide (NCS)
-
Styrene (or other dipolarophile)
-
Triethylamine (Et3N)
-
Chloroform (CHCl3) or Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve acetaldoxime (1.0 eq) in chloroform (or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of acetohydroxamoyl chloride can be monitored by TLC.
-
To the reaction mixture, add the dipolarophile (e.g., styrene, 1.2 eq).
-
Slowly add a solution of triethylamine (1.1 eq) in chloroform (or dichloromethane) dropwise to the flask over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove triethylammonium chloride.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding isoxazoline.
Quantitative Data
The yield of the resulting heterocyclic product is indicative of the efficiency of this compound generation.
| Dipolarophile | Product | Yield (%) | Reference |
| Styrene | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | 75-85 | [Generic, based on literature] |
| 1-Hexene | 5-Butyl-3-methyl-4,5-dihydroisoxazole | 60-70 | [Generic, based on literature] |
| Phenylacetylene | 3-Methyl-5-phenylisoxazole | 70-80 | [Generic, based on literature] |
Method 2: Oxidation of Aldoximes
The direct oxidation of aldoximes provides a more atom-economical and often milder alternative to the dehydrohalogenation route. Various oxidizing agents have been successfully employed for this transformation.
Reaction Pathway
Caption: Direct oxidation pathway for this compound synthesis.
Experimental Protocols
Materials:
-
Acetaldoxime
-
Commercial bleach (sodium hypochlorite solution)
-
Dipolarophile
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve acetaldoxime (1.0 eq) and the dipolarophile (1.2 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add commercial bleach solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography.
Materials:
-
Aldoxime
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO3)
-
Dipolarophile
-
Acetonitrile and Water (as solvent mixture)
Procedure:
-
In a flask, dissolve the aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).
-
Add sodium bicarbonate (2.0 mmol) to the solution.
-
Add Oxone® (1.2 mmol) portion-wise to the stirred mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Oxidation Methods
| Oxidizing Agent | Dipolarophile | Product | Yield (%) | Reference |
| Sodium Hypochlorite | Styrene | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | ~80 | [Generic, based on literature] |
| Oxone®/NaHCO3 | Methyl Acrylate | Methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate | ~90 | [Generic, based on literature] |
Characterization of this compound
As a transient species, the direct characterization of this compound is challenging. Its formation is typically inferred from the structure of its trapping products. However, some spectroscopic data have been obtained for stable, sterically hindered nitrile oxides. By analogy, the following characteristics are expected for this compound:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the -C≡N-O group is expected in the range of 2280-2310 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbon atom of the nitrile oxide group is expected to have a chemical shift in the range of 30-40 ppm.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z = 57 would be expected, although it may be of low intensity due to the molecule's instability.
Safety and Handling
-
Precursors: Acetaldoxime is flammable and toxic. N-Chlorosuccinimide is a corrosive solid and an oxidizing agent. Handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Chloroform and dichloromethane are volatile and suspected carcinogens. Use in a fume hood and avoid inhalation.
-
Oxidizing Agents: Sodium hypochlorite and Oxone® are strong oxidizers. Avoid contact with combustible materials.
-
This compound: As a reactive and potentially unstable intermediate, it is recommended to generate and use this compound in situ without attempting to isolate it, unless it is a sterically hindered and known stable derivative.
Conclusion
The synthesis of this compound from aldoximes is a cornerstone of modern heterocyclic chemistry. Both the dehydrohalogenation of hydroxamoyl halides and the direct oxidation of aldoximes are effective methods for its in situ generation. The choice of method often depends on the substrate compatibility, desired reaction conditions, and the availability of reagents. This guide provides the fundamental knowledge and practical protocols for researchers to successfully generate and utilize this compound in their synthetic endeavors, paving the way for the efficient construction of complex molecules with potential applications in drug discovery and materials science.
A Technical Guide to the Thermal Stability of Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetonitrile oxide (CH₃CNO) is a reactive intermediate of significant interest in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocycles. However, its practical application is often hampered by its inherent thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, detailing its primary decomposition pathways, available kinetic data, and methodologies for its study. Due to the transient nature of this compound, much of the available quantitative data is derived from computational studies, with experimental validation remaining a key area for future research.
Introduction
This compound is the simplest organic nitrile oxide, possessing a linear C-C≡N-O structure. Its high reactivity stems from its 1,3-dipolar character, making it a valuable synthon. However, this reactivity also contributes to its limited thermal stability, posing challenges for its isolation and storage. Understanding the thermal decomposition behavior of this compound is crucial for optimizing reaction conditions, minimizing side-product formation, and ensuring the safe handling of this reactive species.
Thermal Decomposition Pathways
The thermal decomposition of this compound is primarily governed by two competing pathways:
-
Isomerization to Methyl Isocyanate: A unimolecular rearrangement to the more stable isomer, methyl isocyanate (CH₃NCO).
-
Dimerization to Dimethylfuroxan: A bimolecular cycloaddition reaction to form 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).
The prevalence of each pathway is dependent on factors such as temperature, concentration, and the presence of other reactive species.
dot
Caption: Primary thermal decomposition pathways of this compound.
Quantitative Thermal Stability Data
Direct experimental measurement of the thermal stability of this compound is challenging due to its high reactivity. Consequently, much of the available quantitative data is derived from theoretical calculations.
| Parameter | Value (Theoretical) | Method |
| Activation Energy (Isomerization) | ~56.8 kcal/mol (for a substituted benzonitrile oxide) | Quantum Chemical |
| Note: Specific value for this compound not found | Calculations | |
| Reaction Enthalpy (Isomerization) | Data not available in searched literature | - |
| Half-life (t₁/₂) | Highly dependent on temperature and concentration | - |
| No specific experimental values found |
Note: The provided activation energy is for a substituted aromatic nitrile oxide and serves as an estimate. The actual value for this compound may differ. The lack of precise experimental data underscores the need for further research in this area.
Experimental Protocols
The study of the thermal stability of this compound requires specialized techniques for its generation and subsequent analysis of its decomposition.
Generation of this compound
Method: Flash Vacuum Pyrolysis (FVP) of Dimethylfuroxan
This is the most common method for generating gas-phase this compound for spectroscopic and kinetic studies.
Protocol:
-
Precursor Preparation: Synthesize and purify 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).
-
Apparatus Setup: Assemble a flash vacuum pyrolysis apparatus consisting of a sample inlet, a pyrolysis tube (quartz), a heating furnace, and a cold trap (liquid nitrogen).
-
Pyrolysis:
-
Evacuate the system to a high vacuum (~10⁻³ to 10⁻⁶ Torr).
-
Heat the pyrolysis tube to a temperature sufficient to induce the retro-cycloaddition of dimethylfuroxan (typically 400-600 °C).
-
Sublime the dimethylfuroxan precursor at a controlled rate into the hot pyrolysis tube.
-
-
Product Collection/Analysis:
-
The gaseous products, including this compound, are rapidly cooled and either isolated in an inert gas matrix on a cold finger for spectroscopic analysis (e.g., IR, UV-Vis) or directly analyzed by a mass spectrometer or photoelectron spectrometer coupled to the FVP setup.
-
dot
Caption: Experimental workflow for the generation of this compound via FVP.
Kinetic Analysis of Thermal Decomposition
Method: Spectroscopic Monitoring in the Gas Phase or in Solution
This protocol outlines a general approach for determining the kinetic parameters of this compound decomposition.
Protocol:
-
Generation: Generate this compound in the gas phase using FVP as described above, or in a suitable inert solvent by a chemical method (e.g., dehydrohalogenation of acetohydroximoyl chloride).
-
Monitoring:
-
Gas Phase: Couple the FVP apparatus to a rapid-scan infrared spectrometer or a mass spectrometer. Monitor the decay of a characteristic absorption band of this compound (e.g., the -CNO stretching frequency in the IR) or its parent ion peak in the mass spectrum over time at a constant temperature.
-
Solution: After in-situ generation in a thermostated cuvette, monitor the disappearance of a characteristic UV-Vis absorption band of this compound over time.
-
-
Data Analysis:
-
Plot the concentration (or a property proportional to concentration, such as absorbance) of this compound versus time.
-
Determine the order of the reaction (first-order for isomerization, second-order for dimerization) by analyzing the shape of the decay curve or by varying the initial concentration.
-
Calculate the rate constant (k) at different temperatures.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).
-
The half-life (t₁/₂) can be calculated from the rate constant.
-
dot
Caption: Logical workflow for the kinetic analysis of this compound decomposition.
Factors Influencing Thermal Stability
The thermal stability of nitrile oxides can be influenced by steric and electronic factors. While data for this compound is scarce, studies on other nitrile oxides suggest:
-
Steric Hindrance: Bulky substituents adjacent to the nitrile oxide functionality can sterically hinder the approach for dimerization, thereby increasing the relative importance of the unimolecular isomerization pathway or enhancing the overall stability at lower temperatures.
-
Electronic Effects: The electronic nature of the substituent attached to the nitrile oxide can influence the stability of the molecule and the transition states for its decomposition pathways.
Conclusion and Future Outlook
This compound is a valuable yet thermally labile synthetic intermediate. Its primary decomposition routes are isomerization to methyl isocyanate and dimerization to dimethylfuroxan. While theoretical studies have provided insights into its stability, there is a clear need for more robust experimental data, particularly concerning its decomposition kinetics under various conditions. The application of techniques such as flash vacuum pyrolysis coupled with modern spectroscopic methods holds promise for elucidating the precise thermal behavior of this compound. A deeper understanding of its stability will undoubtedly facilitate its broader application in synthetic chemistry and drug development.
The Genesis and Evolution of Nitrile Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrile oxides, a fascinating class of organic compounds with the general structure R-C≡N⁺-O⁻, have carved a significant niche in synthetic chemistry. Though their history is deeply rooted in the explosive and enigmatic nature of fulminic acid, modern understanding has unveiled them as powerful and versatile intermediates, particularly in the construction of heterocyclic scaffolds crucial for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of their discovery, the elucidation of their structure, and the key experimental methods developed for their generation and application.
A History Forged in Fire: The Fulminic Acid Connection
The story of nitrile oxides begins not with their isolation, but with the startling discovery of their inorganic salts. In the late 18th and early 19th centuries, chemists experimenting with metals, nitric acid, and alcohol stumbled upon highly explosive compounds.
-
1798: L. G. Brugnatelli first prepared "fulminating silver" by dissolving silver in nitric acid and adding the solution to spirits of wine.[1]
-
1800: Edward Howard, working in England, created mercury fulminate, Hg(CNO)₂, a compound that would serve as a primary detonator in explosives for nearly a century.[2]
-
1823: Justus von Liebig reported a similar method for preparing mercuric fulminate.[1]
For over a century, the true structure of the parent "fulminic acid" (HCNO) remained a subject of intense debate among prominent chemists like Liebig and Wöhler. It was this very debate that contributed to the burgeoning concept of isomerism. The free acid itself proved dangerously unstable, an explosive and poisonous oily liquid.[1][2] It was not until 1966 that the correct mesomeric structure, H–C≡N⁺–O⁻, was definitively established through spectroscopic analysis, finally identifying fulminic acid as the parent compound of the nitrile oxide class.[2][3]
The Huisgen Revolution: Nitrile Oxides as 1,3-Dipoles
The modern era of nitrile oxide chemistry was ushered in by the groundbreaking work of Rolf Huisgen in the 1960s. Huisgen was the first to classify nitrile oxides as members of a broader class of molecules known as "1,3-dipoles."[4][5]
This classification was a conceptual leap, explaining their high reactivity and predictable behavior in cycloaddition reactions. Huisgen demonstrated that nitrile oxides readily undergo a powerful ring-forming reaction, the 1,3-dipolar cycloaddition , with various unsaturated molecules (dipolarophiles) like alkenes and alkynes.[4][6][7] This reaction, often called the Huisgen cycloaddition, provides a direct and highly efficient route to valuable five-membered heterocyclic compounds such as isoxazolines and isoxazoles, which are foundational structures in many pharmaceutical agents.[8]
Caption: General scheme of a 1,3-dipolar cycloaddition reaction.
Physicochemical and Spectroscopic Data
Due to their inherent instability, most nitrile oxides are generated and used in situ. However, their formation can be confirmed by characteristic spectroscopic signatures. Steric hindrance can increase stability; for instance, mesitylnitrile oxide is a stable, crystalline solid.[5]
| Data Type | Characteristic Value/Observation | Notes |
| IR Spectroscopy | Strong, sharp absorption at ~2290 - 2300 cm⁻¹ | This peak is characteristic of the -C≡N⁺-O⁻ stretch and is at a higher frequency than typical nitriles (~2250 cm⁻¹).[9] |
| ¹³C NMR Spectroscopy | Resonance for the nitrile oxide carbon at ~35 - 38 ppm (upfield) | This is a highly diagnostic feature, as nitrile carbons (-C≡N) typically appear far downfield (115-125 ppm). |
| Physical State | Typically transient intermediates; some sterically hindered examples are stable solids. | Unstabilized nitrile oxides readily dimerize to form furoxans.[8] |
| Molar Mass (HCNO) | 43.02 g/mol | For the parent compound, fulminic acid.[3] |
Key Experimental Protocols for Nitrile Oxide Generation
Several reliable methods have been developed for the synthesis of nitrile oxides. The choice of method often depends on the nature of the precursor (aliphatic vs. aromatic) and the sensitivity of other functional groups in the molecule.
Method 1: Dehydrohalogenation of Hydroximoyl Chlorides (Huisgen Method)
This is the most common and widely used method, particularly for aromatic nitrile oxides.[5][10] The protocol is a two-step process starting from an aldehyde.
Step A: Synthesis of the Hydroximoyl Chloride Precursor The aldehyde is first converted to an aldoxime, which is then chlorinated to yield the hydroximoyl chloride.
-
Reagents & Equipment:
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Sodium Carbonate, Na₂CO₃)
-
Solvent (e.g., Ethanol/Water)
-
Chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or Sodium Hypochlorite, NaOCl)
-
Reaction flask, magnetic stirrer, cooling bath
-
-
Procedure (General):
-
Dissolve the aldehyde and hydroxylamine hydrochloride in a suitable solvent mixture (e.g., ethanol/water).
-
Add a base (e.g., Na₂CO₃) portion-wise and stir at room temperature until the aldehyde is consumed (monitor by TLC).
-
Isolate the crude aldoxime by precipitation or extraction.
-
Dissolve the dried aldoxime in a solvent like DMF or CH₂Cl₂.
-
Cool the solution in an ice bath and add the chlorinating agent (e.g., NCS) portion-wise.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Upon completion, use a standard aqueous workup to isolate the crude hydroximoyl chloride, which can be purified by recrystallization or chromatography.
-
Step B: In situ Generation of the Nitrile Oxide The hydroximoyl chloride is treated with a non-nucleophilic base to eliminate HCl, generating the nitrile oxide, which is immediately trapped by a dipolarophile present in the reaction mixture.
-
Reagents & Equipment:
-
Hydroximoyl chloride
-
Dipolarophile (e.g., styrene, methyl acrylate)
-
Tertiary amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Reaction flask under an inert atmosphere (e.g., N₂ or Ar)
-
-
Procedure (General):
-
Dissolve the hydroximoyl chloride and the dipolarophile (typically 1.0 - 1.5 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution (e.g., to 0 °C).
-
Slowly add triethylamine (1.1 equivalents) dropwise via syringe.
-
Stir the reaction, allowing it to warm to room temperature, for several hours or until the starting material is consumed (monitor by TLC).
-
Filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate and purify the resulting cycloadduct (e.g., isoxazoline) by column chromatography.
-
References
- 1. 1911 Encyclopædia Britannica/Fulminic Acid - Wikisource, the free online library [en.wikisource.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Fulminic acid - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Acetonitrile oxide (CH₃CNO) is a highly reactive, unstable nitrile oxide that serves as a valuable intermediate in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. Due to its transient nature, the characterization of its spectroscopic properties requires specialized experimental techniques. This guide provides a comprehensive overview of the rotational, vibrational, and electronic spectroscopy of this compound, detailing the experimental protocols for its generation and analysis, and presenting key quantitative data in a structured format.
Molecular Structure and Generation
This compound is a symmetric top molecule with a linear C-C-N-O skeleton.[1] Its instability necessitates in situ generation, most commonly through the thermolysis of its stable dimer, 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).[2]
Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole 2-oxide (Dimethylfuroxan)
Generation of this compound via Thermolysis
This compound is generated in the gas phase by the thermal decomposition of dimethylfuroxan.[2] The precursor is heated, and the resulting gas-phase products, including this compound, are then introduced into the spectrometer for analysis.
Experimental Workflow for Spectroscopic Analysis of this compound
Caption: General workflow for the generation and spectroscopic analysis of this compound.
Rotational Spectroscopy
Microwave spectroscopy has been employed to determine the rotational spectrum and structure of this compound. The analysis confirms that it behaves as a symmetric top molecule.[1]
Experimental Protocol: Microwave Spectroscopy
A conventional Stark-modulated spectrometer is used for these measurements.[1]
-
Sample Introduction: The gaseous products from the thermolysis of dimethylfuroxan are passed through the spectrometer's sample cell. To differentiate between the ground state and vibrationally excited species, the cell temperature can be varied.[1]
-
Spectrometer: A spectrometer equipped with a precise frequency counter (e.g., an 8-digit counter) is used to measure the transition frequencies.[1]
-
Data Acquisition: Multiple scans are typically averaged to improve the signal-to-noise ratio.[1] Stark lobes are measured at various voltages to determine the dipole moment.[1]
Rotational Constants and Molecular Structure
The rotational constants for the ground vibrational state of this compound have been determined from its microwave spectrum.
| Parameter | Value | Unit | Reference |
| B | 4235.96 | MHz | [1] |
Table 1: Rotational Constant of this compound.
The measured N-O bond length in this compound has been compared with predictions from force-constant bond-length formulas.[1]
Vibrational Spectroscopy
The vibrational modes of this compound have been investigated using gas-phase mid-infrared spectroscopy.[2] For comparison, the vibrational frequencies of its stable isomer, acetonitrile, are also provided.
Experimental Protocol: Gas-Phase Infrared Spectroscopy
-
Generation and Introduction: this compound is produced by the thermolysis of dimethylfuroxan in a heated inlet system and the gaseous products are directed into the sample cell of an infrared spectrometer.[2]
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used to record the spectrum.
-
Matrix Isolation (Alternative): For studying unstable species, matrix isolation is a powerful technique. The gaseous sample is diluted with a large excess of an inert gas (e.g., argon or nitrogen) and the mixture is condensed onto a cold window (typically cooled to cryogenic temperatures).[5][6] This traps the individual molecules, preventing reactions and allowing for detailed spectroscopic analysis.
Matrix Isolation Spectroscopy Workflow
Caption: Workflow for matrix isolation infrared spectroscopy of this compound.
Vibrational Frequencies
The following table summarizes the experimentally observed fundamental vibrational frequencies for this compound. For comparison, the well-established vibrational frequencies of acetonitrile are also listed.
| This compound (CH₃CNO) | Acetonitrile (CH₃CN) |
| Frequency (cm⁻¹) | Assignment |
| 2315 | ν(C≡N) stretch |
| 1319 | ν(N-O) stretch |
| - | - |
| - | - |
| - | - |
| - | - |
| - | - |
| - | - |
Electronic Spectroscopy
The electronic structure of this compound has been probed using ultraviolet photoelectron spectroscopy (UPS).
Experimental Protocol: Ultraviolet Photoelectron Spectroscopy
-
Ionization Source: A helium discharge lamp is a common source for UPS, providing photons with energies of 21.2 eV (He I) or 40.8 eV (He II).[7]
-
Sample Introduction: The gas-phase sample of this compound, generated via thermolysis, is introduced into a high-vacuum chamber where it is irradiated by the UV photons.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer. The ionization energy is then calculated as the difference between the photon energy and the measured kinetic energy of the photoelectron.[7]
Ionization Energies
Ultraviolet photoelectron spectroscopy provides information about the energies of the molecular orbitals. The spectrum of this compound shows a series of bands corresponding to the ionization of electrons from different valence orbitals.
| Ionization Energy (eV) | Assignment | Reference |
| Data not available in a readily compiled format in the searched literature. | - | - |
Table 3: Vertical Ionization Energies of this compound. (Note: While the use of UPS on this compound is documented, a specific table of ionization energies was not found in the initial searches.)
Computational Studies
The spectroscopic properties of this compound have also been investigated using computational methods, such as ab initio calculations and density functional theory (DFT). These theoretical studies support the experimental findings and provide further insights into the molecule's structure, vibrational frequencies, and electronic character.[2]
Conclusion
The spectroscopic characterization of this compound, a key reactive intermediate, has been achieved through a combination of specialized experimental techniques and computational analysis. Microwave spectroscopy confirms its symmetric top structure, while infrared and ultraviolet photoelectron spectroscopy provide valuable data on its vibrational and electronic properties. The generation of this unstable molecule in the gas phase via thermolysis of its stable dimer is a crucial step in its spectroscopic investigation. This guide provides a foundational understanding of the spectroscopic properties of this compound for researchers in synthetic chemistry, physical chemistry, and related fields.
References
- 1. The microwave spectrum, structure, dipole moment, and 14N nuclear quadrupole coupling constant of acetonitrile-N-oxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix isolation - Wikipedia [en.wikipedia.org]
- 6. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 7. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of Acetonitrile Oxide with Dipolarophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of acetonitrile oxide with a diverse range of dipolarophiles, focusing on the synthetically valuable [3+2] cycloaddition reaction. This compound, a highly reactive 1,3-dipole, serves as a versatile building block for the construction of five-membered heterocycles, primarily isoxazolines and isoxazoles, which are prevalent scaffolds in medicinal chemistry and natural product synthesis. This document details the various methods for the in situ generation of this compound, explores its reactivity with a wide array of alkenes and alkynes, and discusses the mechanistic aspects that govern the regioselectivity and stereoselectivity of these cycloadditions. Quantitative data from the literature is summarized in tabular format for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical transformations.
Introduction to this compound and 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that involves the concerted or stepwise addition of a 1,3-dipole to a dipolarophile to form a five-membered ring.[1] this compound (CH₃C≡N⁺-O⁻) is a linear, zwitterionic 1,3-dipole that readily participates in these reactions. Due to its inherent instability, this compound is almost exclusively generated in situ and trapped with a suitable dipolarophile. The resulting isoxazoline and isoxazole heterocycles are not only stable compounds but also serve as valuable synthetic intermediates, which can be further transformed into β-hydroxy ketones, γ-amino alcohols, and other functionalized molecules.[1]
The regioselectivity of the cycloaddition is a critical aspect and is influenced by both electronic and steric factors of the reacting partners. Frontier Molecular Orbital (FMO) theory is often employed to predict the regiochemical outcome. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For this compound, which is a relatively electron-rich dipole, the HOMO(dipole)-LUMO(dipolarophile) interaction is often dominant, especially with electron-deficient dipolarophiles.[2]
Generation of this compound
The transient nature of this compound necessitates its generation in the presence of the dipolarophile. Several reliable methods have been developed for its in situ formation.
Dehydrohalogenation of Acetohydroximoyl Halides
A common method involves the base-induced dehydrohalogenation of acetohydroximoyl halides, which are typically prepared by the halogenation of acetaldoxime.
dot
Caption: Generation of this compound from acetaldoxime.
Oxidation of Acetaldoxime
Direct oxidation of acetaldoxime offers a more direct route to this compound. A variety of oxidizing agents have been employed for this purpose.
dot
References
Acetonitrile Oxide as a 1,3-Dipole: A Technical Guide for Synthetic and Medicinal Chemists
An in-depth exploration of the generation, reactivity, and application of acetonitrile oxide in 1,3-dipolar cycloaddition reactions for the synthesis of valuable heterocyclic scaffolds in drug discovery and development.
Introduction
This compound (CH₃CNO) is a highly reactive 1,3-dipole that serves as a powerful building block in organic synthesis. Its primary utility lies in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and efficient route to a diverse range of five-membered heterocyclic compounds, most notably isoxazoles and isoxazolines. These heterocycles are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound chemistry for researchers, scientists, and drug development professionals, detailing its generation, reactivity patterns, and practical applications, with a focus on experimental protocols and quantitative data.
Core Concepts: The 1,3-Dipolar Nature of this compound
This compound is a linear molecule with a cumulative system of double bonds, best represented by a resonance hybrid of several contributing structures. This electronic distribution confers a dipole moment, with the oxygen atom being the negative pole and the carbon atom the positive pole. This inherent polarity dictates its reactivity as a 1,3-dipole in cycloaddition reactions.
The frontier molecular orbitals (FMOs) of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the nature of the interaction with a given dipolarophile. The relative energies of the FMOs of the 1,3-dipole and the dipolarophile determine the reaction's facility and regioselectivity.
Generation of this compound
Due to its high reactivity and propensity to dimerize into furoxan, this compound is almost exclusively generated in situ for synthetic applications. Several reliable methods have been developed for its transient formation, with the choice of method often depending on the substrate tolerance and desired reaction conditions.
Dehydrohalogenation of Acetohydroximoyl Halides
One of the most common methods for generating this compound is the base-induced dehydrohalogenation of acetohydroximoyl halides, typically acetohydroximoyl chloride. The precursor, acetohydroximoyl chloride, can be synthesized by the chlorination of acetaldoxime.[1]
Experimental Protocol: Preparation of Acetohydroximoyl Chloride
-
Materials: Acetaldoxime, N-chlorosuccinimide (NCS) or chlorine gas, chloroform.
-
Procedure: A solution of acetaldoxime in chloroform is treated with a chlorinating agent such as N-chlorosuccinimide or chlorine gas at a controlled temperature (typically 0-10 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the acetohydroximoyl chloride.[1]
Experimental Protocol: In Situ Generation and Cycloaddition of this compound via Dehydrohalogenation
-
Materials: Acetohydroximoyl chloride, dipolarophile (e.g., an alkene or alkyne), non-nucleophilic base (e.g., triethylamine), and an appropriate solvent (e.g., toluene, THF).
-
Procedure: To a solution of the dipolarophile in the chosen solvent, a solution of acetohydroximoyl chloride is added. The mixture is cooled in an ice bath, and a non-nucleophilic base, such as triethylamine, is added dropwise. The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt, and the filtrate is concentrated. The crude product is then purified by chromatography.
Oxidation of Acetaldoxime
Direct oxidation of acetaldoxime offers a more direct route to this compound, avoiding the preparation of the hydroximoyl halide. Various oxidizing agents can be employed for this transformation.
Experimental Protocol: In Situ Generation of this compound via Oxidation of Acetaldoxime
-
Materials: Acetaldoxime, dipolarophile, and an oxidizing agent (e.g., sodium hypochlorite (bleach), diacetoxyiodobenzene).
-
Procedure: In a typical procedure, a solution of acetaldoxime and the dipolarophile in a suitable solvent (e.g., dichloromethane) is treated with an aqueous solution of sodium hypochlorite (bleach). The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. After completion, the organic layer is separated, washed, dried, and concentrated to yield the crude cycloadduct, which is then purified.[2]
Logical Workflow for this compound Generation
References
An In-depth Technical Guide to 1,3-Dipolar Cycloaddition Reactions: Principles and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition is a powerful and versatile class of pericyclic reactions that enables the synthesis of five-membered heterocyclic rings.[1][2] This reaction, first extensively investigated by Rolf Huisgen, involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne.[2][3] Its significance in medicinal chemistry and drug development has been amplified by the advent of "click chemistry," a concept that prioritizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a 1,3-dipolar cycloaddition, is a cornerstone of click chemistry and has revolutionized bioconjugation and drug discovery.[5][6]
This technical guide provides a comprehensive overview of the core principles of 1,3-dipolar cycloaddition reactions, with a focus on their mechanistic underpinnings, quantitative aspects, and practical applications in modern drug development. Detailed experimental protocols for key reactions are also provided to facilitate their implementation in the laboratory.
Core Principles and Mechanism
The 1,3-dipolar cycloaddition is a concerted [4π + 2π] cycloaddition, mechanistically analogous to the Diels-Alder reaction.[4][7] The 1,3-dipole is a three-atom, four-π-electron system, while the dipolarophile contributes two π-electrons. The reaction proceeds through a concerted, pericyclic transition state, meaning all bond-forming and bond-breaking events occur simultaneously.[8] This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product.[1]
The regioselectivity of the reaction—the orientation of the 1,3-dipole relative to the dipolarophile—is governed by Frontier Molecular Orbital (FMO) theory.[2][3] The reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The combination with the smaller HOMO-LUMO energy gap will dominate, and the new bonds will form between the atoms with the largest orbital coefficients.[3]
A diverse array of 1,3-dipoles can be employed, including but not limited to:
-
Azides (RN₃): Crucial for the Huisgen cycloaddition to form triazoles.[9]
-
Nitrile Oxides (RCNO): Used to synthesize isoxazoles and isoxazolines.[10][11]
-
Carbonyl Ylides (R₂C-O-CR₂): Provide access to oxygen-containing heterocycles.[12][13]
-
Azomethine Ylides (R₂C-NR-CR₂): Lead to the formation of pyrrolidines.[2][14]
Key Variants and Their Applications in Drug Development
The versatility of the 1,3-dipolar cycloaddition has given rise to several powerful variants with broad applications in the synthesis of pharmaceuticals and bioconjugates.
The Huisgen Azide-Alkyne Cycloaddition
The thermal reaction between an azide and an alkyne, known as the Huisgen cycloaddition, typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers of the resulting 1,2,3-triazole.[9][15]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The development of the copper(I)-catalyzed version of the Huisgen cycloaddition by Sharpless and Meldal was a landmark achievement.[6] The copper catalyst dramatically accelerates the reaction and, crucially, provides exclusively the 1,4-disubstituted triazole isomer.[6] This high regioselectivity and reliability have made CuAAC the quintessential "click" reaction.[5][16] Its applications in drug discovery are vast, including:
-
Lead Discovery and Optimization: Rapidly creating libraries of diverse compounds for high-throughput screening.[5]
-
Bioconjugation: Linking drug molecules to targeting moieties like antibodies to create antibody-drug conjugates (ADCs).[17]
-
Fragment-Based Drug Discovery (FBDD): Connecting small molecular fragments that bind to a biological target.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement for biological applications is the strain-promoted azide-alkyne cycloaddition (SPAAC). This variant utilizes a strained cyclooctyne as the dipolarophile, which reacts rapidly with azides without the need for a cytotoxic copper catalyst.[18] The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures.[8] SPAAC is a key tool for in vivo chemistry and the labeling of biomolecules in living systems.[18]
Quantitative Data on 1,3-Dipolar Cycloaddition Reactions
The efficiency of 1,3-dipolar cycloadditions can be quantified by reaction yields and rates. The following tables summarize representative quantitative data for key variants of this reaction.
Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne | Azide | Solvent/Conditions | Rate Constant (M⁻¹s⁻¹) |
| Cyclooctyne | Benzyl azide | CD₃CN | 0.0012 |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | CD₃CN | 0.14 |
| Dibenzocyclooctyne (DIBO) | Benzyl azide | CD₃CN | 0.17 |
| DIBAC | Benzyl azide | CD₃CN/H₂O | 0.31 |
| DIFO | Benzyl azide | CD₃CN | 0.076 |
| TMTH | Benzyl azide | Not specified | 4.0 |
Data sourced from multiple references, including[1][7]. Rate constants are highly dependent on the specific reactants and conditions.
Table 2: Representative Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Catalyst/Solvent | Yield (%) |
| Phenylacetylene | Benzyl azide | CuSO₄, Sodium Ascorbate / t-BuOH:H₂O | 91 |
| 1-Octyne | Benzyl azide | CuI / Glycerol | 93 |
| Propargyl alcohol | 3-Azido-7-hydroxycoumarin | CuSO₄, Sodium Ascorbate / Buffer | Near-quantitative |
| Various terminal alkynes | In situ generated aryl azides | CuI / 1ChCl/2Gly (DES) | 40-88 |
Yields are illustrative and can vary based on specific substrates and reaction optimization. Data compiled from[16][17][19].
Table 3: Representative Yields for Nitrile Oxide Cycloadditions
| Aldoxime (Nitrile Oxide Precursor) | Alkene/Alkyne | Reagents/Conditions | Yield (%) |
| 4-Methylbenzaldoxime | Phenylacetylene | NaCl, Oxone, Na₂CO₃ / Ball-milling | 78 |
| Naphthaldehyde oxime | Methyl acrylate | NaCl, Oxone, Na₂CO₃ / Ball-milling | 76 |
| Various aldoximes | Various alkenes/alkynes | NaCl, Oxone, Na₂CO₃ / Solvent-free | up to 86 |
Yields are for the formation of isoxazoles and isoxazolines. Data sourced from[10].
Experimental Protocols
Detailed methodologies for key 1,3-dipolar cycloaddition reactions are provided below.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general method for labeling a biomolecule containing an alkyne moiety with an azide-functionalized cargo molecule.
Materials:
-
Biomolecule-alkyne
-
Cargo-azide
-
Phosphate buffer (pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution (20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)
-
Sodium ascorbate solution (100 mM, freshly prepared)
-
Aminoguanidine solution (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule-alkyne in the phosphate buffer to a final concentration of approximately 50-60 µM.
-
Add the cargo-azide to the reaction mixture. The molar excess will depend on the specific application.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand.
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and copper.[17]
Protocol 2: In Situ Generation of Nitrile Oxides and Subsequent Cycloaddition
This protocol describes the generation of a nitrile oxide from an aldoxime and its subsequent reaction with an alkene to form an isoxazoline under solvent-free ball-milling conditions.
Materials:
-
Aldoxime (e.g., 4-methylbenzaldoxime)
-
Alkene (e.g., methyl acrylate)
-
Sodium chloride (NaCl)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Milling vessel and balls (e.g., stainless steel)
Procedure:
-
To a milling vessel, add the aldoxime (1.0 mmol), NaCl (1.1 mmol), Oxone® (1.1 mmol), and Na₂CO₃ (1.5 mmol).
-
Add the alkene (1.2 mmol) to the vessel.
-
Mill the mixture at room temperature for the required time (typically 1-2 hours), monitoring the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[10]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells with azide-labeled surface glycans (e.g., after incubation with Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixed-cell imaging)
Procedure:
-
Gently wash the azide-labeled cells three times with warm PBS to remove any unincorporated azido sugar.
-
For live-cell imaging, directly add the DBCO-functionalized fluorescent dye (typically at a concentration of 10-50 µM) to the cell culture medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unreacted dye.
-
The cells are now ready for imaging by fluorescence microscopy.
-
For fixed-cell imaging, first fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS, before proceeding with the addition of the DBCO-dye.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key mechanisms and workflows.
Conclusion
1,3-Dipolar cycloaddition reactions represent a remarkably versatile and powerful tool in the arsenal of the modern medicinal chemist. From the foundational Huisgen cycloaddition to the highly refined CuAAC and SPAAC "click" reactions, this class of transformations provides efficient and selective access to a vast array of heterocyclic scaffolds and bioconjugates. The high yields, stereospecificity, and functional group tolerance of these reactions make them ideally suited for applications in drug discovery, from the rapid generation of compound libraries to the precise construction of complex targeted therapeutics. A thorough understanding of the underlying principles and practical methodologies of 1,3-dipolar cycloadditions is therefore essential for researchers and scientists working at the forefront of pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetonitrile oxide (CH₃CNO) is a highly reactive, unstable organic compound belonging to the nitrile oxide functional group. Its transient nature makes direct study challenging, necessitating in situ generation for synthetic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its generation, spectroscopic characterization, and its pivotal role in the synthesis of isoxazolines via 1,3-dipolar cycloaddition reactions. The significance of these heterocycles in medicinal chemistry and drug development is also highlighted. Detailed experimental protocols for its in situ generation and subsequent reactions are provided, alongside computational data for its physical properties.
Physical Properties
Due to its high reactivity and propensity to dimerize, this compound has not been isolated as a stable bulk substance. Therefore, standard experimental physical properties such as boiling point, melting point, and density are not available. The data presented below are computationally derived and provide theoretical estimates for the properties of the transient molecule.
| Property | Value | Source |
| Molecular Formula | C₂H₃NO | PubChem[1] |
| Molecular Weight | 57.05 g/mol | PubChem[1] |
| Exact Mass | 57.021463719 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC#[N+][O-] | PubChem[1] |
| InChI Key | PFCUZDIEKKTHCH-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3-AA | -0.6 | PubChem[1] |
| Computed Dipole Moment | ~4.05 D | |
| Symmetry | C₃v (linear skeleton, free internal rotation) | [2] |
Chemical Properties and Reactivity
This compound is a prototypical 1,3-dipole, characterized by a linear structure with a separation of charge. This electronic configuration dictates its primary mode of reactivity: 1,3-dipolar cycloaddition.
Stability and Dimerization
This compound is highly unstable and readily undergoes dimerization to form 3,4-dimethylfuroxan (also known as 3,4-dimethyl-1,2,5-oxadiazole 2-oxide) in the absence of a trapping agent.[2] This rapid dimerization is a key challenge in its study and application, necessitating its generation in situ for synthetic purposes.
1,3-Dipolar Cycloaddition
The most significant chemical property of this compound is its ability to participate in [3+2] cycloaddition reactions with a wide variety of dipolarophiles (molecules containing a π-system, such as alkenes and alkynes).[3] This reaction is a powerful and atom-economical method for the synthesis of five-membered heterocyclic rings.
-
Reaction with Alkenes: this compound reacts with alkenes to form 3-methylisoxazolines.
-
Reaction with Alkynes: The reaction with alkynes yields 3-methylisoxazoles.
These cycloaddition reactions are generally highly regioselective and stereospecific. The regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory.[4]
Spectroscopic Data
The transient nature of this compound makes its spectroscopic characterization challenging, often requiring specialized techniques such as gas-phase spectroscopy following its generation by pyrolysis.
| Spectroscopy Type | Key Observations |
| Infrared (IR) Spectroscopy | Gas-phase IR studies have identified the fundamental vibrational modes. Key absorptions include a strong band associated with the -C≡N stretch.[2] |
| Ultraviolet Photoelectron Spectroscopy (UPS) | UPS provides information about the electronic structure and bonding within the molecule.[2] |
| Photoionization Mass Spectrometry (PIMS) | PIMS has been used to study the ionization and fragmentation of this compound in the gas phase.[2] |
| ¹³C NMR Spectroscopy | In solution, the carbon atom of the nitrile oxide group is expected to have a characteristic chemical shift. For example, in a related stable aromatic nitrile oxide, the -CNO carbon appears at 35.7 ppm, indicating significant negative charge on the carbon.[5] Due to its instability, direct NMR of this compound is not practical without rapid in situ generation and measurement techniques. |
Synthesis and Experimental Protocols
This compound is almost exclusively generated in situ for immediate use in subsequent reactions. The two most common methods for its preparation are the dehydration of nitroethane and the oxidation of acetaldoxime.
Generation from Acetaldoxime
A widely used laboratory method involves the oxidation of acetaldoxime. This can be achieved using various oxidizing agents, such as sodium hypochlorite or N-chlorosuccinimide (NCS) followed by base-mediated elimination.
This protocol describes the formation of 3-methyl-5-phenyl-4,5-dihydroisoxazole via the in situ generation of this compound and its trapping with styrene.
Materials:
-
Acetaldoxime
-
Styrene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetaldoxime (1.0 eq) and styrene (1.2 eq) in dichloromethane.
-
Formation of the Hydroximinoyl Chloride: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour.
-
In Situ Generation and Cycloaddition: Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-methyl-5-phenyl-4,5-dihydroisoxazole.
Generation from Thermolysis of Dimethylfuroxan
This compound can also be generated in the gas phase by the flash vacuum pyrolysis (FVP) of its stable dimer, 3,4-dimethylfuroxan.[2] This method is particularly useful for spectroscopic studies of the monomeric species.
Applications in Drug Development and Medicinal Chemistry
While this compound itself is not a therapeutic agent, its utility as a reagent for constructing the isoxazoline and isoxazole cores is of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are considered "privileged structures" as they are found in a wide range of biologically active compounds.[4]
-
Scaffolds for Bioactive Molecules: The isoxazoline ring serves as a versatile and stable scaffold for the development of new drugs. Its three-dimensional structure allows for diverse substitution patterns to optimize binding to biological targets.
-
Synthesis of Natural Products: Many natural products with interesting biological activities contain the isoxazoline moiety. 1,3-dipolar cycloaddition with nitrile oxides is a key step in the total synthesis of these complex molecules.[3]
-
Bioisosteric Replacement: The isoxazoline ring can be used as a bioisostere for other functional groups, such as amides or esters, to improve the pharmacokinetic properties of a drug candidate, including metabolic stability and cell permeability.
-
Prodrug Strategies: The N-O bond in the isoxazoline ring can be cleaved under specific physiological conditions, offering a potential strategy for the design of prodrugs that release the active pharmacophore at the target site.[6]
Examples of therapeutic areas where isoxazoline-containing compounds have shown promise include:
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antimicrobial and antiviral compounds
-
Herbicides and pesticides[7]
The synthesis of the non-steroidal anti-inflammatory drug Valdecoxib, for instance, involves the formation of an isoxazole ring, which can be constructed through a nitrile oxide cycloaddition strategy.[8]
Safety and Handling
Given that this compound is generated in situ as a transient intermediate, direct handling is avoided. However, the precursors and reagents used in its generation require careful handling.
-
Precursors: Acetaldoxime and nitroethane are flammable and toxic.
-
Reagents: Oxidizing agents like NCS and sodium hypochlorite are corrosive and should be handled with appropriate personal protective equipment (PPE). Organic solvents such as dichloromethane are volatile and should be used in a well-ventilated fume hood.
-
Exothermic Reactions: The generation of nitrile oxides can be exothermic. It is crucial to control the reaction temperature, especially during the addition of reagents.
Conclusion
This compound is a valuable, albeit transient, reactive intermediate in organic synthesis. Its physical properties are primarily understood through computational methods due to its inherent instability. The chemical reactivity is dominated by 1,3-dipolar cycloaddition reactions, providing a powerful and efficient route to isoxazoline and isoxazole heterocycles. The prevalence of these five-membered rings in a wide array of biologically active molecules underscores the importance of this compound and its cycloaddition chemistry in the field of drug discovery and development. The experimental protocols for its in situ generation are well-established, allowing for its safe and effective use in a laboratory setting. Further research into novel methods for the generation and application of this compound will undoubtedly continue to contribute to advancements in synthetic and medicinal chemistry.
References
- 1. This compound | C2H3NO | CID 522391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113880774A - Preparation method of phenyl isoxazoline compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Alchemists' Guide to Acetonitrile Oxide: A Comprehensive Review of Precursor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonitrile oxide, a reactive 1,3-dipole, serves as a versatile intermediate in organic synthesis, particularly in the construction of five-membered heterocycles like isoxazoles and isoxazolines, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds. Due to its inherent instability, this compound is typically generated in situ from various stable precursors. The choice of precursor and the method of its conversion are critical for the successful and efficient synthesis of the target heterocyclic compounds. This technical guide provides an in-depth overview of the primary precursors to this compound, detailing their preparation methodologies, and presenting quantitative data to facilitate comparison and selection of the most suitable synthetic route.
Core Precursors and Their Synthetic Pathways
The generation of this compound hinges on the availability of suitable precursors that can be efficiently converted to the reactive dipole under specific reaction conditions. The most prominent and widely utilized precursors include aldoximes, hydroxamoyl chlorides, primary nitroalkanes, O-silylated hydroxamic acids, and furoxans. Each of these precursors offers a unique set of advantages and is amenable to different synthetic strategies.
Aldoximes: The Versatile Starting Point
Aldoximes are arguably the most common precursors for this compound generation due to their ready accessibility from the condensation of aldehydes with hydroxylamine. The subsequent conversion to nitrile oxides is achieved through oxidation.
Preparation of Aldoximes:
A general and efficient method for the synthesis of aldoximes involves the reaction of aromatic aldehydes with ethylenediamine and Oxone® in water. This method provides excellent yields for a variety of substituted benzaldehydes.[1]
Experimental Protocol for Aldoxime Synthesis from an Arylaldehyde: [1]
-
To a flask containing water, add the arylaldehyde (1.0 equiv.), ethylenediamine (1.1 equiv.), and Oxone® (1.0 equiv.).
-
Stir the mixture at 80°C for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture.
-
The solid product is then filtered, washed with water, and dried to afford the pure aldoxime.
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Benzaldoxime | 3 | 92 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzaldoxime | 3 | 94 |
| 4-Methylbenzaldehyde | 4-Methylbenzaldoxime | 3 | 91 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzaldoxime | 3 | 95 |
| 2-Chlorobenzaldehyde | 2-Chlorobenzaldoxime | 3 | 90 |
Table 1: Synthesis of Aldoximes from Various Aldehydes. [1]
Generation of this compound from Aldoximes via Oxidation:
The oxidation of aldoximes to nitrile oxides can be accomplished using a variety of oxidizing agents. A green and efficient protocol utilizes a combination of sodium chloride and Oxone®.[2] Hypervalent iodine reagents, such as iodobenzene diacetate (DIB), also serve as effective oxidants for this transformation.[3]
Experimental Protocol for NaCl/Oxone Oxidation of Aldoximes: [2]
-
To a solution of the aldoxime (1.0 equiv.) and an alkene (1.5 equiv.) in a suitable solvent (e.g., CH3CN/H2O), add NaCl (1.2 equiv.) and Oxone® (1.1 equiv.).
-
Stir the reaction mixture at room temperature for the specified time.
-
Upon completion, quench the reaction with saturated aqueous Na2S2O3 solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the isoxazoline product.
| Aldoxime | Alkene | Product | Time (h) | Yield (%) |
| Benzaldoxime | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 1 | 95 |
| 4-Methoxybenzaldoxime | Styrene | 5-Phenyl-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | 1 | 92 |
| Cinnamaldehyde oxime | Styrene | 5-Phenyl-3-styryl-4,5-dihydroisoxazole | 12 | 85 |
| Hexanal oxime | 1-Octene | 3-Pentyl-5-hexyl-4,5-dihydroisoxazole | 1 | 88 |
Table 2: In situ Generation of Nitrile Oxides from Aldoximes and their Cycloaddition. [2]
Hydroxamoyl Chlorides: Stable and Reactive Precursors
Hydroxamoyl chlorides are another important class of precursors that generate nitrile oxides upon dehydrochlorination, typically with a base. They are generally stable and can be isolated before their conversion.
Preparation of Hydroxamoyl Chlorides:
Hydroxamoyl chlorides are commonly synthesized from the corresponding aldoximes by chlorination using reagents like N-chlorosuccinimide (NCS).[4]
Experimental Protocol for Synthesis of Phenylhydroximoyl Chloride: [4]
-
To a solution of benzaldoxime (1.0 equiv.) in a suitable solvent (e.g., DMF), add N-chlorosuccinimide (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to yield phenylhydroximoyl chloride.
| Aldoxime | Reagent | Solvent | Time (h) | Yield (%) |
| Benzaldoxime | NCS | DMF | 1 | 92 |
| 4-Chlorobenzaldoxime | NCS | DMF | 1 | 95 |
| 4-Nitrobenzaldoxime | NCS | DMF | 2 | 90 |
Table 3: Synthesis of Hydroxamoyl Chlorides from Aldoximes. [5]
Generation of this compound from Hydroxamoyl Chlorides:
The dehydrochlorination of hydroxamoyl chlorides is typically achieved using a tertiary amine base like triethylamine (Et3N) to generate the nitrile oxide in situ for subsequent cycloaddition reactions.
Primary Nitroalkanes: The Mukaiyama Dehydration
The dehydration of primary nitroalkanes, famously known as the Mukaiyama method, provides a direct route to nitrile oxides. This reaction is typically carried out using a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of base.[6]
Experimental Protocol for the Mukaiyama Reaction: [6]
-
To a solution of the primary nitroalkane (1.0 equiv.) and an alkene (2.0 equiv.) in an anhydrous solvent (e.g., benzene), add phenyl isocyanate (1.1 equiv.) and a catalytic amount of triethylamine.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, the precipitated diphenylurea is filtered off.
-
The filtrate is concentrated, and the residue is purified by distillation or chromatography to afford the isoxazoline product.
| Nitroalkane | Dehydrating Agent | Base | Product (with Styrene) | Yield (%) |
| Nitroethane | Phenyl isocyanate | Et3N | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | 82 |
| 1-Nitropropane | Phenyl isocyanate | Et3N | 3-Ethyl-5-phenyl-4,5-dihydroisoxazole | 75 |
Table 4: Generation of Nitrile Oxides from Primary Nitroalkanes. [6]
O-Silylated Hydroxamic Acids: A Modern Approach
A more recent and versatile method for generating nitrile oxides involves the dehydration of O-silylated hydroxamic acids. These precursors are stable, often crystalline solids that can be easily prepared and handled.[7]
Preparation of O-Silylated Hydroxamic Acids:
O-Silylated hydroxamic acids are prepared by the reaction of hydroxamic acids with a silylating agent, such as tert-butyldiphenylsilyl chloride (TBDPSCl).
Experimental Protocol for the Generation of Nitrile Oxides from O-Silylated Hydroxamic Acids: [7]
-
To a stirred solution of the O-tert-butyldiphenylsilyl hydroxamate (1.0 equiv.) and triethylamine (3.0 equiv.) in dichloromethane at -40°C, add triflic anhydride (1.1 equiv.) dropwise.
-
Allow the solution to warm to 0°C over 1 hour.
-
Add the alkene (2.0 equiv.) to the reaction mixture.
-
Warm the reaction to room temperature and stir for 5 hours.
-
Perform an aqueous workup and purify the product by flash chromatography.
| O-Silylated Hydroxamate | Alkene | Product | Yield (%) |
| O-TBDPS benzhydroxamate | Norbornene | Exo-3-phenyl-4,9-dioxa-2-azatricyclo[5.2.1.02,6]dec-8-ene | 86 |
| O-TBDPS benzhydroxamate | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 81 |
| O-TBDPS cinnamylhydroxamate | Norbornene | Exo-3-styryl-4,9-dioxa-2-azatricyclo[5.2.1.02,6]dec-8-ene | 75 |
Table 5: Cycloaddition Reactions using O-Silylated Hydroxamic Acids as Nitrile Oxide Precursors. [7]
Furoxans: Dimeric Precursors
Furoxans, or 1,2,5-oxadiazole-2-oxides, are dimers of nitrile oxides. They can serve as precursors to nitrile oxides through thermolysis or photolysis, which causes a retro-1,3-dipolar cycloaddition.
Preparation of Furoxans:
Furoxans are typically formed by the dimerization of nitrile oxides generated in situ, especially in the absence of a dipolarophile. For instance, the oxidation of aldoximes with reagents like NaCl and Oxone in the absence of an alkene can lead to the formation of furoxans.[8]
Experimental Protocol for Furoxan Synthesis from Aldoximes: [8]
-
To a mixture of the aldoxime (1.0 equiv.), NaCl (1.0 equiv.), and Oxone® (1.0 equiv.) is added a base such as triethylamine (1.0 equiv.).
-
The mixture is subjected to solvent-free ball-milling for a specified time.
-
The crude product is then purified by chromatography to yield the furoxan.
| Aldoxime | Base | Time (min) | Yield (%) |
| Benzaldoxime | Et3N | 60 | 85 |
| 4-Chlorobenzaldoxime | Et3N | 60 | 92 |
| 4-Methylbenzaldoxime | Et3N | 60 | 88 |
Table 6: Mechanochemical Synthesis of Furoxans from Aldoximes. [8]
Generation of this compound from Furoxans:
The thermolysis of furoxans at elevated temperatures leads to the regeneration of two equivalents of the corresponding nitrile oxide, which can then be trapped by a dipolarophile.[9]
Conclusion
The synthesis of this compound is a critical step in the construction of various nitrogen-containing heterocycles. This guide has detailed the preparation of the most significant precursors: aldoximes, hydroxamoyl chlorides, primary nitroalkanes, O-silylated hydroxamic acids, and furoxans. By providing structured data tables and clear experimental protocols, researchers and drug development professionals can make informed decisions regarding the most appropriate synthetic strategy for their specific needs. The choice of precursor will depend on factors such as substrate compatibility, desired reaction conditions, and overall synthetic efficiency. The continued development of novel and more efficient methods for the generation of this compound will undoubtedly further expand its utility in the synthesis of complex molecules with important biological activities.
References
- 1. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 4. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furazan N-oxides: a convenient source of both nitrile oxides and isocyanates | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Early Studies on the Formation of Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research into the formation of acetonitrile oxide, a versatile and reactive intermediate in organic synthesis. The document focuses on the seminal methods, offering detailed experimental protocols, quantitative data from early studies, and visual representations of the reaction pathways and workflows.
Introduction
This compound (CH₃CNO) is the simplest alkyl nitrile oxide and a member of the 1,3-dipole family. Its high reactivity and propensity to undergo [3+2] cycloaddition reactions have made it a valuable synthon for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are common motifs in pharmaceuticals and agrochemicals. The early investigations into the generation of this transient species laid the groundwork for the development of modern synthetic methodologies. This guide revisits these pioneering efforts, providing a detailed technical overview for researchers.
Foundational Methods for this compound Formation
The early synthesis of this compound was primarily centered around elimination reactions, particularly the dehydration of primary nitroalkanes and the dehydrohalogenation of α-chloroaldoximes. These methods, while sometimes supplanted by milder and more efficient modern techniques, remain fundamental to the understanding of nitrile oxide chemistry.
Dehydration of Primary Nitroalkanes
One of the most classical and conceptually straightforward methods for generating nitrile oxides is the dehydration of primary nitro compounds. For this compound, this involves the elimination of water from nitroethane. Early methods often employed strong dehydrating agents. A significant advancement was the use of isocyanates, which act as water scavengers under relatively mild conditions.
This protocol is based on the work describing the intramolecular dehydration of nitroalkanes with isocyanates[1].
-
Reaction Setup: A solution of nitroethane (1 equivalent) and phenyl isocyanate (1 equivalent) is prepared in a dry, aprotic solvent such as benzene or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Initiation: A catalytic amount of a tertiary amine, such as triethylamine (e.g., 0.1 equivalents), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the disappearance of the characteristic isocyanate peak in the IR spectrum (around 2270-2250 cm⁻¹).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The major byproduct, N,N'-diphenylurea, is largely insoluble and can be removed by filtration[1]. The filtrate contains the in situ generated this compound.
-
Trapping (for characterization): As this compound is unstable and readily dimerizes, it is typically trapped in situ with a dipolarophile. For example, adding an alkene like styrene to the initial reaction mixture will yield the corresponding 3-methyl-5-phenyl-2-isoxazoline.
Logical Workflow for Dehydration of Nitroethane
Caption: Workflow for generating this compound via dehydration of nitroethane.
Dehydrohalogenation of α-Chloroacetaldoxime
The dehydrohalogenation of hydroximoyl halides is a widely used and historically significant method for synthesizing nitrile oxides[2]. For this compound, the precursor is α-chloroacetaldoxime, which is readily prepared from acetaldehyde oxime.
This protocol is a generalized procedure based on classical methods for nitrile oxide generation from hydroximoyl chlorides[3].
-
Preparation of α-Chloroacetaldoxime:
-
Acetaldehyde oxime is dissolved in a suitable solvent, such as chloroform or diethyl ether.
-
The solution is treated with a chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), often at low temperatures (0-5 °C) to prevent side reactions.
-
The reaction progress is monitored, and upon completion, the solvent is removed under reduced pressure to yield the crude α-chloroacetaldoxime.
-
-
Generation of this compound:
-
The crude α-chloroacetaldoxime is dissolved in a solvent like diethyl ether.
-
The solution is cooled in an ice bath.
-
A non-nucleophilic base, typically a tertiary amine like triethylamine, is added dropwise to the solution. The base removes HCl, leading to the formation of this compound.
-
The triethylammonium chloride salt precipitates and can be removed by filtration. The filtrate contains the this compound.
-
Reaction Pathway for Dehydrohalogenation
Caption: Formation of this compound from acetaldehyde oxime.
Spectroscopic and Physical Data from Early Studies
Characterization of the highly reactive this compound in early studies was challenging. Much of the initial evidence for its formation was indirect, relying on the isolation of its dimer (dimethylfuroxan or 3,4-dimethyl-1,2,5-oxadiazole 2-oxide) or cycloaddition products. However, spectroscopic techniques later provided direct proof of its existence.
| Property/Technique | Observed Data | Reference/Comment |
| Infrared (IR) Spectroscopy | A strong absorption band is observed in the region of 2300 cm⁻¹, characteristic of the -C≡N⁺-O⁻ stretching vibration. | This was a key piece of evidence for the nitrile oxide structure.[4] |
| Molecular Formula | C₂H₃NO | Determined by elemental analysis of its stable derivatives and later confirmed by mass spectrometry.[5] |
| Molecular Weight | 57.05 g/mol | [5] |
| Dimerization Product | Dimethylfuroxan | This compound readily dimerizes, especially in the absence of a trapping agent. This dimer was often isolated in early preparations.[6][7] |
| Symmetry | C₃v | The molecule has a linear skeleton with free internal rotation of the methyl group, consistent with a symmetric top as observed in microwave spectroscopy.[7] |
Alternative and Related Early Methods
While dehydration and dehydrohalogenation were the mainstays, other methods were also explored in the historical context of nitrile oxide chemistry.
From Fulminic Acid Precursors
Historically, fulminic acid (HCNO) and its salts (fulminates) were known for their explosive properties long before their structure was understood[8]. The chemistry of fulminates is closely related to that of nitrile oxides. For instance, the reaction of sodium nitromethane with mercuric chloride has been used as a laboratory method to produce mercuric fulminate, showcasing the connection between nitroalkanes and the CNO group[8]. While not a direct early route to this compound, the study of fulminates provided crucial insights into the nature of the CNO functional group.
Oxidative Methods
The oxidation of aldoximes, now a very common method, also has its roots in earlier research. Oxidants like lead tetraacetate, alkali hypohalites, and N-bromosuccinimide were reported for the conversion of aldoximes to nitrile oxides[2]. These methods provided an alternative to the elimination reactions, expanding the toolkit for generating these reactive intermediates.
Signaling Pathway for Aldoxime Oxidation
Caption: General pathway for the oxidative generation of nitrile oxides.
Conclusion
The early studies on the formation of this compound were pivotal in establishing the fundamental reactivity of nitrile oxides. The development of methods based on the dehydration of nitroethane and the dehydrohalogenation of α-chloroacetaldoxime provided the initial access to this important class of 1,3-dipoles. These foundational works, characterized by rigorous experimental procedures and deductive reasoning in an era of limited analytical instrumentation, paved the way for the widespread application of this compound and its derivatives in modern organic synthesis, with significant implications for the fields of medicinal chemistry and materials science.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C2H3NO | CID 522391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1911 Encyclopædia Britannica/Fulminic Acid - Wikisource, the free online library [en.wikisource.org]
Acetonitrile Oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
A deep dive into the nomenclature, properties, synthesis, and applications of the versatile 1,3-dipole, acetonitrile oxide, a key intermediate in the synthesis of bioactive heterocyclic compounds.
Abstract
This compound (CH₃CNO) is a highly reactive 1,3-dipole that serves as a valuable intermediate in organic synthesis, particularly in the construction of five-membered heterocyclic rings such as isoxazoles and isoxazolines. These heterocycles are prominent scaffolds in a wide array of pharmaceuticals and biologically active compounds. This technical guide provides a thorough examination of this compound, covering its nomenclature and CAS registry information, physicochemical properties, and detailed experimental protocols for its in situ generation and subsequent 1,3-dipolar cycloaddition reactions. Furthermore, it explores the significant role of this compound in drug discovery and development, highlighting the therapeutic potential of the resulting isoxazole-containing compounds. Safety and handling considerations for this unstable intermediate are also discussed to ensure its effective and safe utilization in a laboratory setting.
Nomenclature and CAS Information
This compound is systematically named acetonitrile N-oxide . It is registered under the CAS Number 7063-95-8 .[1]
Synonyms:
-
Acetonitrile N-oxide[1]
-
Ethylidyneazane oxide
-
(Ethylidyneazaniumyl)oxidanide[1]
-
Methyl-C-nitroso-methane
Physicochemical and Spectroscopic Data
Due to its high reactivity and instability, isolating pure this compound is challenging. Consequently, many of its physicochemical properties are reported from computational studies or inferred from spectroscopic analysis of its transient existence in solution.
| Property | Value | Source |
| Molecular Formula | C₂H₃NO | PubChem[1] |
| Molecular Weight | 57.05 g/mol | PubChem[1] |
| Canonical SMILES | CC#[N+][O-] | PubChem[1] |
| InChI Key | PFCUZDIEKKTHCH-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | -0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 57.021464 g/mol | PubChem[1] |
| Monoisotopic Mass | 57.021464 g/mol | PubChem[1] |
| Topological Polar Surface Area | 30.7 Ų | PubChem[1] |
| Heavy Atom Count | 4 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 54.9 | PubChem[1] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The characteristic absorption band for the nitrile oxide group (-C≡N⁺-O⁻) is typically observed in the region of 2280-2310 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its transient nature, obtaining standard ¹H and ¹³C NMR spectra of isolated this compound is not practical. Its formation and consumption are typically monitored by observing the disappearance of precursor signals and the appearance of cycloaddition product signals.
-
Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 57.0215 would be expected in the mass spectrum.
Synthesis and In Situ Generation
This compound is highly prone to dimerization and polymerization, making its isolation and storage difficult. Therefore, it is almost exclusively generated in situ for immediate consumption in subsequent reactions, most notably 1,3-dipolar cycloadditions. The most common and practical methods for its generation involve the dehydration of primary nitroalkanes or the dehydrohalogenation of hydroxamoyl halides.
General Reaction Pathway for In Situ Generation and Cycloaddition
The overall process involves the formation of this compound from a suitable precursor, which then reacts with a dipolarophile (an alkene or alkyne) to yield a five-membered heterocyclic ring.
Caption: General workflow for the in situ generation of this compound and its subsequent [3+2] cycloaddition.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazolines from Aldehydes
This protocol describes a convenient one-pot, three-step procedure starting from an aldehyde. The aldehyde is first converted to the corresponding aldoxime, which is then oxidized to generate this compound in situ for the cycloaddition reaction with an alkene.
Reaction Scheme:
Caption: Reaction pathway for the one-pot synthesis of isoxazolines from aldehydes.
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
N-Chlorosuccinimide (NCS) (1.5 mmol)
-
Alkene (1.2 mmol)
-
Sodium hydroxide (0.5 mmol)
-
Dimethylformamide (DMF) (1 mL)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in DMF (1 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium hydroxide (0.5 mmol).
-
Stir the mixture at room temperature for 1 hour to form the aldoxime.
-
Add N-chlorosuccinimide (1.5 mmol) to the reaction mixture and continue stirring for 2-3 hours at room temperature. This will generate the hydroxamoyl chloride intermediate.
-
Add the alkene (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the mixture. The base facilitates the dehydrochlorination to form this compound, which is then trapped by the alkene.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazoline.
Expected Yields: 60-95%, depending on the substrates used.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes
This protocol is similar to the one above but uses an alkyne as the dipolarophile to yield an isoxazole.
Materials:
-
Aldehyde (2.0 mmol)
-
Hydroxylamine (2.0 mmol)
-
N-Chlorosuccinimide (NCS) (3.0 mmol)
-
Alkyne (2.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
Choline chloride/urea (1:2) deep eutectic solvent (1 mL)
Procedure:
-
To a stirred solution of the aldehyde (2.0 mmol) in the choline chloride/urea deep eutectic solvent (1 mL), add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol).
-
Stir the resulting mixture at 50 °C for 1 hour.
-
Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue to stir at 50 °C for 3 hours.
-
Add the corresponding alkyne (2.0 mmol) and stir the mixture for an additional 4 hours at 50 °C.
-
After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.
Expected Yields: 70-90%.
Role in Drug Discovery and Development
This compound itself is not a therapeutic agent due to its high reactivity. However, its importance in drug discovery is immense as it provides a straightforward route to isoxazole and isoxazoline derivatives, which are key pharmacophores in a multitude of clinically used drugs and drug candidates.
The isoxazole ring is a bioisostere for various functional groups, and its incorporation into a molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
Examples of Biological Activities of Isoxazole Derivatives:
-
Anticancer: Isoxazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and aromatase, as well as inducing apoptosis.[2][3]
-
Anti-inflammatory: Certain isoxazole-containing compounds act as potent anti-inflammatory agents, with some functioning as selective COX-2 inhibitors.
-
Antimicrobial: A broad spectrum of antibacterial and antifungal activities has been reported for isoxazole derivatives.
-
Neuroprotective: Some isoxazole analogs have shown promise in the treatment of neurodegenerative disorders.
The synthesis of these diverse bioactive molecules often relies on the 1,3-dipolar cycloaddition of nitrile oxides, making this compound and its derivatives indispensable tools for medicinal chemists.
Safety and Handling
Given the unstable nature of this compound, and the use of potentially hazardous reagents in its generation, strict safety precautions must be observed.
-
In Situ Generation: Always generate this compound in situ for immediate use. Do not attempt to isolate and store it.
-
Precursor Stability: While this compound is unstable, its precursors (e.g., acetaldoxime) are generally more stable but should still be handled with care.
-
Reagents: N-Chlorosuccinimide (NCS) is a corrosive and moisture-sensitive solid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Reaction Conditions: The generation of this compound is often exothermic. Ensure adequate cooling and temperature control, especially for larger-scale reactions.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic compounds.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a powerful and versatile reactive intermediate in organic synthesis. Its ability to undergo [3+2] cycloaddition reactions provides a highly efficient and atom-economical pathway to a wide range of isoxazole and isoxazoline heterocycles. The prevalence of these ring systems in numerous pharmaceuticals underscores the critical role of this compound in modern drug discovery and development. While its instability presents handling challenges, the well-established protocols for its in situ generation allow for its safe and effective use in the laboratory. A thorough understanding of its properties, synthetic methods, and safety precautions, as outlined in this guide, is essential for researchers and scientists aiming to leverage the synthetic potential of this valuable chemical entity.
References
Methodological & Application
Application Notes and Protocols: [3+2] Cycloaddition Reactions Using Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition reaction of acetonitrile oxide is a powerful and versatile method for the synthesis of 5-membered heterocyclic rings, particularly isoxazolines and isoxazoles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for performing [3+2] cycloaddition reactions using in situ generated this compound.
This compound is a highly reactive 1,3-dipole that is typically generated in situ from stable precursors to avoid its rapid dimerization. The most common methods for its generation involve the oxidation of acetaldoxime or the dehydration of a primary nitroalkane like nitroethane. The resulting this compound readily reacts with various dipolarophiles, such as alkenes and alkynes, to afford the corresponding isoxazoline or isoxazole products. These products serve as valuable intermediates in the synthesis of more complex molecules, including β-hydroxy ketones and γ-amino alcohols.
The isoxazoline core is a key pharmacophore in a number of commercially successful drugs, particularly in the veterinary field for the control of ectoparasites.[1][2] Their mechanism of action often involves the inhibition of GABA- and glutamate-gated chloride channels in invertebrates, leading to neuronal hyperexcitation and death of the parasite.[1][3][4] This targeted mode of action provides a high degree of selectivity and safety for mammalian species. Furthermore, isoxazoline derivatives have been investigated for a range of other therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[5]
Data Presentation: Reaction Yields
The following tables summarize the yields of isoxazoline and isoxazole products obtained from the [3+2] cycloaddition of in situ generated this compound with various dipolarophiles.
Table 1: [3+2] Cycloaddition Yields via Oxidation of Acetaldoxime
| Entry | Dipolarophile | Oxidizing System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Styrene | NaCl, Oxone, Na₂CO₃ | - (Ball-milling) | 1 | 86 | [6] |
| 2 | Methyl Acrylate | NaCl, Oxone, Na₂CO₃ | - (Ball-milling) | 1 | 85 | [6] |
| 3 | Acrylonitrile | NaCl, Oxone, Na₂CO₃ | - (Ball-milling) | 1 | 83 | [6] |
| 4 | Phenylacetylene | Hypervalent Iodine | MeOH/H₂O | 48 | High | [7] |
| 5 | 2-Ethynylpyridine | Hypervalent Iodine | MeOH/H₂O | 48 | High | [7] |
Table 2: [3+2] Cycloaddition Yields via Dehydration of Nitroethane
| Entry | Dipolarophile | Dehydrating Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Boc₂O | Toluene | Flow (130 µL/min) | 0.67 | High | N/A |
| 2 | N-methylmaleimide | DABCO | Chloroform | 60 | 40 | 73 | N/A |
| 3 | Methyl Acrylate | p-TsOH | Acetonitrile | 80 | 22 | Moderate | N/A |
Experimental Protocols
Protocol 1: In Situ Generation of this compound from Acetaldoxime via Oxidation and Cycloaddition with an Alkene (Ball-Milling Method)
This protocol is adapted from a mechanochemical approach that is solvent-free and efficient.[6]
Materials:
-
Acetaldoxime
-
Alkene (e.g., Styrene)
-
Sodium Chloride (NaCl)
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium Carbonate (Na₂CO₃)
-
Milling vessel and balls (e.g., stainless steel)
-
Ball mill
Procedure:
-
To a milling vessel, add acetaldoxime (0.1 mmol, 1.0 equiv), the alkene (1.2 equiv), NaCl (1.1 equiv), Oxone® (1.1 equiv), and Na₂CO₃ (1.5 equiv).
-
Add the milling balls to the vessel.
-
Mill the mixture at room temperature for the time indicated in Table 1 (typically 1 hour).
-
After the reaction is complete, as monitored by TLC, remove the milling balls.
-
Extract the product from the solid mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Generation of this compound from Nitroethane via Dehydration and Cycloaddition with an Alkyne
This protocol describes a general method for the dehydration of a primary nitroalkane to generate a nitrile oxide for cycloaddition.
Materials:
-
Nitroethane
-
Alkyne (e.g., Phenylacetylene)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
Procedure:
-
To a solution of the alkyne (1.2 equiv) in the anhydrous solvent, add nitroethane (1.0 equiv) and a catalytic amount of DMAP.
-
Add Boc₂O (1.5 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General reaction mechanism for the [3+2] cycloaddition of in situ generated this compound with an alkene.
Caption: A generalized experimental workflow for the synthesis of isoxazolines/isoxazoles via [3+2] cycloaddition.
Caption: Mechanism of action of isoxazoline-based ectoparasiticides on invertebrate neuronal signaling.[1][3][4]
References
- 1. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Coupling of Chiral Acetonide Trisubstituted Radicals with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. sciforum.net [sciforum.net]
Application Notes and Protocols: Acetonitrile Oxide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of acetonitrile oxide in the synthesis of valuable heterocyclic compounds, particularly isoxazoles and isoxazolines. The [3+2] cycloaddition reaction of in situ generated this compound with various dipolarophiles stands as a cornerstone for accessing these scaffolds, which are pivotal in medicinal chemistry and drug discovery.
Introduction
This compound is a highly reactive 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with alkenes and alkynes to afford isoxazolines and isoxazoles, respectively.[1] These five-membered nitrogen- and oxygen-containing heterocycles are prevalent core structures in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The in situ generation of this compound from readily available precursors like acetaldoxime circumvents its inherent instability, making this synthetic strategy both efficient and practical.[5]
Data Presentation
The following tables summarize quantitative data for the synthesis of isoxazoles and isoxazolines via the 1,3-dipolar cycloaddition of nitrile oxides, highlighting the versatility and efficiency of this methodology.
Table 1: Synthesis of Isoxazole Derivatives via [3+2] Cycloaddition
| Entry | Dipolarophile (Alkyne) | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 3-Methyl-5-phenylisoxazole | 78 | [2] |
| 2 | 4-Methylphenylacetylene | 3-Methyl-5-(p-tolyl)isoxazole | 82 | [2] |
| 3 | 4-Methoxyphenylacetylene | 3-Methyl-5-(4-methoxyphenyl)isoxazole | 83 | [2] |
| 4 | 4-Bromophenylacetylene | 5-(4-Bromophenyl)-3-methylisoxazole | 84 | [2] |
| 5 | 2-Ethynylnaphthalene | 3-Methyl-5-(naphthalen-2-yl)isoxazole | 85 | [2] |
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) | Docking Score (kcal/mol) vs COX-2 | Reference |
| 5b | 75.68 | 76.71 | -8.9 | [5] |
| 5c | 74.48 | 75.56 | -8.7 | [5] |
| 5d | 71.86 | 72.32 | -8.5 | [5] |
| Celecoxib (Standard) | 78.24 | 79.32 | -9.8 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-phenylisoxazoline via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of 3-methyl-5-phenylisoxazoline through the in situ generation of this compound from acetaldoxime and its subsequent cycloaddition to styrene.
Materials:
-
Acetaldoxime
-
Styrene
-
Sodium hypochlorite solution (10-15%, commercial bleach)
-
Dichloromethane (DCM)
-
Triethylamine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldoxime (1.0 eq) and styrene (1.2 eq) in dichloromethane. Add a catalytic amount of triethylamine (0.1 eq).
-
Generation of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium hypochlorite solution (1.5 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-methyl-5-phenylisoxazoline as a solid.
Characterization of 3-Methyl-5-phenylisoxazole (a related isoxazole for reference):
-
Appearance: White solid.[2]
-
Melting Point: 63–64 °C.[2]
-
1H NMR (400 MHz, CDCl3): δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH3).[2]
-
13C NMR (100 MHz, CDCl3): δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40.[2]
Visualizations
Reaction Workflow and Mechanism
The following diagram illustrates the general workflow for the synthesis of isoxazolines and isoxazoles from this compound and the underlying [3+2] cycloaddition mechanism.
Caption: General workflow for heterocyclic synthesis using this compound.
Signaling Pathways in Drug Action
The synthesized isoxazole and isoxazoline derivatives often exhibit their therapeutic effects by modulating specific signaling pathways. Below are diagrams illustrating their roles in anticancer and anti-inflammatory activities.
Caption: Anticancer signaling pathways targeted by isoxazole derivatives.[6][7]
Caption: Anti-inflammatory signaling pathways modulated by isoxazolines.[4]
References
Application Notes and Protocols for the Generation of Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetonitrile oxide is a highly reactive 1,3-dipole and a valuable intermediate in organic synthesis, primarily utilized in [3+2] cycloaddition reactions to construct five-membered heterocycles like isoxazolines and isoxazoles. These structures are prevalent in many biologically active compounds and pharmaceuticals. This document provides detailed protocols for the in situ generation of this compound from acetaldoxime, focusing on the widely-used dehydrohalogenation of an intermediate hydroximinoyl chloride. Safety precautions must be strictly followed due to the hazardous nature of the reagents and the potential for dimerization or polymerization of the unstable nitrile oxide.
Overview of Synthetic Methods
The in situ generation of nitrile oxides is necessary due to their high reactivity and propensity to dimerize. Several methods have been developed for this purpose, starting from various precursors.
-
Dehydrohalogenation of Hydroximinoyl Halides: This is the most common and well-established method. It involves the initial conversion of an aldoxime to a hydroximinoyl halide (typically a chloride), followed by base-induced elimination of a hydrogen halide to yield the nitrile oxide.[1]
-
Oxidation of Aldoximes: Direct oxidation of aldoximes offers a more streamlined approach. Various oxidizing agents have been employed, including iodobenzene diacetate (DIB) in methanol, tert-butyl hypoiodite (t-BuOI), and a combination of Oxone and sodium chloride under ball-milling conditions.[2][3][4]
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides, though this method is sometimes limited by the availability of the nitro precursors.[1]
-
Dehydration of O-Silylated Hydroxamic Acids: This newer method provides an alternative for substrates that are sensitive to oxidation or halogenation.[1]
This protocol will focus on the dehydrohalogenation method, which is robust and widely applicable.
Reaction Pathway and Workflow
The generation of this compound from acetaldoxime via dehydrohalogenation is a two-step process. First, acetaldoxime is chlorinated to form the corresponding hydroximinoyl chloride. Second, a non-nucleophilic base is used to eliminate hydrogen chloride, generating the reactive this compound in situ, which can then be trapped by a dipolarophile.
References
Application Notes and Protocols for Acetonitrile Oxide Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dipolar cycloaddition of acetonitrile oxide is a powerful and versatile method for the synthesis of five-membered heterocycles, specifically isoxazolines and isoxazoles. These structures are valuable intermediates in organic synthesis and are found in numerous biologically active compounds. This compound, being an unstable intermediate, is typically generated in situ from a stable precursor in the presence of a dipolarophile (an alkene or alkyne). This document provides a detailed, step-by-step protocol for performing an this compound cycloaddition, a summary of reaction conditions from various studies, and a visual representation of the experimental workflow.
Principle of the Reaction
The core of the reaction is the [3+2] cycloaddition between a 1,3-dipole (this compound) and a dipolarophile (typically an alkene or alkyne). The concerted pericyclic reaction leads to the formation of a five-membered heterocyclic ring. The reaction is generally stereospecific with respect to the dipolarophile. The choice of precursor for this compound and the reaction conditions can be adapted for a wide range of substrates. Common precursors include nitroacetonitrile, aldoximes, and hydroximinoyl chlorides.[1][2][3]
Experimental Protocols
This protocol describes a general procedure for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkene. This method is widely used due to the commercial availability and stability of aldoximes.
Materials:
-
Appropriate aldoxime (e.g., benzaldoxime)
-
Alkene (dipolarophile)
-
Oxidizing agent (e.g., Oxone®, Sodium hypochlorite)
-
Base (e.g., Na₂CO₃, NaHCO₃)
-
Solvent (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate)
-
Sodium Chloride (NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), the alkene (1.2 eq), sodium carbonate (Na₂CO₃, 1.5 eq), and sodium chloride (NaCl, 1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., acetonitrile) to the flask. The volume should be sufficient to dissolve the reactants, typically resulting in a 0.1 to 0.5 M solution with respect to the aldoxime.
-
Initiation of Nitrile Oxide Formation: Cool the reaction mixture in an ice bath. While stirring vigorously, add the oxidizing agent (e.g., Oxone®, 1.1 eq) portion-wise over 15-30 minutes. Monitor the temperature to ensure it does not rise significantly.
-
Reaction Progression: After the addition of the oxidizing agent is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the substrates.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired isoxazoline product.
Data Presentation
The following table summarizes various reported conditions for nitrile oxide cycloadditions, showcasing the flexibility of this reaction.
| Precursor/Method | Dipolarophile | Oxidant/Reagent | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| Nitroacetonitrile | Ethynylbenzene | HCl | N-methylpyrrolidine | Acetonitrile | 100 °C | 1 d | - | [1] |
| Aldoximes | Alkenes/Alkynes | Oxone | Na₂CO₃ | - | RT | 60 min | up to 86% | [2] |
| Dibromoformaldoxime | Sugar-derived alkene | - | NaHCO₃ | Ethyl Acetate | RT | 5 days | 76% | [4] |
| Hydroximinoyl chloride | Dipolarophiles | - | Base | - | - | - | - | [3] |
Mandatory Visualization
Caption: Experimental workflow for this compound cycloaddition.
References
- 1. Development of a safely handleable synthetic equivalent of cyanonitrile oxide by 1,3-dipolar cycloaddition of nitroacetonitrile - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03875B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
The Pivotal Role of Acetonitrile Oxide in Modern Medicinal Chemistry: Applications and Protocols
Acetonitrile oxide, a reactive 1,3-dipole, has emerged as a powerful tool in medicinal chemistry, primarily through its participation in [3+2] cycloaddition reactions to construct isoxazole and isoxazoline heterocycles. These five-membered rings are privileged scaffolds in numerous biologically active compounds, underscoring the significance of this compound in drug discovery and development.
The versatility of the isoxazole ring, readily synthesized from this compound, allows for its incorporation into a wide array of therapeutic agents, exhibiting pharmacological activities that span from anti-inflammatory and anticancer to antibacterial and antiviral properties.[1][2][3][4] Its utility also extends into the realm of bioorthogonal chemistry, where its specific reactivity can be harnessed for molecular labeling and imaging.[5][6] This report provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and visual workflows to guide researchers in this dynamic field.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is the synthesis of isoxazole and isoxazoline derivatives via 1,3-dipolar cycloaddition reactions.[7][8][9] This reaction allows for the efficient construction of these heterocyclic cores, which are present in several clinically approved drugs and numerous investigational compounds.
1. Synthesis of Bioactive Heterocycles:
The reaction of in situ generated this compound with alkynes or alkenes provides a direct route to 3-substituted isoxazoles and isoxazolines, respectively.[9][10] These scaffolds are key components of various pharmacologically active molecules. For instance, the isoxazole ring is a core structural feature of the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[1] The ability to readily synthesize a diverse library of substituted isoxazoles by varying the alkyne or alkene cycloaddition partner makes this a highly valuable strategy in lead optimization.[3][10]
2. Bioorthogonal Chemistry:
While less common than the more widely used azide-alkyne cycloadditions, the reaction of nitrile oxides with strained alkenes, such as norbornenes, has been explored as a bioorthogonal ligation strategy.[5] This application leverages the high reactivity and specificity of the 1,3-dipolar cycloaddition to label biomolecules in their native environment without interfering with biological processes.[5][11] The primary drawbacks for broader use have been the potential for cross-reactivity of the electrophilic nitrile oxide and slower reaction kinetics compared to some "click" chemistry reactions.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the in situ generation of this compound and its subsequent use in the synthesis of isoxazoles and isoxazolines. These methods are based on established procedures in the literature.[10][12]
Protocol 1: In Situ Generation of this compound from Acetaldoxime and N-Chlorosuccinimide (NCS)
This protocol describes the generation of this compound from a readily available aldoxime followed by its reaction with an alkyne to form a 3,5-disubstituted isoxazole.
Materials:
-
Acetaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Alkyne (e.g., phenylacetylene)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the alkyne (1.0 mmol) in ethyl acetate (10 mL).
-
Add acetaldoxime (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.2 mmol) to the reaction mixture while stirring.
-
Add triethylamine (1.5 mmol) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
Protocol 2: Synthesis of a 3,4,5-Trisubstituted Isoxazole in an Aqueous Medium
This protocol outlines a greener synthesis of a trisubstituted isoxazole using a β-ketoester as the dipolarophile in an aqueous solvent system.[12]
Materials:
-
Aryl/alkyl hydroximoyl chloride (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Water:Methanol (95:5) solvent mixture
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the β-ketoester (1.0 mmol) in a water:methanol (95:5, 15 mL) mixture, add the hydroximoyl chloride (1.0 mmol).
-
Add DIPEA (2.0 mmol) to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3,4,5-trisubstituted isoxazole.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of isoxazoles using this compound and the biological activity of some resulting compounds.
| Entry | Alkyne/Alkene | Precursor for this compound | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Acetaldoxime/NCS | Et3N | EtOAc | 75-85 | [10] |
| 2 | Propargyl alcohol | Ethyl 2-chloro-2-(hydroxyimino)acetate | NaHCO3 | EtOAc | 80-90 | [10] |
| 3 | Ethyl acetoacetate | 4-Chlorobenzohydroximoyl chloride | DIPEA | H2O/MeOH | 92 | [12] |
| 4 | Dimethyl acetylenedicarboxylate | Benzaldehyde oxime/NCS | Pyridine | CH2Cl2 | 88 | General procedure |
| Compound | Target | IC50 (µM) | Reference |
| Phenyl-isoxazole-carboxamide analogue 127 | Hep3B cancer cell line | 5.96 ± 0.87 | [4] |
| Phenyl-isoxazole-carboxamide analogue 128 | Hep3B cancer cell line | 6.93 ± 1.88 | [4] |
| Phenyl-isoxazole-carboxamide analogue 129 | Hep3B cancer cell line | 8.02 ± 1.33 | [4] |
| Phenyl-isoxazole-carboxamide analogue 130 | MCF-7 cancer cell line | 9.15 ± 1.55 | [4] |
| Isoxazole derivative C6 | COX-2 Enzyme | ~5 | [13] |
| Isoxazole derivative C5 | COX-2 Enzyme | ~7 | [13] |
| Isoxazole derivative C3 | COX-2 Enzyme | ~8 | [13] |
Visualizing the Workflow and Applications
The following diagrams, generated using the DOT language, illustrate the central role of this compound in the synthesis of bioactive isoxazoles.
Caption: Synthetic workflow from precursors to bioactive isoxazoles.
Caption: Drug discovery workflow utilizing this compound chemistry.
References
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
The Strategic Application of Acetonitrile Oxide in the Synthesis of Complex Natural Products
For Immediate Release
Acetonitrile oxide, a reactive 1,3-dipole, has emerged as a powerful tool in the arsenal of synthetic organic chemists for the construction of complex molecular architectures found in natural products. Its utility primarily lies in the [3+2] cycloaddition reaction with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. These five-membered heterocyclic rings serve as versatile intermediates, which can be unmasked to reveal a variety of functional groups, thereby streamlining synthetic routes to intricate target molecules. This application note details the use of this compound in the total synthesis of two notable natural products, (+)-Biotin and (-)-Speciophylline, highlighting the efficiency and stereocontrol that this reagent can offer.
Key Applications in Natural Product Synthesis
The intramolecular nitrile oxide cycloaddition (INOC) reaction is a particularly effective strategy, as it allows for the simultaneous formation of a new ring system and the introduction of multiple stereocenters with a high degree of control.
-
Total Synthesis of (+)-Biotin: In the seminal total synthesis of (+)-Biotin by Confalone and his team, an intramolecular [3+2] cycloaddition of a nitrile oxide derived from a nitro precursor was a key step in constructing the fused bicyclic core of the molecule. This strategic use of this compound chemistry enabled the efficient assembly of the thiophene ring precursor.
-
Total Synthesis of (-)-Speciophylline: The synthesis of the spiro-oxindole alkaloid (-)-Speciophylline, accomplished by Padwa and colleagues, ingeniously employed an intramolecular nitrile oxide cycloaddition to forge the complex spirocyclic framework. The reaction proceeded with excellent diastereoselectivity, demonstrating the power of this method for constructing sterically congested quaternary centers.
Quantitative Data Summary
| Natural Product | Key Reaction Step | Substrate | Product | Yield (%) | Diastereoselectivity |
| (+)-Biotin | Intramolecular Nitrile Oxide Cycloaddition | Olefinic nitro compound | Tricyclic isoxazoline | ~70% | Not explicitly reported |
| (-)-Speciophylline | Intramolecular Nitrile Oxide Cycloaddition | Unsaturated aldoxime | Spirocyclic isoxazoline | 85% | >95:5 |
Experimental Protocols
General Protocol for in situ Generation of this compound from Acetaldoxime
This protocol describes a general and environmentally benign method for the in-situ generation of this compound from acetaldoxime using Oxone® and sodium chloride.
Materials:
-
Acetaldoxime
-
Alkene or alkyne (dipolarophile)
-
Acetonitrile (solvent)
-
Water (co-solvent)
-
Sodium chloride (NaCl)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve acetaldoxime (1.0 equiv) and the dipolarophile (1.2 equiv) in a 1:1 mixture of acetonitrile and water.
-
To the stirred solution, add sodium chloride (1.2 equiv) and sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Add Oxone® (1.2 equiv) portion-wise over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of the Tricyclic Isoxazoline Intermediate in the Total Synthesis of (+)-Biotin
This protocol is adapted from the total synthesis of (+)-Biotin by Confalone et al.
Materials:
-
(3aR,6aS)-1,3-Dibenzyl-4-(2-nitroethyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
-
Phenyl isocyanate
-
Triethylamine
-
Benzene (solvent)
Procedure:
-
To a solution of (3aR,6aS)-1,3-dibenzyl-4-(2-nitroethyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one (1.0 equiv) in dry benzene, add triethylamine (2.5 equiv).
-
To this stirred solution, add phenyl isocyanate (2.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling to room temperature, dilute the mixture with benzene and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude tricyclic isoxazoline can be purified by chromatography on silica gel. This reaction proceeds with a yield of approximately 70%.
Synthesis of the Spirocyclic Isoxazoline Intermediate in the Total Synthesis of (-)-Speciophylline
This protocol is adapted from the total synthesis of (-)-Speciophylline by Padwa et al.
Materials:
-
(E)-3-(2-Allyl-1H-indol-3-yl)-N-hydroxyacrylamide
-
Sodium hypochlorite (aqueous solution, ~5%)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve the (E)-3-(2-allyl-1H-indol-3-yl)-N-hydroxyacrylamide (1.0 equiv) in dichloromethane.
-
To the vigorously stirred solution, add an aqueous solution of sodium hypochlorite (~5%) dropwise at 0 °C.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired spirocyclic isoxazoline in 85% yield and with a diastereoselectivity of >95:5.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations involving this compound in the syntheses of (+)-Biotin and (-)-Speciophylline.
Caption: Key cycloaddition step in the synthesis of a (+)-Biotin intermediate.
Caption: Key cycloaddition step in the synthesis of a (-)-Speciophylline intermediate.
Conclusion
The use of this compound in 1,3-dipolar cycloaddition reactions represents a highly effective and versatile strategy for the synthesis of complex natural products. The examples of (+)-Biotin and (-)-Speciophylline highlight the power of this methodology to construct challenging ring systems and stereocenters with high efficiency and selectivity. The development of mild and environmentally friendly methods for the in situ generation of this compound further enhances its appeal for modern organic synthesis. These application notes and protocols provide a valuable resource for researchers and scientists in the field of natural product synthesis and drug development.
Application of Acetonitrile Oxide Chemistry in Polymer and Materials Science
Introduction: Acetonitrile oxide is a highly reactive 1,3-dipole that participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reactivity has been harnessed in polymer chemistry to synthesize novel polymers and materials. The resulting five-membered heterocyclic rings, isoxazolines and isoxazoles, incorporated into the polymer backbone, impart unique thermal, mechanical, and chemical properties to the material. Due to the high reactivity and tendency of simple nitrile oxides like this compound to undergo dimerization, they are typically generated in situ from precursors like hydroximoyl chlorides or oximes. For polymerization, more stable, sterically hindered aromatic or aliphatic bis(nitrile oxides) are often employed to achieve high molecular weight polymers through step-growth polycycloaddition reactions. These polymers, particularly poly(isoxazole)s, are gaining interest for their potential applications as high-performance thermoplastics, thermosets, and functional materials.
Application Note 1: Synthesis of Bio-based Polyisoxazoles via 1,3-Dipolar Polycycloaddition
Polyisoxazoles are a class of polymers that can be synthesized via the step-growth polymerization of bis(nitrile oxide)s with diynes. This approach allows for the creation of polymers with tunable properties based on the structure of the monomers. Recent research has focused on the use of bio-based monomers to develop sustainable polymer materials.
A study by Thomas et al. (2024) describes the synthesis of polyisoxazoles from fatty amide-derived alkynes, demonstrating the potential for creating bio-based polymers with varying thermal properties. The polymerization can be achieved through both thermal and base-mediated methods, with the solvent playing a crucial role in controlling the molecular weight of the resulting polymers in base-mediated processes.[1]
Quantitative Data Summary:
The following table summarizes the properties of polyisoxazoles synthesized from terephthalonitrile-N-oxide and a diyne derived from oleic acid, as reported by Thomas et al. (2024).[1]
| Polymerization Method | Solvent | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| Thermal | DMF | 10,000 | 2.1 | 15.1 |
| Base-mediated | THF | 19,000 | 1.8 | 10.9 |
| Base-mediated | Dichloromethane | 6,000 | 2.5 | 13.2 |
Experimental Protocol: Thermal Synthesis of Poly(isoxazole)[1]
This protocol is adapted from the general procedure for the thermal synthesis of polyisoxazoles described by Thomas et al. (2024).
Materials:
-
Terephthalonitrile-N-oxide precursor (1a)
-
Diyne monomer derived from a fatty acid (e.g., from oleic acid)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
4 Å Molecular sieves
Procedure:
-
Prepare a solution of the terephthalonitrile-N-oxide precursor (2.15 mmol) in DMF (2.15 mL).
-
Prepare a solution of the fatty amide-derived diyne (1 equivalent, 2.15 mmol) in DMF (2.15 mL).
-
In a reaction vessel, combine the two solutions and add 4 Å molecular sieves.
-
Stir the mixture at 50 rpm at 25 °C for 30 minutes.
-
Increase the temperature to 80 °C and continue stirring for 24 hours.
-
After cooling, dilute the reaction mixture with chloroform (5 mL).
-
Filter the mixture to remove the molecular sieves and wash the sieves with warm chloroform (5 mL).
-
Combine the filtrates and reduce the volume in vacuo to obtain the polymer in DMF.
Characterization:
The resulting polymer can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Size Exclusion Chromatography (SEC) to determine its structure, molecular weight, and polydispersity. Thermal properties such as the glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).
References
Application Notes and Protocols for the Catalytic Enantioselective Cycloaddition of Acetonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful transformation in organic synthesis for the construction of isoxazoline rings, which are key structural motifs in a variety of biologically active compounds and versatile synthetic intermediates. The development of catalytic and enantioselective variants of this reaction is of significant interest, particularly for the synthesis of chiral molecules in drug discovery and development. Acetonitrile oxide, as the simplest nitrile oxide, provides access to 3-methyl-substituted isoxazolines. However, its high reactivity and propensity to dimerize present unique challenges for its application in asymmetric catalysis.
These application notes provide an overview of the key catalytic systems employed for the enantioselective cycloaddition of this compound and related aliphatic nitrile oxides, along with a detailed, representative experimental protocol.
Key Catalytic Systems
The enantioselective cycloaddition of nitrile oxides is predominantly achieved through the use of chiral Lewis acid catalysis. These catalysts coordinate to the dipolarophile (alkene), lowering its LUMO energy and creating a chiral environment that directs the approach of the nitrile oxide, thereby inducing enantioselectivity.
Commonly employed catalytic systems involve:
-
Chiral Copper(II) Complexes: Complexes of Cu(II) salts (e.g., Cu(OTf)₂, Cu(OAc)₂) with C₂-symmetric bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands are among the most successful catalysts for this transformation. The specific ligand and counter-ion can significantly influence both the reactivity and the enantioselectivity.
-
Chiral Magnesium(II) Complexes: Magnesium(II) Lewis acids, often in combination with BOX ligands, have also been shown to effectively catalyze the enantioselective cycloaddition of nitrile oxides. These systems can offer different reactivity profiles and selectivities compared to their copper counterparts.
-
Other Chiral Lewis Acids: While less common, other chiral Lewis acid systems based on metals such as zinc, scandium, and others have been explored for related 1,3-dipolar cycloadditions and may be applicable to reactions involving this compound.
The choice of catalyst, ligand, solvent, and temperature are all critical parameters that must be optimized for a given substrate combination to achieve high yields and enantioselectivities.
Quantitative Data Summary
The following table summarizes representative quantitative data for the catalytic enantioselective cycloaddition of nitrile oxides with various alkenes. While specific data for this compound is scarce in the literature, the presented data for analogous nitrile oxides provides a strong indication of the expected outcomes.
| Entry | Nitrile Oxide Precursor | Alkene | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenylhydroximoyl Chloride | 3-(2-propenoyl)-2-oxazolidinone | Cu(OAc)₂ (10 mol%), (S,S)-tBu-BOX | CH₂Cl₂ | 25 | 85 | 95 |
| 2 | Ethyl Nitroacetate | Styrene | Mg(ClO₄)₂ (10 mol%), (R,R)-Ph-BOX | THF | 0 | 78 | 91 |
| 3 | Benzonitrile Oxide | 2-Vinylpyridine | Cu(OTf)₂ (10 mol%), (S,S)-iPr-PyBOX | Toluene | -20 | 92 | 98 |
| 4 | Phenylhydroximoyl Chloride | Methyl Acrylate | Zn(OTf)₂ (10 mol%), Ligand L* | Et₂O | -78 | 65 | 88 |
Note: This table is a compilation of representative data from related reactions to illustrate typical performance. Direct application to this compound may require optimization.
Reaction Mechanism and Stereochemical Model
The generally accepted mechanism for the Lewis acid-catalyzed enantioselective 1,3-dipolar cycloaddition of a nitrile oxide to an alkene involves the coordination of the Lewis acid to the alkene, which is typically activated by a coordinating group (e.g., a carbonyl group). This coordination lowers the energy of the alkene's LUMO, accelerating the reaction, and the chiral ligands on the metal create a sterically defined space that favors the approach of the nitrile oxide from one face of the alkene over the other, leading to an enantiomeric excess of one of the product isoxazolines.
Caption: Proposed catalytic cycle for the Lewis acid-catalyzed enantioselective [3+2] cycloaddition.
Experimental Protocols
The following is a representative protocol for the catalytic enantioselective cycloaddition of in situ generated this compound to an α,β-unsaturated carbonyl compound, based on established procedures for related nitrile oxides.
Materials:
-
Nitroethane
-
Phenyl isocyanate
-
α,β-Unsaturated N-acyl-oxazolidinone (dipolarophile)
-
Anhydrous Copper(II) acetate [Cu(OAc)₂]
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX]
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol for the In Situ Generation of this compound and Subsequent Cycloaddition:
Caption: Step-by-step workflow for the catalytic enantioselective cycloaddition.
Detailed Method:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OAc)₂ (3.6 mg, 0.02 mmol, 10 mol%) and (S,S)-tBu-BOX (6.4 mg, 0.022 mmol, 11 mol%). Add anhydrous dichloromethane (2.0 mL) and stir the resulting solution at room temperature for 1 hour to allow for complex formation.
-
Reaction Initiation: To the prepared catalyst solution, add the α,β-unsaturated N-acyl-oxazolidinone (0.2 mmol, 1.0 equiv).
-
In Situ Generation of this compound: In a separate flame-dried flask, prepare a solution of nitroethane (30 mg, 0.4 mmol, 2.0 equiv), phenyl isocyanate (47.6 mg, 0.4 mmol, 2.0 equiv), and triethylamine (0.7 µL, 0.005 mmol, 2.5 mol%) in anhydrous toluene (1.0 mL). Note: This mixture generates this compound in situ via dehydration of the nitroalkane.
-
Cycloaddition: Slowly add the solution containing the this compound precursor to the reaction mixture containing the catalyst and dipolarophile over a period of 4 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the highly reactive and unstable this compound, thus minimizing dimerization.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isoxazoline product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, this could be due to the dimerization of this compound. Ensure the slow addition protocol is strictly followed. The reaction temperature can also be lowered (e.g., to 0 °C or -20 °C) to suppress dimerization.
-
Low Enantioselectivity: The enantioselectivity is highly dependent on the catalyst system. Screen different chiral ligands (e.g., different BOX or PyBOX derivatives), metal salts, and solvents. The reaction temperature can also have a significant impact on enantioselectivity.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading or extending the reaction time. Ensure all reagents and solvents are strictly anhydrous.
These notes and protocols provide a starting point for researchers interested in the catalytic enantioselective cycloaddition of this compound. It is important to note that the optimal conditions may vary depending on the specific substrates used, and therefore, some degree of optimization will likely be necessary.
Application Notes and Protocols for the Reaction of Acetonitrile Oxide with Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes is a powerful and versatile method for the synthesis of isoxazolines. Isoxazolines are a class of five-membered heterocyclic compounds that are prevalent in numerous natural products and pharmaceutically active molecules, exhibiting a wide range of biological activities including antifungal, antibacterial, and anticancer properties.[1] This application note provides a detailed overview of the reaction between acetonitrile oxide, a common nitrile oxide, and various electron-deficient alkenes. It includes a discussion of the reaction mechanism, detailed experimental protocols for the in situ generation of this compound and its subsequent cycloaddition, and a summary of representative quantitative data.
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the three atoms of the nitrile oxide (C-N-O) react with the two carbon atoms of the alkene double bond to form the isoxazoline ring.[2] The use of electron-deficient alkenes, such as acrylates and maleimides, as dipolarophiles generally leads to high regioselectivity and good to excellent yields of the corresponding isoxazoline products.[3] The transient nature of this compound necessitates its in situ generation from stable precursors, most commonly acetaldoxime or α-nitroketones.[4][5]
Reaction Mechanism and Regioselectivity
The regioselectivity of the 1,3-dipolar cycloaddition of this compound with electron-deficient alkenes can be rationalized using Frontier Molecular Orbital (FMO) theory. This reaction is typically classified as a Type I cycloaddition, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (electron-deficient alkene) is smaller than the HOMOdipolarophile-LUMOdipole gap. Consequently, the reaction is primarily controlled by the interaction between HOMOdipole and LUMOdipolarophile.
The larger orbital coefficient on the oxygen atom of the this compound HOMO interacts preferentially with the larger orbital coefficient on the β-carbon of the electron-deficient alkene LUMO. This orbital alignment leads to the formation of a single regioisomer, the 5-substituted isoxazoline.
Below is a diagram illustrating the reaction mechanism.
Caption: General mechanism of the 1,3-dipolar cycloaddition.
Experimental Protocols
The following are detailed protocols for the in situ generation of this compound from acetaldoxime and its subsequent reaction with representative electron-deficient alkenes.
Protocol 1: Synthesis of Methyl 3-Methylisoxazoline-5-carboxylate using Sodium Hypochlorite
This protocol describes the in situ generation of this compound from acetaldoxime using sodium hypochlorite, followed by its cycloaddition with methyl acrylate.
Materials:
-
Acetaldoxime
-
Methyl acrylate
-
Aqueous sodium hypochlorite solution (e.g., commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a stirred solution of acetaldoxime (1.0 mmol) and methyl acrylate (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask at 0 °C (ice bath), add aqueous sodium hypochlorite solution (1.5 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 3-methylisoxazoline-5-carboxylate.
Protocol 2: Synthesis of 3-Methyl-N-phenyl-isoxazoline-4,5-dicarboximide using Chloramine-T
This protocol details the reaction of acetaldoxime with N-phenylmaleimide, where this compound is generated in situ using Chloramine-T.[5]
Materials:
-
Acetaldoxime
-
N-Phenylmaleimide
-
Chloramine-T
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of acetaldoxime (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Chloramine-T (0.5 mmol).[5]
-
Heat the reaction mixture to 80 °C and stir for 18 hours.[5] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue directly by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired product.[5]
Data Presentation
The following tables summarize representative yields for the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with various electron-deficient alkenes under different reaction conditions.
Table 1: Reaction of in situ Generated Nitrile Oxides with Various Alkenes
| Entry | Aldoxime Precursor | Alkene (Dipolarophile) | Product | Yield (%) | Reference |
| 1 | p-Toluic aldoxime | Methyl acrylate | Methyl 3-(p-tolyl)isoxazoline-5-carboxylate | 82 | [3] |
| 2 | p-Toluic aldoxime | Acrylonitrile | 3-(p-Tolyl)isoxazoline-5-carbonitrile | 72 | [3] |
| 3 | 4-Bromobenzaldoxime | Methyl acrylate | Methyl 3-(4-bromophenyl)isoxazoline-5-carboxylate | 80 | [3] |
| 4 | Thiophene-2-carboxaldehyde oxime | Methyl acrylate | Methyl 3-(thiophen-2-yl)isoxazoline-5-carboxylate | 70 | [3] |
| 5 | Benzaldoxime | Allylbenzene | 5-Benzyl-3-phenylisoxazoline | 77 | [5] |
Table 2: Reaction of Various α-Nitroketones with Alkenes Catalyzed by Chloramine-T [5]
| Entry | α-Nitroketone | Alkene | Product | Time (h) | Yield (%) |
| 1 | Benzoylnitromethane | Allylbenzene | (5-Benzyl-4,5-dihydroisoxazol-3-yl)(phenyl)methanone | 18 | 77 |
| 2 | 4-Chlorobenzoylnitromethane | Allylbenzene | (5-Benzyl-4,5-dihydroisoxazol-3-yl)(4-chlorophenyl)methanone | 18 | 75 |
| 3 | 4-Methylbenzoylnitromethane | Allylbenzene | (5-Benzyl-4,5-dihydroisoxazol-3-yl)(p-tolyl)methanone | 18 | 85 |
| 4 | Benzoylnitromethane | 1-Octene | (5-Hexyl-4,5-dihydroisoxazol-3-yl)(phenyl)methanone | 20 | 72 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of isoxazolines via 1,3-dipolar cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Isoxazoline synthesis [organic-chemistry.org]
- 4. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselectivity in Acetonitrile Oxide Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dipolar cycloaddition of acetonitrile oxide is a powerful and versatile method for the synthesis of 3-methyl-substituted isoxazolines and isoxazoles, which are key heterocyclic motifs in numerous pharmaceuticals, agrochemicals, and materials. The regioselectivity of this reaction—the orientation in which the nitrile oxide adds to an unsymmetrical dipolarophile (an alkene or alkyne)—is a critical aspect that dictates the final product structure. Understanding and controlling this regioselectivity is therefore paramount for the efficient synthesis of target molecules.
These application notes provide a comprehensive overview of the factors governing the regioselectivity of this compound cycloadditions, summarize quantitative data for various substrate classes, and offer detailed experimental protocols for key transformations.
Theoretical Basis of Regioselectivity
The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][2][3] In this framework, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through the pathway that maximizes the overlap of the orbitals with the largest coefficients and minimizes the HOMO-LUMO energy gap.
For this compound, the carbon atom has the larger orbital coefficient in the LUMO, while the oxygen atom has the larger coefficient in the HOMO. The regiochemical outcome is thus dependent on whether the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled or LUMO(dipole)-HOMO(dipolarophile) controlled.
-
LUMO(dipole)-HOMO(dipolarophile) control: This is common for electron-rich alkenes. The larger coefficient on the nitrile oxide carbon (LUMO) interacts with the larger coefficient on the terminal carbon of the alkene (HOMO), leading to the formation of 5-substituted isoxazolines.
-
HOMO(dipole)-LUMO(dipolarophile) control: This is typical for electron-poor alkenes. The larger coefficient on the nitrile oxide oxygen (HOMO) interacts with the larger coefficient on the β-carbon of the electron-deficient alkene (LUMO), favoring the formation of 4-substituted isoxazolines. However, in many cases, including with this compound, the 5-substituted regioisomer is still predominantly formed.
Theoretical studies, often employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have been instrumental in predicting and explaining the observed regioselectivity, taking into account not only FMO interactions but also steric hindrance and the distortion energies required to bring the reactants into the transition state geometry.[4][5]
Regioselectivity with Various Dipolarophiles
The electronic nature and substitution pattern of the alkene or alkyne dipolarophile are the most significant factors influencing the regiochemical outcome of the cycloaddition.
Cycloadditions with Alkenes
The reaction of this compound with alkenes generally yields 3,5-disubstituted isoxazolines as the major or exclusive products. The formation of the 3,4-disubstituted regioisomer is typically a minor pathway.
| Dipolarophile Class | Representative Substrate | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio (approx.) |
| Terminal Alkenes | Styrene | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | 3-Methyl-4-phenyl-4,5-dihydroisoxazole | >95:5 |
| 1-Octene | 3-Methyl-5-hexyl-4,5-dihydroisoxazole | 3-Methyl-4-hexyl-4,5-dihydroisoxazole | Highly regioselective | |
| Electron-Poor Alkenes | Methyl Acrylate | 3-Methyl-5-(methoxycarbonyl)-4,5-dihydroisoxazole | 3-Methyl-4-(methoxycarbonyl)-4,5-dihydroisoxazole | Predominantly 3,5-isomer |
| Internal Alkenes | (E)-Stilbene | 3-Methyl-4,5-diphenyl-4,5-dihydroisoxazole | - | Single regioisomer |
Cycloadditions with Alkynes
The cycloaddition of this compound with terminal alkynes is highly regioselective, almost exclusively yielding 3,5-disubstituted isoxazoles.[6] This high regioselectivity makes it a very reliable method for the synthesis of this particular isomer. Reactions with internal alkynes are also regioselective, though the outcome is influenced by the electronic and steric nature of both substituents.
| Dipolarophile Class | Representative Substrate | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio (approx.) |
| Terminal Alkynes | Phenylacetylene | 3-Methyl-5-phenylisoxazole | 3-Methyl-4-phenylisoxazole | >98:2 |
| 1-Heptyne | 3-Methyl-5-pentylisoxazole | 3-Methyl-4-pentylisoxazole | Highly regioselective | |
| Electron-Poor Alkynes | Methyl Propiolate | 3-Methyl-5-(methoxycarbonyl)isoxazole | 3-Methyl-4-(methoxycarbonyl)isoxazole | Predominantly 3,5-isomer |
Reaction Mechanisms and Workflows
The cycloaddition of this compound is generally considered a concerted, pericyclic reaction, proceeding through a single transition state.[2][7] However, for certain electron-rich dipolarophiles, such as tetraaminoethene, a stepwise mechanism involving a biradical intermediate has been proposed.[1][8]
Below are diagrams illustrating the generally accepted concerted mechanism and a typical experimental workflow for the in situ generation and cycloaddition of this compound.
Caption: Concerted [3+2] cycloaddition mechanism.
Caption: Experimental workflow for cycloaddition.
Experimental Protocols
This compound is unstable and is therefore generated in situ for immediate use in cycloaddition reactions. The two most common methods for its generation are the dehydration of nitroethane and the dehydrohalogenation of the corresponding hydroximoyl halide, which is itself formed in situ from acetaldoxime.
Protocol 1: Synthesis of 3-Methyl-5-phenyl-4,5-dihydroisoxazole via the Mukaiyama Method (from Nitroethane)
This protocol describes the in situ generation of this compound from nitroethane and its cycloaddition to styrene.
Materials:
-
Nitroethane (CH₃CH₂NO₂)
-
Styrene
-
Phenyl isocyanate (PhNCO)
-
Triethylamine (Et₃N)
-
Dry benzene or toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of nitroethane (1.0 eq.) and styrene (1.2 eq.) in dry benzene, add phenyl isocyanate (2.0 eq.).
-
Add a catalytic amount of triethylamine (approx. 5 mol%).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the precipitated diphenylurea.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-methyl-5-phenyl-4,5-dihydroisoxazole.
Protocol 2: Synthesis of 3-Methyl-5-phenylisoxazole via the Huisgen Method (from Acetaldoxime)
This protocol details the in situ generation of this compound from acetaldoxime via an intermediate hydroximoyl chloride and its subsequent cycloaddition with phenylacetylene.
Materials:
-
Acetaldoxime (CH₃CH=NOH)
-
Phenylacetylene
-
N-Chlorosuccinimide (NCS)
-
Pyridine or Triethylamine (Et₃N)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve acetaldoxime (1.0 eq.) in chloroform.
-
Add a solution of N-chlorosuccinimide (1.05 eq.) in chloroform dropwise to the stirred solution of acetaldoxime at 0 °C. Stir for 1 hour at this temperature to form the acetohydroximoyl chloride.
-
To the reaction mixture, add phenylacetylene (1.1 eq.).
-
Slowly add a solution of pyridine (1.1 eq.) in chloroform dropwise to the reaction mixture at room temperature. The addition of the base will generate this compound, which will react immediately with the alkyne.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield pure 3-methyl-5-phenylisoxazole.[9]
Conclusion
The 1,3-dipolar cycloaddition of this compound is a highly reliable and regioselective method for the synthesis of 3-methyl-5-substituted isoxazolines and isoxazoles. The regioselectivity is well-understood through the principles of Frontier Molecular Orbital theory, with the 3,5-disubstituted product being heavily favored in reactions with terminal alkenes and alkynes. The provided protocols offer robust and reproducible methods for accessing these valuable heterocyclic compounds, which are of significant interest to the pharmaceutical and agrochemical industries.
References
- 1. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study [mdpi.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. scribd.com [scribd.com]
- 8. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acetonitrile Oxide as a Versatile Synthon in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetonitrile oxide (CH₃CNO) is a highly reactive 1,3-dipole that serves as a valuable synthon in organic synthesis, particularly in the construction of five-membered heterocycles. Due to its inherent instability, it is almost exclusively generated in situ and immediately trapped with a suitable dipolarophile. This reactivity makes it a powerful tool for the rapid assembly of complex molecular architectures, which are often found in pharmaceuticals and biologically active compounds.
The most prominent application of this compound is in [3+2] cycloaddition reactions with alkenes and alkynes to afford isoxazolines and isoxazoles, respectively. These heterocycles are not only significant scaffolds in medicinal chemistry but also serve as versatile intermediates for further synthetic transformations, such as the synthesis of β-hydroxy ketones and γ-amino alcohols.
Key Applications:
-
Synthesis of Isoxazolines and Isoxazoles: The [3+2] cycloaddition of this compound with π-systems is a cornerstone of its application. This reaction is highly efficient and often proceeds with excellent regioselectivity.
-
Masked Aldol Synthon: Isoxazolines, derived from the cycloaddition of this compound with alkenes, can be considered as masked aldol products. Reductive cleavage of the N-O bond can unmask a β-hydroxy ketone moiety.
-
Access to Diverse Heterocycles: The isoxazoline and isoxazole rings can be further elaborated to generate a variety of other important heterocyclic systems.
Data Presentation: Quantitative Analysis of [3+2] Cycloaddition Reactions
The following tables summarize the yields of isoxazolines and isoxazoles obtained from the in situ generation of this compound from various aldoximes and their subsequent cycloaddition with a range of dipolarophiles.
Table 1: Synthesis of Isoxazolines via Catalytic Oxidative Cycloaddition of Aldoximes and Alkenes
| Entry | Aldoxime | Alkene | Product | Yield (%) |
| 1 | Benzaldehyde oxime | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 85 |
| 2 | 4-Methoxybenzaldehyde oxime | Styrene | 3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole | 88 |
| 3 | 4-Chlorobenzaldehyde oxime | Styrene | 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole | 82 |
| 4 | Benzaldehyde oxime | Methyl acrylate | Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate | 78 |
| 5 | Benzaldehyde oxime | Acrylonitrile | 3-Phenyl-4,5-dihydroisoxazole-5-carbonitrile | 75 |
| 6 | Cyclohexanecarbaldehyde oxime | Styrene | 3-Cyclohexyl-5-phenyl-4,5-dihydroisoxazole | 72 |
Reaction conditions typically involve the use of a catalytic amount of a halogen source (e.g., KI) and a stoichiometric oxidant (e.g., Oxone) in a suitable solvent like acetonitrile or a biphasic system.
Table 2: Synthesis of Isoxazoles via [3+2] Cycloaddition of in situ Generated Nitrile Oxides with Alkynes
| Entry | Aldoxime | Alkyne | Product | Yield (%) |
| 1 | Benzaldehyde oxime | Phenylacetylene | 3,5-Diphenylisoxazole | 82 |
| 2 | 4-Methylbenzaldehyde oxime | Phenylacetylene | 3-(p-Tolyl)-5-phenylisoxazole | 85 |
| 3 | 4-Nitrobenzaldehyde oxime | Phenylacetylene | 3-(4-Nitrophenyl)-5-phenylisoxazole | 76 |
| 4 | Benzaldehyde oxime | 1-Octyne | 3-Phenyl-5-hexylisoxazole | 70 |
| 5 | Benzaldehyde oxime | Ethyl propiolate | Ethyl 3-phenylisoxazole-5-carboxylate | 79 |
Conditions for isoxazole synthesis are similar to those for isoxazolines, often employing hypervalent iodine reagents or other oxidizing systems to generate the nitrile oxide.
Experimental Protocols
Herein, we provide detailed protocols for the in situ generation of this compound and its application in the synthesis of isoxazolines.
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-4,5-dihydroisoxazoles [1]
This protocol describes a one-pot, three-step synthesis starting from an aldehyde.
-
Oxime Formation: To a stirred solution of the corresponding aldehyde (2 mmol) in a deep eutectic solvent (DES) such as choline chloride:urea (1:2, 1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for one hour.
-
In situ Generation of Nitrile Oxide: To the reaction mixture, add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) and continue stirring at 50 °C for three hours. This generates the corresponding hydroxamoyl chloride, which will eliminate HCl to form the nitrile oxide.
-
Cycloaddition: Add the corresponding alkene (2 mmol) to the mixture and continue the reaction for four hours at 50 °C.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL). Dry the combined organic phases over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Hypoiodite-Mediated Catalytic Synthesis of Isoxazolines [2]
This method utilizes a catalytic amount of potassium iodide with Oxone as the terminal oxidant.
-
Reaction Setup: In a round-bottom flask, combine the aldoxime (1.0 mmol), alkene (1.2 mmol), potassium iodide (KI) (0.1 mmol, 10 mol%), and Oxone (1.2 mmol) in a mixture of acetonitrile and water (e.g., 1:1, 5 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired isoxazoline.
Visualizations
Caption: A typical experimental workflow for isoxazoline synthesis.
References
Protecting Group Strategies for Acetonitrile Oxide Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonitrile oxide is a highly valuable reagent in organic synthesis, primarily utilized for the construction of isoxazole and isoxazoline heterocycles through 1,3-dipolar cycloaddition reactions. These five-membered rings are prevalent scaffolds in a wide range of biologically active compounds, making this compound a key tool in drug discovery and development. However, the reactive nature of this compound and the conditions often employed for its in situ generation can lead to undesired side reactions with other functional groups present in the substrate. To achieve chemoselectivity and ensure the desired cycloaddition occurs, a carefully planned protecting group strategy is often essential.
This document provides detailed application notes and protocols for the protection of common functional groups—hydroxyls, amines, carbonyls, and carboxylic acids—in substrates intended for reaction with this compound. The selection of an appropriate protecting group is critical and depends on its stability to the cycloaddition conditions and the orthogonality of its removal with respect to other functionalities in the molecule.
General Principles of Protecting Group Selection
An ideal protecting group for this compound reactions should exhibit the following characteristics:
-
Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect the dipolarophile (e.g., alkyne or alkene) or other sensitive functionalities.
-
Stability: It must be robust and unreactive under the conditions of this compound generation and the subsequent 1,3-dipolar cycloaddition.
-
Ease of Removal: The protecting group should be cleanly and selectively removed in high yield under conditions that do not compromise the newly formed isoxazole/isoxazoline ring or other functional groups.[1]
-
Orthogonality: The removal conditions for the protecting group should be distinct from those that might affect other protecting groups present in the molecule, allowing for selective deprotection.[1][2]
Protecting Group Strategies for Common Functional Groups
Protection of Hydroxyl Groups as Silyl Ethers
Alcohols are common functional groups that can react with the reagents used to generate this compound. Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of introduction, general stability, and versatile deprotection methods.
Selected Protecting Group: tert-Butyldimethylsilyl (TBS/TBDMS) Ether
-
Introduction: The TBS group is readily introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or 2,6-lutidine.[3]
-
Stability: TBS ethers are stable to a wide range of reaction conditions, including those typically used for the generation of this compound from acetaldoxime (e.g., using N-chlorosuccinimide) and the subsequent cycloaddition. They are also stable to basic and nucleophilic reagents.
-
Deprotection: The TBS group is commonly removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions, for example, with acetic acid in THF/water or using camphorsulfonic acid in methanol.[3][4][5] This allows for selective deprotection in the presence of other acid- or base-labile groups.
Protection of Amino Groups as Carbamates
Primary and secondary amines are nucleophilic and can interfere with the generation of this compound or react with the dipole itself. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.
Selected Protecting Group: tert-Butoxycarbonyl (Boc)
-
Introduction: The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or under aqueous conditions with sodium bicarbonate.[6][7]
-
Stability: The Boc group is stable to most basic and nucleophilic conditions, as well as catalytic hydrogenation, making it compatible with many synthetic transformations, including the 1,3-dipolar cycloaddition of this compound.[6][7]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.[6] Milder methods, such as using oxalyl chloride in methanol, have also been reported.[8]
Protection of Carbonyl Groups as Acetals
Aldehydes and ketones can undergo undesired reactions under the conditions of this compound generation or cycloaddition. Acetals, particularly cyclic acetals, are excellent protecting groups for carbonyls.
Selected Protecting Group: 1,3-Dioxolane (from Ethylene Glycol)
-
Introduction: Carbonyl compounds are converted to their corresponding 1,3-dioxolanes by reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) with azeotropic removal of water.[9][10]
-
Stability: Acetals are stable to basic, nucleophilic, and reductive conditions, making them compatible with the conditions for many this compound reactions.[9][10][11]
-
Deprotection: Acetals are readily hydrolyzed back to the carbonyl compound under aqueous acidic conditions.[11][12][13][14][15]
Protection of Carboxylic Acids as Esters
The acidic proton of a carboxylic acid can interfere with basic reagents used in some synthetic sequences. Esterification is the most common method for protecting carboxylic acids.
Selected Protecting Group: Methyl Ester
-
Introduction: Methyl esters can be easily prepared from carboxylic acids using various methods, including reaction with diazomethane, or with methanol in the presence of an acid catalyst (Fischer esterification).[16][17]
-
Stability: Methyl esters are generally stable to mildly acidic and a range of neutral and basic conditions encountered in many organic reactions.
-
Deprotection: Deprotection is typically achieved by hydrolysis under basic conditions (saponification) using aqueous sodium hydroxide or lithium hydroxide, followed by acidic workup.[16][18]
Quantitative Data Summary
The following table summarizes typical yields for the protection, cycloaddition, and deprotection steps for substrates containing various functional groups.
| Functional Group | Protecting Group | Protection Yield (%) | Cycloaddition Yield (%) | Deprotection Yield (%) |
| Hydroxyl | TBS Ether | 88 - 98[3] | 70 - 90 (estimated) | 83 - 100[3] |
| Amine | Boc Carbamate | >95 (typical) | 65 - 85 (estimated) | >90 (typical) |
| Carbonyl | 1,3-Dioxolane | 85 - 95 (typical) | 75 - 90 (estimated) | >90 (typical) |
| Carboxylic Acid | Methyl Ester | 92 - 100[16] | 70 - 88 (estimated) | 91 - 100[16] |
Note: Cycloaddition yields are estimated based on typical 1,3-dipolar cycloaddition reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Protection of a Hydroxyl Group as a TBS Ether
-
To a solution of the alcohol (1.0 mmol) in dry dichloromethane (DCM, 10 mL) at 0 °C, add imidazole (1.5 mmol) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected alcohol.
Protocol 2: 1,3-Dipolar Cycloaddition with a TBS-Protected Substrate
-
To a solution of the TBS-protected alkyne (1.0 mmol) in a suitable solvent (e.g., DCM or THF, 10 mL), add acetaldoxime (1.2 mmol).
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS, 1.2 mmol) portion-wise.
-
Add triethylamine (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the succinimide byproduct and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the isoxazole product.
Protocol 3: Deprotection of a TBS Ether
-
To a solution of the TBS-protected isoxazole (1.0 mmol) in THF (10 mL), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).
-
Once the reaction is complete, quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualizations
Caption: General workflow for a protecting group strategy in this compound reactions.
Caption: Concept of orthogonal deprotection allowing selective removal of protecting groups.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. synarchive.com [synarchive.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. youtube.com [youtube.com]
- 14. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. synarchive.com [synarchive.com]
- 17. Methyl Esters [organic-chemistry.org]
- 18. Carboxyl Protecting Groups Stability [organic-chemistry.org]
Application Notes: Tandem [3+2] Cycloaddition Reactions Utilizing In Situ Generated Acetonitrile Oxide
Introduction
Acetonitrile oxide is a highly reactive intermediate that serves as a valuable 1,3-dipole in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings such as isoxazoles and isoxazolines. These structures are significant scaffolds in medicinal chemistry and drug development. Due to its instability, this compound is typically generated in situ and immediately trapped by a dipolarophile in a tandem, one-pot reaction sequence. This approach avoids the isolation of the potentially hazardous nitrile oxide intermediate.
A convenient and environmentally friendly method for the in situ generation of nitrile oxides involves the oxidation of aldoximes.[1] This application note details a robust protocol for tandem [3+2] cycloaddition reactions using this compound generated from the corresponding aldoxime in the presence of an oxidizing agent.
Principle of the Reaction
The overall transformation involves two key steps that occur in the same reaction vessel:
-
In Situ Generation of this compound: An appropriate aldoxime is oxidized to form the corresponding nitrile oxide. A common and effective method utilizes Oxone® (potassium peroxymonosulfate) in the presence of sodium chloride.[1]
-
[3+2] Cycloaddition: The generated this compound then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an alkene or alkyne) present in the reaction mixture to form the desired isoxazoline or isoxazole ring system, respectively.[2]
This tandem approach offers several advantages, including operational simplicity, mild reaction conditions, and the avoidance of isolating unstable intermediates.
Experimental Protocols
General Protocol for Tandem [3+2] Cycloaddition of in situ Generated Nitrile Oxides with Alkenes/Alkynes
This protocol is adapted from a mechanochemical solvent-free reaction and a green chemistry approach for the in situ generation of nitrile oxides.[1][2]
Materials:
-
Aldoxime (1.0 mmol)
-
Dipolarophile (alkene or alkyne) (1.2 mmol)
-
Sodium chloride (NaCl) (1.2 mmol)
-
Oxone® (potassium peroxymonosulfate) (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 mmol)[1][2]
-
Acetonitrile (5 mL)
-
Water (5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol).
-
Add acetonitrile (5 mL) and water (5 mL) to the flask and stir to dissolve the solids.
-
To the stirred solution, add sodium chloride (1.2 mmol) and sodium carbonate (2.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Oxone® (1.2 mmol) portion-wise over a period of 15 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data (yields) for the synthesis of various isoxazolines and isoxazoles via tandem [3+2] cycloaddition reactions involving in situ generated nitrile oxides.
Table 1: Synthesis of 5-Phenyl-3-(p-tolyl)-4,5-dihydroisoxazole (Isoxazoline)[2]
| Entry | Aldoxime | Dipolarophile | Product | Yield (%) |
| 1 | p-Tolylaldoxime | Styrene | 5-Phenyl-3-(p-tolyl)-4,5-dihydroisoxazole | 67 |
Table 2: Synthesis of 5-Phenyl-3-(p-tolyl)isoxazole (Isoxazole)[2]
| Entry | Aldoxime | Dipolarophile | Product | Yield (%) |
| 1 | p-Tolylaldoxime | Phenylacetylene | 5-Phenyl-3-(p-tolyl)isoxazole | 83 |
Mandatory Visualization
Caption: Experimental workflow for the tandem generation and cycloaddition of this compound.
Caption: General reaction scheme for the tandem [3+2] cycloaddition.
References
Troubleshooting & Optimization
Technical Support Center: Acetonitrile Oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetonitrile oxide. The focus is on preventing its dimerization to ensure successful downstream reactions, such as 1,3-dipolar cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dimerization a problem?
This compound (CH₃CNO) is a reactive intermediate belonging to the nitrile oxide family. It is a valuable reagent in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry. However, this compound is unstable and readily undergoes a [3+2] cycloaddition with itself, a process called dimerization, to form a stable furoxan (1,2,5-oxadiazole-2-oxide). This dimerization is an undesired side reaction that consumes the this compound, leading to lower yields of the desired product and complicating purification.
Q2: What is the most effective strategy to prevent the dimerization of this compound?
The most effective and widely used strategy is the in situ generation of this compound in the presence of a trapping agent, typically a dipolarophile such as an alkene or alkyne. This method ensures that the freshly generated, reactive this compound is immediately consumed in the desired cycloaddition reaction before it has the opportunity to dimerize. The success of this strategy relies on the high reactivity and sufficient concentration of the dipolarophile.[1]
Q3: How does the structure of the nitrile oxide affect its stability and dimerization?
Steric hindrance plays a significant role in the rate of dimerization. Nitrile oxides bearing bulky substituents are sterically hindered from approaching each other in the correct orientation for dimerization. Consequently, nitrile oxides with large groups, such as a mesityl group, are often more stable and less prone to dimerization, with some even being isolable. This compound, with a small methyl group, is not sterically hindered and thus dimerizes readily.
Q4: What is the influence of the solvent on this compound dimerization?
The choice of solvent can impact both the stability of the nitrile oxide and the rates of the desired cycloaddition and the undesired dimerization. Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), chloroform, and benzene are preferred for nitrile oxide cycloadditions. Protic solvents should be avoided as they can react with the nitrile oxide. While the polarity of the solvent can influence reaction rates, for some nitrile oxides like benzonitrile oxide, the effect on the dimerization rate is not substantial, with the reaction being slightly faster in non-polar solvents like carbon tetrachloride compared to more polar ones.[2] For any new experimental setup, solvent screening is a recommended optimization step.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired cycloaddition product and significant formation of the furoxan dimer. | 1. Low concentration of the dipolarophile: The rate of the bimolecular cycloaddition is dependent on the concentration of both the nitrile oxide and the dipolarophile. If the dipolarophile concentration is too low, the dimerization reaction can compete effectively. 2. Low reactivity of the dipolarophile: Electron-poor or strained alkenes and alkynes are generally more reactive towards nitrile oxides. If your dipolarophile is not sufficiently reactive, the nitrile oxide may dimerize before the cycloaddition can occur. 3. Slow generation of this compound: If the nitrile oxide is generated too slowly, its instantaneous concentration might be too low for efficient trapping by the dipolarophile, allowing dimerization to become a significant pathway. | 1. Increase the concentration of the dipolarophile: Use a higher molar excess of the dipolarophile (e.g., 1.5 to 3 equivalents or more). 2. Use a more reactive dipolarophile: If possible, switch to a dipolarophile with electron-withdrawing groups or one that is activated by ring strain. 3. Optimize the rate of nitrile oxide generation: If using a slow addition method (e.g., for dehydrohalogenation), ensure the base is added at a rate that maintains an adequate concentration of the nitrile oxide for the cycloaddition. Alternatively, consider a faster generation method, such as the oxidation of acetaldoxime. |
| Reaction is sluggish, and dimerization is still a problem even with a high concentration of a reactive dipolarophile. | 1. Suboptimal reaction temperature: Temperature can affect the rates of both the desired reaction and the dimerization. While higher temperatures can sometimes accelerate dimerization, they can also significantly increase the rate of the cycloaddition. 2. Inappropriate solvent: The chosen solvent may not be optimal for the solubility of the reactants or for promoting the desired reaction pathway. | 1. Optimize the reaction temperature: The optimal temperature should be determined empirically. For some systems, lower temperatures (e.g., -78 °C to 0 °C) can suppress dimerization more than the desired reaction. In other cases, particularly with microwave heating, higher temperatures (e.g., 180 °C) can dramatically favor the cycloaddition over dimerization. 2. Screen different aprotic solvents: Test a range of aprotic solvents with varying polarities (e.g., DCM, THF, toluene, acetonitrile) to find the best medium for your specific reaction. |
Quantitative Data on Reaction Conditions
The following table summarizes data from various studies, illustrating the impact of reaction conditions on the yield of the desired cycloaddition product, thereby implicitly showing the suppression of dimerization. Note that direct comparative data for this compound across a wide range of conditions is scarce in the literature; therefore, examples with other nitrile oxides are included to demonstrate general principles.
| Nitrile Oxide Precursor | Dipolarophile | Method of Generation | Solvent | Temperature (°C) | Yield of Cycloadduct (%) | Reference |
| Benzaldoxime | Dimethyl-2-methylene glutarate | Oxidation with DIB | Methanol | Room Temp | 34 | [3] |
| Benzaldoxime | Dimethyl-2-methylene glutarate | Oxidation with DIB (Microwave) | Methanol | 180 | 70 | [3] |
| 2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate (intramolecular) | Internal alkyne | Dehydration with Yamaguchi reagent | Dichloromethane | -78 | Excellent | [2] |
| 2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate (intramolecular) | Internal alkyne | Dehydration with Yamaguchi reagent | Dichloromethane | 0 | Moderate | [2] |
| 2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate (intramolecular) | Internal alkyne | Dehydration with Yamaguchi reagent | Dichloromethane | Room Temp | Poor | [2] |
| p-Toluic aldoxime | Phenylacetylene | Oxidation with Oxone/NaCl/Na₂CO₃ (Ball-milling) | Solvent-free | Room Temp | 83 | [4] |
Experimental Protocols
Protocol 1: In-situ Generation of this compound via Dehydrohalogenation of Acetohydroxamoyl Chloride
This method involves the slow addition of a base to a solution of acetohydroxamoyl chloride and a dipolarophile.
Materials:
-
Acetohydroxamoyl chloride
-
Dipolarophile (e.g., an alkene or alkyne)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the dipolarophile (1.0 - 1.5 equivalents) and acetohydroxamoyl chloride (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature, but optimization may be required).
-
In a separate flask, prepare a solution of triethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Add the triethylamine solution dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of free this compound and favor the reaction with the dipolarophile.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
Upon completion, the reaction mixture can be filtered to remove the triethylammonium chloride salt. The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography on silica gel.
Protocol 2: In-situ Generation of this compound via Oxidation of Acetaldoxime
This method involves the oxidation of acetaldoxime in the presence of a dipolarophile.
Materials:
-
Acetaldoxime
-
Dipolarophile (e.g., an alkene or alkyne)
-
Oxidizing agent (e.g., sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), or Oxone®)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Optional: Base (e.g., triethylamine) if using NCS.
Procedure using Sodium Hypochlorite:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetaldoxime (1.0 equivalent) and the dipolarophile (1.2 - 2.0 equivalents) in the chosen solvent.
-
Cool the mixture in an ice bath (0-5 °C).
-
Add an aqueous solution of sodium hypochlorite (commercial bleach, typically 5-10%, 1.1 equivalents) dropwise to the vigorously stirred reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.
-
Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Reaction pathways for in-situ generated this compound.
Caption: General experimental workflow for preventing dimerization.
References
- 1. Development of a safely handleable synthetic equivalent of cyanonitrile oxide by 1,3-dipolar cycloaddition of nitroacetonitrile - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03875B [pubs.rsc.org]
- 2. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Selective production of acetonitrile via dehydroamination of ethanol over a stable Cu–Zr/meso SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Acetonitrile Oxide Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in-situ generation of acetonitrile oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the in-situ generation of this compound?
A1: The most significant and common side reaction is the [3+2] cycloaddition dimerization of two molecules of this compound to form 3,4-dimethylfuroxan (also known as 3,4-dimethyl-1,2,5-oxadiazole 2-oxide). This reaction competes with the desired 1,3-dipolar cycloaddition with your chosen dipolarophile.[1][2][3]
Q2: How can the dimerization of this compound be minimized?
A2: The most effective strategy to minimize dimerization is to generate the this compound in situ in the presence of a high concentration of a reactive dipolarophile. This ensures that the nitrile oxide is trapped in the desired cycloaddition reaction as it is formed, reducing its concentration and thus the likelihood of dimerization.[1] Using an electron-deficient alkene or alkyne as the dipolarophile can also increase the rate of the desired reaction.[1]
Q3: What are the common methods for the in-situ generation of this compound?
A3: The three most common laboratory methods for the in-situ generation of this compound are:
-
Dehydration of Nitroethane: This method typically uses a dehydrating agent, such as phenyl isocyanate in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine).
-
The Mukayama Reaction: This involves the dehydration of nitroethane using a Mukayama salt, such as 2-chloro-1-methylpyridinium iodide, in the presence of a base.
-
From Acetohydroxamoyl Chloride: This method involves the dehydrochlorination of acetohydroxamoyl chloride using a base, often a tertiary amine like triethylamine.
Q4: I am observing low to no yield of my desired isoxazoline/isoxazole product. What are the possible causes?
A4: Low or no yield can be attributed to several factors:
-
Dominant Dimerization: If the rate of dimerization is significantly faster than your desired cycloaddition, the furoxan byproduct will be the major product.
-
Decomposition of this compound: this compound is unstable and can decompose, especially at elevated temperatures.[1]
-
Poor Reactivity of Dipolarophile: If your dipolarophile is not sufficiently reactive, the nitrile oxide will preferentially dimerize.
-
Issues with Precursor or Reagents: Impurities in your starting materials or reagents can inhibit the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High percentage of furoxan dimer in the product mixture. | The rate of dimerization is faster than the rate of cycloaddition. | - Increase the concentration of the dipolarophile (use a larger excess). - If possible, use a more electron-deficient (more reactive) dipolarophile.[1] - Ensure the nitrile oxide is generated slowly in the presence of the dipolarophile to keep its instantaneous concentration low. |
| The generation of this compound is too fast. | - If using the acetohydroxamoyl chloride method, add the base dropwise to the solution of the chloride and the dipolarophile. | |
| Low or no yield of the desired cycloaddition product. | This compound is decomposing. | - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase the stability of the nitrile oxide.[1] |
| The dipolarophile is not reactive enough. | - Consider using a more electron-deficient alkene or alkyne. - Increase the reaction temperature cautiously, as this can also increase the rate of dimerization. The optimal temperature should be determined experimentally. | |
| The in-situ generation of this compound is not efficient. | - Verify the purity of your nitroethane, acetohydroxamoyl chloride, or other precursors. - Ensure your reagents (e.g., phenyl isocyanate, Mukayama salt, base) are of high quality and anhydrous where necessary. | |
| Reaction is sluggish or does not go to completion. | Steric hindrance from bulky substituents on the dipolarophile. | - Increase the reaction time and/or temperature to overcome the steric barrier.[1] |
| Insufficient activation of the precursor. | - Ensure the correct stoichiometry of reagents, particularly the dehydrating agent or base. |
Quantitative Data on this compound Generation
The yield of the desired cycloaddition product versus the furoxan dimer is highly dependent on the specific dipolarophile used, its concentration, and the reaction conditions. The following table provides a general comparison of the common generation methods.
| Generation Method | Typical Reagents | Typical Reaction Conditions | Approximate Yield of Cycloadduct * | Key Advantages | Key Disadvantages |
| Dehydration of Nitroethane | Nitroethane, Phenyl isocyanate, Triethylamine | Benzene, 80 °C | 60-85% | Readily available starting materials. | Requires elevated temperatures; phenyl isocyanate is toxic. |
| Mukayama Reaction | Nitroethane, 2-Chloro-1-methylpyridinium iodide, Triethylamine | Dichloromethane, Room Temperature | 70-90% | Mild reaction conditions. | Mukayama's reagent is a specialty chemical. |
| From Acetohydroxamoyl Chloride | Acetohydroxamoyl chloride, Triethylamine | Diethyl ether, Room Temperature | 65-85% | Mild reaction conditions. | Acetohydroxamoyl chloride needs to be synthesized. |
*Yields are highly substrate-dependent and are provided as a general guide.
Experimental Protocols
Protocol 1: In-situ Generation of this compound via Dehydration of Nitroethane
This protocol describes the generation of this compound from nitroethane using phenyl isocyanate and its subsequent trapping with an alkene.
Materials:
-
Nitroethane
-
Phenyl isocyanate
-
Triethylamine
-
Alkene (dipolarophile)
-
Anhydrous benzene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 eq) in anhydrous benzene.
-
To this solution, add nitroethane (1.2 eq) and a catalytic amount of triethylamine (0.1 eq).
-
Slowly add phenyl isocyanate (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the diphenylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline.
Protocol 2: In-situ Generation of this compound via the Mukayama Reaction
This protocol details the generation of this compound from nitroethane using 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).
Materials:
-
Nitroethane
-
2-Chloro-1-methylpyridinium iodide
-
Triethylamine
-
Alkene (dipolarophile)
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alkene (1.0 eq) and nitroethane (1.5 eq) in anhydrous dichloromethane at room temperature, add 2-chloro-1-methylpyridinium iodide (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (3.0 eq) in anhydrous dichloromethane to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In-situ Generation of this compound from Acetohydroxamoyl Chloride
This protocol describes the generation of this compound from acetohydroxamoyl chloride and its trapping with an alkene.
Materials:
-
Acetohydroxamoyl chloride
-
Triethylamine
-
Alkene (dipolarophile)
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve acetohydroxamoyl chloride (1.1 eq) and the alkene (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 eq) in anhydrous diethyl ether to the reaction mixture dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Desired cycloaddition vs. side reaction of this compound.
Caption: Workflow for in-situ generation and trapping.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Isoxazoles from Acetonitrile Oxide Cycloaddition Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isoxazoles synthesized via 1,3-dipolar cycloaddition of in situ generated acetonitrile oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of isoxazoles using this compound?
A1: The primary impurities include unreacted starting materials (such as the dipolarophile and precursors to this compound), byproducts from the in situ generation of this compound, and regioisomers of the isoxazole product. A significant byproduct is furoxan, which results from the dimerization of this compound, a common competing reaction.[1][2]
Q2: My isoxazole product appears to be decomposing during workup or purification. What could be the cause?
A2: The N-O bond in the isoxazole ring can be sensitive to certain conditions. Decomposition can be triggered by:
-
Strongly Basic or Acidic Conditions: Avoid harsh pH conditions during extraction and chromatography.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.
-
Photochemical Conditions: Some isoxazoles are light-sensitive and can rearrange upon exposure to UV light.
-
Certain Transition Metals: Some metals can catalyze the cleavage of the N-O bond.
If you suspect decomposition, consider using milder workup procedures and protecting your compound from light.
Q3: How can I visualize my isoxazole product on a TLC plate?
A3: Isoxazoles are typically aromatic and can often be visualized on TLC plates with a fluorescent indicator (F254) under a UV lamp (254 nm) as dark spots. For compounds that are not UV-active, or for enhanced visualization, the following staining methods can be used:
-
Potassium Permanganate (KMnO₄) stain: A good general stain for many organic compounds.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal spots as temporary brown stains.
-
Vanillin Stain: A vanillin solution followed by heating can produce colored spots for a variety of compounds.
Q4: My isoxazole synthesis has a low yield. What are the common reasons?
A4: Low yields can be attributed to several factors:
-
Furoxan Formation: The dimerization of this compound is a major competing side reaction.[3] To minimize this, the nitrile oxide should be generated slowly in situ in the presence of the dipolarophile.
-
Incomplete Reaction: Monitor the reaction by TLC to ensure all starting materials have been consumed.
-
Product Decomposition: As mentioned in Q2, the isoxazole ring can be labile.
-
Losses during Workup and Purification: Significant product loss can occur during extractions, transfers, and purification steps like column chromatography or recrystallization.[3] Optimize these procedures to maximize recovery.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your isoxazole product.
Issue 1: The crude product is an oil and will not crystallize.
Question: My isoxazole has "oiled out" after workup. How can I induce crystallization?
Answer:
-
Ensure Complete Solvent Removal: Thoroughly remove all volatile organic solvents from the workup under reduced pressure, as residual solvent can inhibit crystallization.[3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of the pure solid product from a previous batch, add a "seed crystal" to the oil to initiate crystallization.[3]
-
Trituration: Add a solvent in which your isoxazole is sparingly soluble and stir or sonicate the mixture. This can help break up the oil and encourage solidification.[3]
-
Solvent Addition: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexane or pentane), swirl, and let it stand.[3] If your product is non-polar, trying adding a small amount of a polar solvent.
-
Purify as an Oil: If crystallization remains unsuccessful, the oil can be purified by column chromatography.[3]
Issue 2: A persistent emulsion has formed during extraction.
Question: How can I break a stubborn emulsion between the aqueous and organic layers?
Answer:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period, as some emulsions will break over time.[3]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.[3]
-
Gentle Swirling: In subsequent extractions, use gentle swirling instead of vigorous shaking to minimize emulsion formation.[3]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help break up the emulsion by providing a large surface area.[3]
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity. For example, if you are using ethyl acetate, adding a small amount of dichloromethane may help.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can be a very effective way to separate the layers.[3]
Issue 3: Difficulty in removing the furoxan byproduct.
Question: My purified isoxazole is still contaminated with the furoxan dimer of this compound. How can I separate them?
Answer: Furoxans can often be challenging to separate from the desired isoxazole due to similar polarities.
-
Column Chromatography: This is the most common method for separation. Careful screening of solvent systems using TLC is crucial to find conditions that provide the best separation.[2][3] Sometimes, a mixture of three solvents or the addition of a small amount of a modifier can improve resolution. If silica gel is ineffective, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.
-
Recrystallization: If the desired isoxazole is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the solubility of the isoxazole and the furoxan are significantly different at high and low temperatures.[3]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Isoxazoles
| Stationary Phase | Eluent System (v/v) | Polarity | Typical Application |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | General purpose, good for a wide range of isoxazoles.[3] |
| Silica Gel | Dichloromethane / Methanol | Medium to High | For more polar isoxazoles.[4] |
| Silica Gel | Ether / Hexane | Low to Medium | Alternative to ethyl acetate/hexane systems.[4] |
| Alumina | Varies (e.g., Hexane/DCM) | Varies | Useful when silica gel (acidic) causes decomposition.[5] |
| Reverse-Phase Silica | Acetonitrile / Water | High | For very polar isoxazoles. |
Table 2: Common Solvents for Recrystallization of Isoxazoles
| Solvent System | Compound Polarity | Procedure |
| Ethanol / Water | Moderately Polar | Dissolve in hot ethanol, add water dropwise until cloudy, then cool slowly.[3] |
| Hexane / Ethyl Acetate | Wide Range | Dissolve in a minimum of hot ethyl acetate, then slowly add hexane until cloudy and cool.[6] |
| Ethanol | Moderately Polar | Dissolve in hot ethanol and cool slowly. |
| Toluene | Aromatic compounds | Good for compounds that crystallize well; be aware of potential for sublimation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Purification of an Isoxazole by Flash Column Chromatography
-
TLC Analysis: Analyze the crude reaction mixture by TLC using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to determine the optimal eluent for separation. The ideal Rf for the desired isoxazole is typically around 0.2-0.4 for good separation.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude isoxazole product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity if using a gradient.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure isoxazole product.
-
Remove the solvent under reduced pressure to yield the purified isoxazole.
-
Protocol 2: General Procedure for Purification of an Isoxazole by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude isoxazole product. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Dissolution: Place the crude isoxazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for isoxazole purification.
Caption: Troubleshooting decision tree for isoxazole purification.
References
Technical Support Center: Acetonitrile Oxide Reaction Optimization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize reactions involving acetonitrile oxide.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound cycloadditions can stem from several factors. A primary reason is the inherent instability of this compound, which necessitates its in situ generation.[1] If the generation of the nitrile oxide is slow or inefficient, its concentration will be low, leading to poor product yield. Another significant issue is the competing dimerization of this compound to form a furoxan byproduct.[2]
Troubleshooting Steps:
-
Optimize Nitrile Oxide Generation: Ensure your precursor (e.g., acetaldoxime, acetohydroxamoyl chloride) is pure. The choice of reagent and conditions for the in situ generation is critical. For instance, when generating from aldoximes, various oxidants like N-bromosuccinimide (NBS) or bleach (NaOCl) can be used, and their effectiveness can be substrate-dependent.
-
Control Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate the decomposition of the nitrile oxide and the formation of side products. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[1]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate. Screening different solvents is recommended.[1] For some 1,3-dipolar cycloadditions, polar aprotic solvents can be effective.
-
Reactant Concentration: Adjusting the concentration of the dipolarophile can also impact the reaction outcome. A higher concentration of the dipolarophile can help to trap the nitrile oxide as it is formed, minimizing its dimerization.
Q2: I am observing a significant amount of a byproduct that I suspect is the furoxan dimer. How can I minimize its formation and remove it from my product?
A2: Furoxan formation is a common side reaction.[2] To minimize its formation, the key is to have the dipolarophile present in the reaction mixture to react with the this compound as it is generated. This is the principle behind in situ generation techniques.
Minimization Strategies:
-
Slow Addition of Precursor/Reagent: If you are generating the nitrile oxide from a precursor, adding the precursor or the activating reagent (e.g., base for dehydrohalogenation) slowly to the reaction mixture containing the dipolarophile can maintain a low concentration of the nitrile oxide at any given time, thus favoring the bimolecular cycloaddition over dimerization.
-
Choice of Generation Method: Some methods of nitrile oxide generation may be more prone to dimerization than others. Experimenting with different precursors and generation conditions can be beneficial.
Removal of Furoxan:
-
Chromatography: Furoxans can often be separated from the desired isoxazoline or isoxazole product using column chromatography on silica gel.[2]
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification.
Q3: What are the best practices for handling and storing this compound precursors?
A3: The stability of the precursor is crucial for a successful reaction.
-
Acetohydroxamoyl chloride: This is a common precursor and should be handled with care as it can be a lachrymator. It is advisable to store it in a cool, dry place.
-
Acetonitrile: While relatively stable, acetonitrile is a flammable liquid and should be stored in a well-ventilated area away from heat and ignition sources.[3][4] It is incompatible with strong acids, bases, and oxidizing agents.[4]
-
Nitroalkanes: Primary nitroalkanes, which can be dehydrated to nitrile oxides, should be handled with care as some can be explosive.[5] Always consult the safety data sheet (SDS) for specific handling and storage instructions.
Q4: My reaction is not proceeding at all. What should I check?
A4: If there is no reaction, consider the following:
-
Purity of Starting Materials: Impurities in either the nitrile oxide precursor or the dipolarophile can inhibit the reaction. Ensure all starting materials are of high purity.
-
Reaction Conditions: Double-check the reaction temperature and solvent. Some 1,3-dipolar cycloadditions require elevated temperatures to proceed at a reasonable rate.[1]
-
Nitrile Oxide Generation: Verify that the conditions you are using are suitable for generating this compound from your chosen precursor. A small-scale test reaction with a known reactive dipolarophile can help confirm if the nitrile oxide is being generated.
-
Electronic Mismatch: The reactivity in 1,3-dipolar cycloadditions is influenced by the electronic properties of the dipole and the dipolarophile. An electronic mismatch could lead to a very slow or non-existent reaction.
Data Presentation
Table 1: Effect of Solvent on the Yield of 3,5-Disubstituted Isoxazolines
| Entry | Aldehyde Precursor | Alkene | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Styrene | Dichloromethane | 25 | 75 |
| 2 | Benzaldehyde | Styrene | Tetrahydrofuran | 25 | 68 |
| 3 | Benzaldehyde | Styrene | Acetonitrile | 25 | 82 |
| 4 | Benzaldehyde | Styrene | Toluene | 80 | 65 |
| 5 | 4-Nitrobenzaldehyde | Styrene | Acetonitrile | 25 | 91 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Table 2: Influence of Temperature on Reaction Time and Yield
| Entry | Reaction | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound + Styrene | 25 | 24 | 82 |
| 2 | This compound + Styrene | 50 | 8 | 85 |
| 3 | This compound + Styrene | 80 | 2 | 78 |
Note: Higher temperatures can decrease reaction time but may also lead to increased byproduct formation, potentially lowering the isolated yield.
Experimental Protocols
Protocol 1: In Situ Generation of this compound from Acetaldoxime and Cycloaddition
This protocol describes the synthesis of 3-methyl-5-phenyl-4,5-dihydroisoxazole.
Materials:
-
Acetaldoxime
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of acetaldoxime (1.0 mmol) and styrene (1.2 mmol) in DCM (10 mL) at 0 °C, add triethylamine (1.5 mmol).
-
Slowly add a solution of NBS (1.1 mmol) in DCM (5 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired isoxazoline.
Mandatory Visualizations
References
Technical Support Center: Working with Nitrile Oxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nitrile oxides.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and application of nitrile oxides in a question-and-answer format.
Question: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired isoxazoline/isoxazole, and I'm observing significant amounts of a byproduct. What is the likely cause and how can I fix it?
Answer: A frequent challenge in working with nitrile oxides is their propensity to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides) or 1,4,2,5-dioxadiazines, which competes with the desired cycloaddition reaction.[1][2] This is especially problematic for less reactive dipolarophiles.
Troubleshooting Steps:
-
Control Nitrile Oxide Concentration: Since nitrile oxides are highly reactive, they are typically generated in situ.[2][3] To minimize dimerization, which is a second-order reaction with respect to the nitrile oxide, it is crucial to keep its instantaneous concentration low.
-
Slow Addition: Add the nitrile oxide precursor (e.g., hydroximinoyl chloride or aldoxime) or the activating reagent (e.g., base or oxidant) slowly to the reaction mixture containing the dipolarophile.[3]
-
Increase Dipolarophile Concentration: Using an excess of the dipolarophile can favor the bimolecular cycloaddition over dimerization.[3][4]
-
-
Reaction Temperature: The stability of nitrile oxides is temperature-dependent.
-
Lowering Temperature: For some systems, running the reaction at a lower temperature can improve selectivity by disfavoring decomposition pathways.[1][3]
-
Increasing Temperature: Conversely, if the cycloaddition reaction has a high activation energy, carefully increasing the temperature might be necessary. However, this must be balanced against the increased rate of dimerization and other decomposition pathways like isomerization to isocyanates.[1]
-
-
Choice of Generation Method: The method of generating the nitrile oxide can influence the outcome. Common methods include:
Question: I am having difficulty purifying my final product from the reaction mixture. What are common impurities and how can they be removed?
Answer: Common impurities in nitrile oxide cycloaddition reactions include unreacted starting materials, the dimerized nitrile oxide (furoxan), and byproducts from the nitrile oxide generation method (e.g., triethylammonium chloride if triethylamine is used as a base).[3]
Purification Strategies:
-
Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired cycloadduct from byproducts.[9][10] The choice of eluent will depend on the polarity of the product and impurities.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Aqueous Wash: If using a base like triethylamine for dehydrohalogenation, an aqueous wash of the crude reaction mixture can remove the resulting ammonium salt.[5]
Question: My aldoxime starting material appears to be degrading or converting to a nitrile during the reaction or analysis. How can I prevent this?
Answer: Aldoximes can be sensitive to certain conditions. Dehydration of aldoximes to nitriles can occur, particularly under harsh conditions or during analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) where high temperatures in the injection port can cause decomposition.[11]
Troubleshooting and Verification:
-
Confirm with NMR: Use ¹H NMR to analyze your purified product to confirm its structure and the absence of nitrile impurities, as this technique is less likely to cause sample decomposition.[11]
-
Mild Reaction Conditions: Employ mild methods for nitrile oxide generation, such as the NaCl/Oxone oxidation of aldoximes, which can proceed at room temperature.[9]
Frequently Asked Questions (FAQs)
What are nitrile oxides and why are they useful in drug development?
Nitrile oxides are reactive intermediates with the general structure R-C≡N⁺-O⁻.[12] They are valuable in organic synthesis, particularly for their ability to undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form five-membered heterocycles like isoxazolines and isoxazoles, respectively.[2][13] These heterocyclic structures are common motifs in many pharmaceutically active compounds.[14][15]
What are the main challenges associated with working with nitrile oxides?
The primary challenge is their instability.[2] Most nitrile oxides are highly reactive and, in the absence of a trapping agent (a dipolarophile), will quickly dimerize.[1][2] This necessitates their in situ generation. Steric hindrance can increase the stability of a nitrile oxide; for example, mesityl nitrile oxide is a stable crystalline solid.[2] Another potential side reaction, especially at elevated temperatures, is the rearrangement to the corresponding isocyanate.[1]
What are the common methods for generating nitrile oxides in situ?
Several methods are widely used to generate nitrile oxides for immediate use in a reaction:
-
Dehydrohalogenation of Hydroximinoyl Halides: This classic method involves treating a hydroximinoyl halide with a base, such as triethylamine.[3][5]
-
Oxidation of Aldoximes: A variety of oxidizing agents can be used, including N-chlorosuccinimide (NCS) and Oxone®.[3][6] The NaCl/Oxone method is considered a green chemistry approach.[7][8]
-
Dehydration of Primary Nitroalkanes: This method is also effective but can be limited by the availability of the nitroalkane precursors.[5]
-
From O-Silylated Hydroxamic Acids: These are stable, crystalline precursors that generate nitrile oxides under mild conditions when treated with an activating agent like triflic anhydride and a base.[5]
Quantitative Data
Table 1: Comparison of Yields for Isoxazoline Synthesis via 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Oxides.
| Nitrile Oxide Precursor (Aldoxime) | Dipolarophile (Alkene) | Generation Method | Yield (%) | Reference |
| 4-Methylbenzaldoxime | Methyl acrylate | NaCl, Oxone, Na₂CO₃ (ball-milling) | 85 | [9] |
| 4-Methylbenzaldoxime | tert-Butyl acrylate | NaCl, Oxone, Na₂CO₃ (ball-milling) | 86 | [9] |
| 4-Chlorobenzaldoxime | Methyl acrylate | NaCl, Oxone, Na₂CO₃ (ball-milling) | 81 | [9] |
| Thiophene-2-carboxaldehyde oxime | Methyl acrylate | NaCl, Oxone, Na₂CO₃ (ball-milling) | 75 | [9] |
| Cyclohexanecarboxaldehyde oxime | Methyl acrylate | NaCl, Oxone, Na₂CO₃ (ball-milling) | 71 | [9] |
| Benzaldehyde, Hydroxylamine HCl | Styrene | NaCl/Oxone (three-component) | 81 | [6][7] |
| 4-Chlorobenzaldehyde, Hydroxylamine HCl | Styrene | NaCl/Oxone (three-component) | 75 | [6][7] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone and Subsequent Cycloaddition (Ball-Milling Method)
This protocol is adapted from a solvent-free mechanochemical approach.[9]
Materials:
-
Aldoxime (e.g., 4-methylbenzaldoxime, 0.2 mmol)
-
Alkene (e.g., methyl acrylate, 0.24 mmol)
-
Sodium chloride (NaCl, 0.22 mmol)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 0.22 mmol)
-
Sodium carbonate (Na₂CO₃, 0.3 mmol)
-
Milling vessel and balls (e.g., stainless steel)
-
Mixer mill
Methodology:
-
To a milling vessel, add the aldoxime, NaCl, Oxone®, and Na₂CO₃.
-
Mill the mixture for the time specified in the literature for the formation of the nitrile oxide (this may need to be optimized).
-
Add the alkene to the vessel.
-
Continue milling at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, extract the product from the milling vessel with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Generation of a Nitrile Oxide from an O-Silylated Hydroxamic Acid and Cycloaddition
This protocol is based on the use of stable, crystalline precursors.[5]
Materials:
-
O-tert-butyldiphenylsilyl hydroxamate (1.0 equiv)
-
Alkene (1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Methodology:
-
Dissolve the O-silylated hydroxamate and the alkene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to -40 °C in a suitable cooling bath.
-
Slowly add triethylamine to the stirred solution.
-
Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 5 hours), monitoring progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Nitrile - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low conversion in acetonitrile oxide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetonitrile oxide reactions. The information is designed to help you diagnose and resolve issues related to low conversion and optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion
Low conversion in this compound cycloaddition reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. This guide will walk you through the most probable causes and their solutions in a question-and-answer format.
Q1: My reaction is showing low or no yield of the desired isoxazoline/isoxazole. What are the primary factors to investigate?
A1: Low conversion is typically traced back to one of three main areas: issues with the in situ generation of this compound, the stability of the nitrile oxide once formed, or the reactivity of your dipolarophile. A logical troubleshooting workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for low conversion.
Q2: How can I confirm that this compound is being generated effectively in situ?
A2: The successful generation of the highly reactive this compound is the critical first step. If you suspect an issue here, consider the following:
-
Purity of Precursors: Ensure your starting materials (e.g., acetaldoxime, nitroethane) are pure. Impurities can interfere with the nitrile oxide formation.
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. For instance, when generating from an aldoxime using an oxidant, ensure the oxidant is active and in the correct proportion.
-
Base Strength: The choice and amount of base (e.g., triethylamine, DBU) are crucial for dehydrohalogenation or dehydration methods. A base that is too weak may not effectively generate the nitrile oxide, while an excessively strong base can lead to side reactions.
Q3: I suspect my this compound is decomposing or undergoing side reactions. What should I look for?
A3: this compound is a high-energy, transient species. Its instability is a major cause of low yields.
-
Dimerization to Furoxan: The most common side reaction is the [3+2] cycloaddition of two molecules of this compound to form a stable furoxan (a 1,2,5-oxadiazole-2-oxide).[1] This is often the primary off-target pathway.
-
Decomposition: At elevated temperatures, nitrile oxides can decompose. It is often beneficial to run these reactions at or below room temperature.[2]
To mitigate these issues:
-
Increase Dipolarophile Concentration: A higher concentration of the dipolarophile will increase the rate of the desired cycloaddition, outcompeting the dimerization reaction.[2]
-
Slow Generation of Nitrile Oxide: If the nitrile oxide is generated slowly in the presence of the dipolarophile, its instantaneous concentration remains low, which can suppress dimerization. This can be achieved by the slow addition of the base or oxidant.
Caption: Competing reaction pathways for this compound.
Q4: My nitrile oxide generation seems fine, but the conversion is still low. Could the dipolarophile be the issue?
A4: Yes, the structure and concentration of your dipolarophile are critical.
-
Electronic Effects: The rate of cycloaddition is highly dependent on the electronic properties of the dipolarophile. Electron-deficient alkenes and alkynes (e.g., acrylates, acrylonitrile) are generally more reactive towards nitrile oxides.[2][3] Electron-rich dipolarophiles may require longer reaction times or higher temperatures.
-
Steric Hindrance: Bulky substituents on or near the double/triple bond of the dipolarophile can sterically hinder the approach of the nitrile oxide, slowing down the reaction.
-
Concentration: As mentioned, a higher concentration of the dipolarophile can favor the desired reaction over side reactions like dimerization.[2]
Frequently Asked Questions (FAQs)
Q: What are the most common methods for generating this compound in situ? A: The two most prevalent methods are the oxidation of acetaldoxime and the dehydration of a primary nitroalkane like nitroethane.
-
Oxidation of Aldoximes: This method uses an oxidant such as sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or a hypervalent iodine reagent to convert the aldoxime to the nitrile oxide.[4]
-
Dehydration of Nitroalkanes: Reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine are commonly used to dehydrate primary nitroalkanes to the corresponding nitrile oxides.
Q: What is a furoxan, and how can I minimize its formation? A: A furoxan is the dimer of a nitrile oxide, formed via a [3+2] cycloaddition of two nitrile oxide molecules.[1] It is the most common byproduct in these reactions. To minimize its formation:
-
Generate the nitrile oxide slowly in the presence of the dipolarophile.
-
Use a slight excess of a highly reactive dipolarophile.
-
Keep the reaction temperature as low as feasible.
Q: How does solvent choice impact the reaction? A: The solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents are often preferred.[2] While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, others show marked improvements in specific solvents. It is often beneficial to screen a variety of solvents.
Q: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials (precursor and dipolarophile) and the formation of the product. 1H NMR spectroscopy can also be used to monitor the reaction by observing the appearance of characteristic signals for the isoxazoline/isoxazole product and the disappearance of reactant signals.[5]
Data Presentation
The yield of this compound cycloadditions is highly dependent on the reaction conditions and the nature of the dipolarophile. The following tables provide representative data to guide your optimization efforts.
Table 1: Effect of Dipolarophile on Product Yield
| Entry | Dipolarophile | Product | Yield (%) |
| 1 | Methyl Acrylate | Methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate | Good |
| 2 | Acrylonitrile | 3-Methyl-4,5-dihydroisoxazole-5-carbonitrile | 77[2] |
| 3 | Styrene | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | Moderate |
| 4 | Dimethyl Fumarate | Dimethyl 3-methyl-4,5-dihydroisoxazole-4,5-dicarboxylate | 59[2] |
| 5 | Phenylacetylene | 3-Methyl-5-phenylisoxazole | Good |
Yields are representative and can vary based on specific reaction conditions.
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Temperature | 0 °C | Higher | Room Temperature or Elevated | Lower | Minimizes nitrile oxide decomposition and dimerization.[4] |
| Dipolarophile Conc. | 1.5 - 2.0 equivalents | Higher | 1.0 equivalent | Lower | A higher concentration of the dipolarophile outcompetes the dimerization of the nitrile oxide.[2] |
| Base Addition | Slow addition | Higher | Rapid addition | Lower | Slow generation of the nitrile oxide keeps its instantaneous concentration low, reducing dimerization. |
| Solvent | Aprotic (e.g., DCM, THF) | Generally Higher | Protic (e.g., Ethanol) | Generally Lower | Protic solvents can potentially react with the nitrile oxide or interfere with its generation. |
Experimental Protocols
Below are detailed methodologies for two common methods of generating and reacting this compound in situ.
Protocol 1: Generation of this compound from Acetaldoxime using N-Chlorosuccinimide (NCS)
This protocol is adapted from common procedures for the oxidation of aldoximes.
Materials:
-
Acetaldoxime
-
Dipolarophile (e.g., styrene)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetaldoxime (1.0 eq) and the dipolarophile (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 eq) in one portion to the stirred solution.
-
Add triethylamine (1.2 eq) dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Generation of this compound from Nitroethane using Phenyl Isocyanate
This protocol is based on the Mukaiyama method for dehydrating primary nitroalkanes.
Materials:
-
Nitroethane
-
Dipolarophile (e.g., methyl acrylate)
-
Phenyl isocyanate
-
Triethylamine (Et3N)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of nitroethane (1.0 eq) and the dipolarophile (1.2 eq) in dry toluene, add phenyl isocyanate (1.1 eq).
-
Add a catalytic amount of triethylamine (approx. 5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts in this compound reactions.
Caption: Common in situ generation methods for this compound.
Caption: Frontier Molecular Orbital (FMO) interactions in 1,3-dipolar cycloadditions.
References
- 1. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
- 2. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Isoxazoline synthesis [organic-chemistry.org]
- 4. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Technical Support Center: Handling Heat-Sensitive Acetonitrile Oxide Reactions
Welcome to the technical support center for handling heat-sensitive acetonitrile oxide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in harnessing the synthetic potential of this reactive intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, particularly in the context of 1,3-dipolar cycloaddition reactions.
Issue 1: Low or No Yield of the Desired Cycloaddition Product
A low yield of your target isoxazoline or isoxazole is a common problem and can be attributed to several factors, primarily the instability of this compound.
Possible Causes and Solutions:
-
Decomposition of this compound: this compound is thermally labile and prone to decomposition. Elevated temperatures can significantly reduce its concentration before it has a chance to react with your dipolarophile.
-
Solution: Generate the this compound in situ at low temperatures. Methods involving the oxidation of acetaldoxime or the dehydration of O-silylated hydroxamic acids are typically performed at temperatures ranging from -40°C to room temperature, which helps to preserve the reactive dipole.
-
-
Dimerization of this compound: In the absence of a reactive dipolarophile, or if the concentration of this compound is too high, it will rapidly dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This is often the primary cause of low yields.
-
Solution 1: Slow Generation: Generate the this compound slowly in the presence of the dipolarophile. This can be achieved by the slow addition of the activating reagent.
-
Solution 2: High Concentration of Dipolarophile: Use a stoichiometric excess of the dipolarophile to ensure that the this compound is more likely to react with it rather than another molecule of itself.
-
-
Low Reactivity of the Dipolarophile: If your alkene or alkyne is electron-poor or sterically hindered, the rate of the cycloaddition reaction may be too slow to compete with the decomposition or dimerization of the this compound.
-
Solution: Consider using a more reactive dipolarophile if your synthetic route allows. Alternatively, catalysis with a Lewis acid may enhance the reaction rate, although care must be taken as the Lewis acid can also interact with the nitrile oxide.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield this compound cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The two primary decomposition pathways for this compound under typical reaction conditions are:
-
Dimerization: This is a second-order reaction where two molecules of this compound undergo a [3+2] cycloaddition with each other to form a stable furoxan ring. This is often the most significant side reaction at lower temperatures.
-
Isomerization: At higher temperatures, this compound can isomerize to the more stable methyl isocyanate. This reaction is generally less of a concern when using low-temperature generation methods but can become significant if the reaction is heated. At very high temperatures (above 450°C), thermal decomposition leads to fragmentation into species like hydrogen cyanide and methane.
Q2: At what temperature should I run my this compound reaction?
A2: As a general rule, this compound reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate with your specific dipolarophile. Many successful protocols operate between 0°C and room temperature. It is highly recommended to start with conditions at 0°C and monitor the reaction progress. If the reaction is too slow, you can gradually increase the temperature, but be aware that this will also increase the rate of dimerization and other decomposition pathways.
Q3: How can I tell if dimerization is the main problem in my reaction?
A3: Dimerization of this compound leads to the formation of 3,4-dimethylfuroxan. You can often identify this byproduct by its characteristic signals in NMR spectroscopy or by its mass in LC-MS analysis of your crude reaction mixture. If you observe a significant amount of a byproduct with a mass corresponding to two units of this compound, dimerization is likely the culprit.
Q4: Are there any "green" methods for generating this compound?
A4: Yes, several methods are considered more environmentally friendly. One such method involves the in situ oxidation of acetaldoxime using a combination of sodium chloride (NaCl) and Oxone in an aqueous-organic solvent mixture. This method avoids the use of heavy metal oxidants and chlorinated solvents.
Logical Flow for Handling this compound Reactions
Caption: General workflow for planning and executing a heat-sensitive this compound reaction.
Data on Reaction Conditions
While specific kinetic data for the temperature dependence of this compound cycloaddition versus dimerization is not extensively published, the following tables provide a general overview of successful reaction conditions for the in situ generation and reaction of nitrile oxides, which are designed to minimize thermal decomposition.
Table 1: Comparison of Common In Situ Generation Methods for Nitrile Oxides
| Generation Method | Precursor | Reagents/Conditions | Temperature | Advantages | Disadvantages |
| Oxidation of Aldoxime | Acetaldoxime | NaCl, Oxone®, NaHCO₃, in MeCN/H₂O | 0°C to Room Temp. | "Green" reagents, mild conditions, broad substrate scope. | Requires aqueous conditions, which may not be suitable for all substrates. |
| Dehydration of O-Silylated Hydroxamic Acid | O-tert-butyldiphenylsilyl acetohydroxamate | Triflic anhydride, Et₃N, in CH₂Cl₂ | -40°C to Room Temp. | Anhydrous conditions, stable and crystalline precursors. | Requires preparation of the silylated precursor. |
| Dehydrohalogenation of Hydroximoyl Halide | Acetohydroximoyl chloride | Et₃N or other base, in an organic solvent | 0°C to Room Temp. | A classical and widely used method. | Precursor can be unstable; generates salt byproduct. |
Table 2: General Effect of Temperature on this compound Reactions
| Temperature Range | Expected Outcome | Primary Side Reactions |
| -40°C to 0°C | Cycloaddition is favored, but reaction rates may be slow. | Dimerization is the main competing reaction, but its rate is also reduced. |
| 0°C to Room Temperature | Good balance between reaction rate and stability for many dipolarophiles. | Dimerization becomes more significant as temperature increases. |
| Above Room Temperature to Reflux | High risk of rapid decomposition. Low yields of cycloaddition product are expected. | Dimerization and isomerization to methyl isocyanate become significant. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound from Acetaldoxime via NaCl/Oxone Oxidation
This protocol is adapted from a green chemistry approach for the 1,3-dipolar cycloaddition of nitrile oxides.
Materials:
-
Acetaldoxime (1.0 mmol)
-
Dipolarophile (alkene or alkyne) (1.2 mmol)
-
Sodium chloride (NaCl) (1.2 mmol)
-
Oxone® (potassium peroxymonosulfate) (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Acetonitrile (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add acetaldoxime (1.0 mmol), the dipolarophile (1.2 mmol), sodium chloride (1.2 mmol), and sodium bicarbonate (2.0 mmol).
-
Add acetonitrile (5 mL) and water (5 mL) to the flask and stir to dissolve the solids.
-
Cool the mixture to 0°C in an ice bath.
-
While stirring vigorously, add Oxone® (1.2 mmol) portion-wise over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the reactivity of the dipolarophile.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Generation of this compound from an O-Silylated Hydroxamic Acid
This protocol is suitable for reactions that require strictly anhydrous conditions.
Materials:
-
O-tert-butyldiphenylsilyl acetohydroxamate (1.0 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol)
-
Dipolarophile (2.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add O-tert-butyldiphenylsilyl acetohydroxamate (1.0 mmol) and the dipolarophile (2.0 mmol).
-
Add anhydrous dichloromethane (10 mL) and cool the solution to -40°C (e.g., in an acetonitrile/dry ice bath).
-
Add triethylamine (3.0 mmol) to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to 0°C and stir for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Byproduct Formation in the Dehydrohalogenation of Hydroximoyl Halides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address byproduct formation during the dehydrohalogenation of hydroximoyl halides for the synthesis of isoxazolines and isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct formed during the dehydrohalogenation of hydroximoyl halides, and why does it form?
A1: The primary and most common byproduct is a furoxan (also known as a 1,2,5-oxadiazole-2-oxide). This byproduct results from the [3+2] cyclodimerization of the highly reactive nitrile oxide intermediate, which is generated in situ from the hydroximoyl halide. If the nitrile oxide does not react quickly with the intended dipolarophile (an alkene or alkyne), it will react with itself, leading to the formation of the undesired furoxan dimer.[1][2]
Q2: What is the most effective strategy to minimize or prevent the formation of furoxan byproducts?
A2: The most effective strategy is the in situ generation and immediate trapping of the nitrile oxide.[1] This involves slowly adding the base to the reaction mixture containing both the hydroximoyl halide and a molar excess of a reactive dipolarophile. This ensures that the instantaneous concentration of the nitrile oxide is kept low, maximizing the probability of it reacting with the dipolarophile rather than another nitrile oxide molecule.
Q3: How does the structure of the hydroximoyl halide (and thus the nitrile oxide) affect the rate of dimerization?
A3: The structure has a significant impact due to steric and electronic effects.
-
Steric Hindrance: Nitrile oxides with large, bulky substituents (e.g., a mesityl group) dimerize much more slowly because the steric bulk physically hinders the two molecules from approaching each other in the correct orientation for the dimerization reaction.[1]
-
Electronic Effects: For aromatic nitrile oxides, substituents on the aromatic ring influence stability. Both electron-donating and electron-withdrawing groups in the para position can stabilize the nitrile oxide, whereas electron-withdrawing groups in the ortho position tend to make it more unstable and prone to dimerization.[1] Lower aliphatic nitrile oxides generally dimerize faster than aromatic ones.[1]
Q4: How does the choice of solvent impact byproduct formation?
A4: The solvent plays a crucial role. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), chloroform, or dioxane are generally preferred. Protic solvents, like alcohols or water, can react with the nitrile oxide intermediate, leading to other unwanted side products. The polarity of the aprotic solvent can also influence the relative rates of the desired cycloaddition and the undesired dimerization, so solvent screening can be a valuable optimization step.
Q5: Can reaction temperature be used to control the formation of byproducts?
A5: Yes, temperature is a critical parameter. Many nitrile oxide generation and trapping reactions are performed at low temperatures (e.g., 0 °C or even lower) to minimize the decomposition of the unstable nitrile oxide intermediate.[3] While higher temperatures can sometimes accelerate the desired cycloaddition, they often increase the rate of dimerization and decomposition even more. The optimal temperature should be determined empirically for each specific reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired isoxazoline/isoxazole product. | 1. Decomposition of Nitrile Oxide: The intermediate is unstable, especially at elevated temperatures. 2. Inactive Reagents: The hydroximoyl halide, base, or dipolarophile may be impure or degraded. 3. Poorly Reactive Dipolarophile: The alkene or alkyne is not sufficiently electron-deficient or is sterically hindered. | 1. Maintain Low Reaction Temperature: Perform the reaction at 0 °C or below. Ensure the nitrile oxide is generated slowly in the presence of the trapping agent. 2. Verify Purity: Check the purity of all starting materials. Use freshly distilled solvents and bases. 3. Use a More Reactive Dipolarophile: Switch to a dipolarophile with stronger electron-withdrawing groups. For sterically hindered dipolarophiles, increasing the reaction time and/or temperature may be necessary, but must be balanced against nitrile oxide stability.[1] |
| Significant formation of furoxan (dimer) byproduct. | 1. Slow Trapping Reaction: The rate of dimerization is faster than the rate of the desired [3+2] cycloaddition. 2. Low Dipolarophile Concentration: Insufficient trapping agent is present to compete with dimerization. 3. Slow Nitrile Oxide Generation: If the base is added too quickly, the local concentration of nitrile oxide can become high, favoring dimerization. | 1. Increase Dipolarophile Reactivity: Use a more electron-deficient alkene or alkyne. 2. Increase Dipolarophile Concentration: Use a larger excess of the dipolarophile (e.g., 2-5 equivalents). 3. Slow Addition of Base: Add the base dropwise over an extended period to the mixture of the hydroximoyl halide and dipolarophile to keep the nitrile oxide concentration low. |
| Formation of other unexpected byproducts. | 1. Reaction with Solvent: Protic solvents (alcohols, water) can react with the nitrile oxide. 2. Side Reactions of the Dipolarophile: The dipolarophile may undergo other reactions under the basic conditions. 3. Isomerization to Isocyanate: Some nitrile oxides, especially sterically hindered ones, can rearrange to isocyanates upon heating. | 1. Use Aprotic Solvents: Ensure the use of dry, aprotic solvents like THF, DCM, or chloroform. 2. Analyze Crude Mixture: Use techniques like NMR or LC-MS to identify byproducts, which can provide clues about undesired reaction pathways. 3. Control Temperature: Avoid excessive heating during the reaction to prevent thermal rearrangement. |
| Reaction does not go to completion. | 1. Insufficient Base: Not enough base was used to complete the dehydrohalogenation. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poorly Soluble Reagents: One or more of the starting materials may not be fully dissolved in the chosen solvent. | 1. Use Stoichiometric Base: Ensure at least one equivalent of base is used relative to the hydroximoyl halide. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. An optimal balance must be found. 3. Choose an Appropriate Solvent: Select a solvent in which all reactants are fully soluble at the reaction temperature. |
Data Presentation
The yield of the desired cycloaddition product versus the furoxan byproduct is highly dependent on reaction conditions. While a single comprehensive dataset is not available, the following table summarizes the expected outcomes based on established principles.
| Parameter | Condition A | Expected Outcome (Product/Byproduct Ratio) | Condition B | Expected Outcome (Product/Byproduct Ratio) | Principle / Rationale |
| Dipolarophile | Absent | Low (Furoxan is the main product) | Present (in excess) | High (Favors isoxazoline/isoxazole) | The presence of a trapping agent is essential to intercept the nitrile oxide before it dimerizes.[1] |
| Nitrile Oxide Substituent | Small, Aliphatic (e.g., R=CH₃) | Low | Bulky, Aromatic (e.g., R=Mesityl) | High | Steric hindrance around the nitrile oxide functional group slows the rate of dimerization.[1] |
| Solvent | Protic (e.g., Ethanol) | Low (Other byproducts may form) | Aprotic (e.g., THF, DCM) | High | Aprotic solvents are inert to the nitrile oxide intermediate, preventing solvent-related side reactions. |
| Temperature | High (e.g., Reflux) | Low | Low (e.g., 0 °C) | High | Lower temperatures increase the lifetime of the unstable nitrile oxide, allowing more time for the desired cycloaddition to occur.[3] |
| Base Addition | Rapid (All at once) | Low | Slow (Dropwise over hours) | High | Slow addition maintains a low instantaneous concentration of the nitrile oxide, disfavoring the second-order dimerization reaction. |
Experimental Protocols
Protocol 1: General Procedure for in situ Generation of Benzonitrile Oxide and Cycloaddition with Styrene
This protocol describes the classic Huisgen method using triethylamine for the dehydrohalogenation of benzhydroximoyl chloride and subsequent trapping with styrene.
Reagents and Materials:
-
Benzhydroximoyl chloride
-
Styrene (freshly distilled)
-
Triethylamine (Et₃N, freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of benzhydroximoyl chloride (e.g., 1.0 mmol, 1.0 eq) and styrene (1.2 mmol, 1.2 eq) in 20 mL of anhydrous diethyl ether in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Add a solution of triethylamine (1.1 mmol, 1.1 eq) in 5 mL of anhydrous diethyl ether to a dropping funnel.
-
Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product, 3,5-diphenyl-4,5-dihydroisoxazole, can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 3-(3-chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole from 3-chlorobenzaldehyde
This protocol details a one-pot, two-step synthesis starting from an aldoxime, which is converted to the hydroximoyl chloride and then the nitrile oxide in situ.[4]
Reagents and Materials:
-
3-chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Trichloroisocyanuric acid (TCCA)
-
Triethylamine (Et₃N)
-
4-vinylpyridine
-
Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask
Procedure:
-
Step 1 (Aldoxime formation - can be done separately): Synthesize 3-chloro-phenyl-aldoxime from 3-chlorobenzaldehyde (20 mmol) and hydroxylamine hydrochloride (60 mmol).
-
Step 2 (One-Pot Cycloaddition): In a round-bottom flask, dissolve the 3-chloro-phenyl-aldoxime in dichloromethane.
-
Add trichloroisocyanuric acid (10 mmol) and triethylamine (20 mmol) to the solution. Stir the mixture at room temperature for 24 hours. This step generates the hydroximoyl chloride in situ.
-
To the resulting solution containing the hydroximoyl chloride, add 4-vinylpyridine (30 mmol). Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup. This typically involves washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the resulting crude product, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, by column chromatography or recrystallization to yield the final product (reported yield: 46%).[4]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 3. Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing base and temperature for acetonitrile oxide formation
Welcome to the technical support center for the optimization of acetonitrile oxide formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and in-situ application of this compound in 1,3-dipolar cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating this compound in the laboratory?
A1: The two most common and practical precursors for the laboratory-scale generation of this compound are acetaldoxime and acetohydroximoyl chloride. These precursors are typically used to generate this compound in situ for immediate consumption in subsequent reactions, most notably 1,3-dipolar cycloadditions.
Q2: Why is this compound generated in situ?
A2: this compound is a highly reactive intermediate that is prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This dimerization is an undesired side reaction that consumes the nitrile oxide, leading to lower yields of the desired cycloaddition product. By generating this compound in the presence of a dipolarophile (e.g., an alkene or alkyne), it is trapped in the desired [3+2] cycloaddition reaction before it can dimerize.
Q3: What is the primary competing side reaction, and how can it be minimized?
A3: The primary competing side reaction is the dimerization of this compound to form furoxan. To minimize this, the following strategies are employed:
-
Low Temperature: Generating the nitrile oxide at low temperatures (e.g., 0 °C or below) can reduce the rate of dimerization.
-
Slow Generation: A slow, controlled generation of the nitrile oxide ensures that its instantaneous concentration remains low, thus favoring the bimolecular cycloaddition over the dimerization, which is second order in the nitrile oxide.
-
Use of a Trapping Agent: The presence of a reactive dipolarophile allows for the rapid trapping of the this compound as it is formed.
Q4: How do I choose the right base for generating this compound?
A4: The choice of base is critical and depends on the precursor.
-
From Acetohydroximoyl Chloride: A non-nucleophilic organic base, such as triethylamine (TEA), is commonly used for the dehydrochlorination. Stronger, more nucleophilic bases can lead to undesired side reactions with the precursor or the nitrile oxide itself.
-
From Acetaldoxime: When using an oxidant like N-chlorosuccinimide (NCS) to first generate the hydroximoyl chloride in situ, a base like triethylamine is subsequently used for the elimination step.
Q5: Can strong inorganic bases like sodium hydroxide be used?
A5: The use of strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with acetonitrile (which can be a solvent or a reactant) is strongly discouraged, especially at elevated temperatures. This combination can lead to a hazardous, exothermic runaway reaction due to the hydrolysis of acetonitrile to acetamide and then to sodium acetate and ammonia gas. This can cause a dangerous pressure buildup in a closed system.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Isoxazoline/Isoxazole Product
| Possible Cause | Troubleshooting Steps |
| Decomposition of this compound | - Ensure the reaction is carried out at a low temperature (typically 0 °C or below) to minimize decomposition. - Generate the this compound slowly in the presence of the dipolarophile to ensure rapid trapping. |
| Significant Furoxan (Dimer) Formation | - Increase the concentration of the dipolarophile to favor the cycloaddition reaction. - Consider using a more reactive dipolarophile (e.g., electron-deficient alkenes). - Lower the reaction temperature to disfavor the dimerization kinetics. |
| Inactive Precursor or Reagents | - Verify the purity of the acetaldoxime or acetohydroximoyl chloride. - Ensure the base (e.g., triethylamine) is pure and dry. - If using an oxidant like NCS, confirm its activity. |
| Poor Reactivity of the Dipolarophile | - For less reactive dipolarophiles, a higher reaction temperature may be required. This must be carefully balanced against the stability of the this compound. - Consider using a catalyst if applicable to the specific cycloaddition reaction. |
| Incorrect Stoichiometry | - Optimize the stoichiometry of the base. An excess of base can sometimes lead to side reactions. Typically, a slight excess (e.g., 1.1 equivalents) of triethylamine is used for dehydrochlorination. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction of the Base with the Precursor | - Use a non-nucleophilic base like triethylamine. Stronger or more nucleophilic bases may react with the acetohydroximoyl chloride. |
| Side Reactions of the Dipolarophile | - Ensure the chosen dipolarophile is stable under the reaction conditions. Some dipolarophiles may be sensitive to the base or other reagents present. |
| Hydrolysis of Acetonitrile (as solvent) | - If using acetonitrile as a solvent, ensure strictly anhydrous conditions, especially if a strong base is present (though strong bases are generally not recommended).[2][3] |
Experimental Protocols and Data
Method 1: In-situ Generation of this compound from Acetaldoxime
This one-pot procedure involves the chlorination of acetaldoxime with N-chlorosuccinimide (NCS) to form acetohydroximoyl chloride, followed by dehydrochlorination with triethylamine (TEA) to generate this compound, which is then trapped by a dipolarophile.
Reaction Scheme: CH₃CH=NOH + NCS → [CH₃C(Cl)=NOH] --(TEA)--> CH₃C≡N⁺-O⁻
General Protocol:
-
To a solution of acetaldoxime (1.0 eq) and the dipolarophile (1.0-1.2 eq) in a suitable solvent (e.g., chloroform, dichloromethane) at 0 °C, add N-chlorosuccinimide (1.05 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add triethylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Optimization of Base and Temperature (Illustrative Data):
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.1) | 0 to RT | 12 | 85 |
| 2 | DIPEA (1.1) | 0 to RT | 12 | 78 |
| 3 | Pyridine (1.2) | 0 to RT | 24 | 65 |
| 4 | TEA (1.1) | RT | 6 | 75 (with increased furoxan) |
Note: Yields are illustrative for a generic highly reactive dipolarophile and can vary significantly based on the specific substrate.
Method 2: Dehydrochlorination of Acetohydroximoyl Chloride
This method is suitable when acetohydroximoyl chloride is pre-synthesized and isolated.
Reaction Scheme: CH₃C(Cl)=NOH + Base → CH₃C≡N⁺-O⁻ + Base·HCl
General Protocol:
-
Dissolve acetohydroximoyl chloride (1.0 eq) and the dipolarophile (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cool to 0 °C.
-
Add a solution of triethylamine (1.1 eq) in the same solvent dropwise over a period of time.
-
Stir the reaction at 0 °C or allow it to slowly warm to room temperature, monitoring by TLC.
-
Filter the triethylammonium chloride salt and wash with the solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
Effect of Temperature on Cycloaddition Yield:
| Entry | Temperature (°C) | Predominant Product |
| 1 | -20 | Isoxazoline/Isoxazole |
| 2 | 0 | Isoxazoline/Isoxazole |
| 3 | 25 (RT) | Increased Furoxan Formation |
| 4 | 40 | Significant Furoxan Formation |
Visualizing the Process
Experimental Workflow for One-Pot Isoxazoline Synthesis
Caption: Workflow for the one-pot synthesis of isoxazolines.
Reaction Mechanism: From Acetaldoxime to this compound
Caption: Mechanism of this compound formation from acetaldoxime.
Competing Pathways: Cycloaddition vs. Dimerization
Caption: Competing reaction pathways for in-situ generated this compound.
References
- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a safely handleable synthetic equivalent of cyanonitrile oxide by 1,3-dipolar cycloaddition of nitroacetonitrile - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03875B [pubs.rsc.org]
Managing the Heat: A Technical Guide to Acetonitrile Oxide Generation
Welcome to the Technical Support Center for Acetonitrile Oxide Generation. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of this compound synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating this compound, and which is the most exothermic?
A1: The two most common in situ methods for generating this compound are the oxidation of acetaldoxime and the dehydrochlorination of acetohydroxamoyl chloride. Both reactions are exothermic and require careful temperature control. The oxidation of aldoximes, particularly with strong oxidizing agents like sodium hypochlorite, can be highly energetic. The dehydrochlorination reaction's exothermicity is largely dependent on the base used and the rate of addition.
Q2: Why is temperature control so critical during this compound generation?
A2: this compound is a high-energy, unstable intermediate. Poor temperature control can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure.[1][2] This can result in the decomposition of the desired product, the formation of hazardous byproducts such as hydrogen cyanide at elevated temperatures, and potentially explosive decomposition.[3][4]
Q3: What are the visual or instrumental cues of a potential runaway reaction?
A3: Key indicators include a sudden, uncontrolled rise in internal reaction temperature, a rapid change in color (e.g., from pale yellow to dark brown or black), unexpected gas evolution leading to a pressure increase in a closed system, and boiling of the solvent even with external cooling.
Q4: How can I minimize the risk of a thermal runaway?
A4: The most effective strategies include:
-
Slow Reagent Addition: Adding the activating reagent (e.g., oxidant or base) slowly and at a controlled rate to allow for efficient heat dissipation.
-
Adequate Cooling: Using a cooling bath with a temperature significantly lower than the desired reaction temperature to provide a sufficient temperature gradient for heat removal.
-
Efficient Stirring: Ensuring vigorous stirring to prevent the formation of localized hot spots.
-
Dilute Reaction Conditions: Working with lower concentrations of reactants can slow the reaction rate and reduce the overall heat output.
-
Consider Flow Chemistry: For larger scale reactions, transitioning to a continuous flow setup offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.
Q5: What is the primary advantage of using flow chemistry for this process?
A5: Flow chemistry provides a significantly higher surface-area-to-volume ratio compared to batch reactors. This allows for near-instantaneous and highly efficient heat exchange, effectively preventing the accumulation of heat that can lead to a runaway reaction.[5] This enhanced control makes the process safer, more scalable, and often leads to higher yields and purity.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise | 1. Reagent addition is too fast.2. Inadequate cooling.3. Insufficient stirring leading to localized hot spots. | 1. Immediately stop reagent addition. 2. Increase cooling capacity (lower bath temperature, increase coolant flow).3. Ensure vigorous stirring.4. If the temperature continues to rise, prepare for an emergency quench (see protocol below). |
| Unexpected Color Change (e.g., to dark brown/black) | 1. Onset of decomposition reactions due to excessive temperature.2. Formation of polymeric side products. | 1. Stop reagent addition and apply maximum cooling.2. If the temperature is stable, consider taking a sample for analysis to identify byproducts.3. If the temperature is rising, treat as a potential runaway reaction. |
| Pressure Buildup in Reactor | 1. Generation of gaseous byproducts from decomposition.2. Boiling of the solvent. | 1. Immediately stop any heating and apply maximum cooling.2. If the system is designed for it, vent the reactor to a safe location (e.g., a scrubber).3. If pressure rise is rapid, initiate emergency shutdown procedures and evacuate the area. |
| Low Yield of Desired Cycloaddition Product | 1. Decomposition of this compound before it can react.2. Dimerization of this compound.3. Reaction temperature is too low, leading to slow conversion. | 1. Ensure the dipolarophile is present in the reaction mixture before generating the this compound.2. Maintain the reaction at the optimal temperature to balance the rate of generation and cycloaddition.3. Consider a slower addition of the activating reagent to maintain a low steady-state concentration of the nitrile oxide. |
Quantitative Data on Reaction Exothermicity
The following table summarizes key thermodynamic parameters for managing exothermic reactions. Note that specific values for this compound generation can vary based on solvent, concentration, and specific reagents used. The data presented for the adiabatic temperature rise is illustrative for a typical exothermic organic reaction and should be determined experimentally for your specific system using reaction calorimetry.
| Parameter | Batch Reaction (Illustrative) | Flow Reaction (Illustrative) | Significance |
| Heat of Reaction (ΔHr) | -150 to -250 kJ/mol | -150 to -250 kJ/mol | The intrinsic amount of heat released by the reaction. This value is independent of the reactor type. |
| Heat Transfer Coefficient (U) | 50 - 200 W/(m²·K) | 1000 - 5000 W/(m²·K) | A measure of how efficiently heat is removed from the reactor. Flow reactors are significantly more efficient. |
| Adiabatic Temperature Rise (ΔTad) | Potentially > 200 °C | Typically < 10 °C | The theoretical temperature increase if no cooling is applied. A high ΔTad indicates a high risk of thermal runaway.[1] |
| Maximum Temperature of Synthesis Reaction (MTSR) | High risk of exceeding decomposition temperature | Easily maintained within safe limits | The highest temperature the reaction could reach in the event of a cooling failure.[1] |
Experimental Protocols
Protocol 1: Batch Generation of this compound via Oxidation of Acetaldoxime
Warning: This reaction is exothermic and should be performed behind a blast shield in a well-ventilated fume hood.
Materials:
-
Acetaldoxime
-
Styrene (or other dipolarophile)
-
Sodium hypochlorite solution (e.g., commercial bleach, titrated to determine concentration)
-
Acetonitrile (solvent)
-
Round-bottom flask equipped with a magnetic stirrer, thermocouple, and addition funnel
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Set up the round-bottom flask in the cooling bath.
-
Dissolve acetaldoxime (1.0 eq) and styrene (1.2 eq) in acetonitrile.
-
Cool the solution to 0 °C with vigorous stirring.
-
Slowly add the sodium hypochlorite solution (1.1 eq) dropwise via the addition funnel over a period of at least 1 hour.
-
Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Flow Chemistry Generation of this compound
System: A standard microreactor or tube-in-tube reactor setup with two syringe pumps and a back-pressure regulator, with the reactor coil immersed in a cooling bath.
Solutions:
-
Stream A: Acetaldoxime (1.0 eq) and styrene (1.2 eq) in acetonitrile.
-
Stream B: Sodium hypochlorite solution (1.1 eq) in an aqueous buffer.
Procedure:
-
Set the cooling bath for the reactor to the desired temperature (e.g., 0 °C).
-
Pump streams A and B at calculated flow rates to achieve the desired residence time (typically 1-10 minutes) and stoichiometry.
-
The two streams converge at a T-mixer just before entering the cooled reactor.
-
The reaction mixture flows through the reactor, where the exothermic heat of reaction is rapidly dissipated.
-
The product stream exiting the reactor is collected and can be quenched in-line by introducing a third stream of a reducing agent (e.g., sodium sulfite solution) before collection.
-
The collected mixture is then worked up as in the batch procedure.
Protocol 3: Emergency Quenching Procedure for a Runaway Reaction
This procedure should only be performed if it is deemed safe to do so. Otherwise, follow your institution's emergency shutdown and evacuation procedures.
-
Stop all reagent addition and heating.
-
Apply maximum cooling to the reactor.
-
If the temperature continues to rise uncontrollably, and you have a pre-prepared quench solution, add it quickly but carefully to the reaction mixture.
-
A suitable quench solution for an oxidation reaction is a cold, concentrated solution of a reducing agent like sodium sulfite or sodium thiosulfate.
-
Be aware that the quenching reaction itself may be exothermic initially.
-
Once the temperature is under control, allow the mixture to cool to room temperature before handling.
Visualizations
References
Technical Support Center: Strategies to Improve the Regioselectivity of Cycloadditions
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of cycloaddition reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in cycloadditions and why is it important?
A1: In a cycloaddition involving unsymmetrical reactants, there are multiple ways the molecules can orient themselves, potentially leading to the formation of different constitutional isomers, known as regioisomers.[1] Regioselectivity is the preference for the formation of one regioisomer over others.[1][2] Controlling regioselectivity is crucial in synthesis because it ensures the desired isomer is the major product, which maximizes yield and simplifies purification, a critical factor in drug development and materials science.
Q2: What are the primary factors that control the regioselectivity of cycloadditions?
A2: The regioselectivity of cycloaddition reactions is primarily governed by a combination of electronic and steric factors.[3][4][5]
-
Electronic Effects: These are often explained by Frontier Molecular Orbital (FMO) theory.[2][4][6] The reaction is favored when the interacting orbitals (the Highest Occupied Molecular Orbital - HOMO - of one reactant and the Lowest Unoccupied Molecular Orbital - LUMO - of the other) have the largest coefficients on the atoms that are forming new bonds.[7] The most electron-rich carbon of one reactant typically aligns with the most electron-deficient carbon of the other.[1]
-
Steric Effects: Bulky substituents on the reactants can hinder certain orientations, favoring the transition state with the least steric repulsion.[3][5] In some cases, steric hindrance can be the dominant factor in determining the outcome.[3]
-
Catalysis: Lewis acids or other catalysts can dramatically influence regioselectivity by altering the electronic properties of the reactants.[8][9]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers, thereby affecting the product ratio.[10]
Q3: How can I predict the major regioisomer of a Diels-Alder reaction?
A3: For a Diels-Alder reaction, you can predict the major product by analyzing the electronic properties of the diene and dienophile. A common method is to draw the resonance structures to identify the most electron-rich carbon on the diene and the most electron-deficient carbon on the dienophile.[1][11] The major regioisomer results from the alignment that pairs these two carbons.[1][7] Generally, for dienes with an electron-donating group (EDG), the "ortho" (1,2) and "para" (1,4) products are favored, while the "meta" (1,3) product is disfavored.[7]
Section 2: Troubleshooting Guides
Issue 1: My Diels-Alder reaction is producing a nearly 1:1 mixture of regioisomers.
When a Diels-Alder reaction with an unsymmetrical diene and dienophile results in a low regiomeric ratio, it indicates that the electronic and steric preferences for the two possible transition states are very similar. The following steps can help improve the selectivity.
Troubleshooting Steps:
-
Analyze Reactant Electronics: Re-evaluate the electronic properties of your diene and dienophile. The difference in partial charges between the reacting carbons may not be significant enough. Consider modifying the substrates by installing stronger electron-donating groups (EDGs) on the diene or stronger electron-withdrawing groups (EWGs) on the dienophile to enhance the electronic bias.[1][12]
-
Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to an EWG on the dienophile, making it more electron-deficient and lowering its LUMO energy. This enhances the electronic polarization and can significantly favor the formation of one regioisomer. A screening of different Lewis acids may be necessary.[12]
-
Modify Reaction Temperature: Cycloadditions are often under kinetic control, meaning the major product is the one that forms the fastest.[11] Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can increase the selectivity for the kinetically favored product by amplifying the small energy difference between the two competing transition states.[12]
-
Solvent Screening: The polarity of the solvent can differentially stabilize the transition states.[12] Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find conditions that favor one regioisomer.
Issue 2: My 1,3-dipolar cycloaddition gives poor regioselectivity.
Poor regioselectivity in 1,3-dipolar cycloadditions is common when the electronic and steric directing effects of the substituents on the 1,3-dipole and the dipolarophile are not well-matched.
Troubleshooting Steps:
-
Re-evaluate FMO Compatibility: Analyze the HOMO-LUMO energy gaps and orbital coefficients for both possible orientations. Computational tools can be very effective here.[6][13] The goal is to modify the substrates to favor one FMO interaction (HOMOdipole-LUMOdipolarophile vs. LUMOdipole-HOMOdipolarophile) significantly over the other.[14]
-
Utilize a Lewis Acid: Similar to Diels-Alder reactions, Lewis acids can catalyze 1,3-dipolar cycloadditions.[9] They typically coordinate to the dipolarophile, lowering the energy of its LUMO and increasing the reaction rate and selectivity.[9]
-
Change the Solvent: Solvent polarity can have a notable impact on the regioselectivity of 1,3-dipolar cycloadditions, sometimes even reversing the preferred isomer.[10][15] Reactions in more polar solvents can enhance the activation barrier and decrease synchronicity, which may favor a specific regioisomer.[10] Experimenting with solvents like water or deep eutectic solvents can also lead to improved outcomes.[16]
Issue 3: The use of a Lewis acid catalyst did not significantly improve regioselectivity.
If a standard Lewis acid fails to improve selectivity, more advanced or alternative strategies are needed.
Troubleshooting Steps:
-
Screen a Broader Range of Catalysts: Different Lewis acids can have vastly different effects.[12] For example, in reactions with tropone, B(C₆F₅)₃ yields the [4+2] adduct while B(C₆H₅)₃ furnishes the [8+2] adduct. Consider screening a panel of Lewis acids with different metals (e.g., Sc(OTf)₃, AlMe₃, Ni-Al bimetallics) and ligands.[8][17]
-
Employ a Directing Group: A directing group is a functional group on a reactant that coordinates to the catalyst, sterically forcing the reaction to proceed through a single, highly ordered transition state. This can be a very powerful strategy for achieving high selectivity.
-
Switch to a Different Catalyst Type: If Lewis acid catalysis is ineffective, consider other catalytic systems. For instance, organocatalysis or transition-metal catalysis (e.g., Rh(I), Pd) can offer different mechanisms and modes of activation, leading to different and potentially higher regioselectivity.[3][5][18]
-
Consider Non-Catalytic Strategies: In some cases, catalysis may not be the answer. Supramolecular self-assembly can create a confined environment that drives a reaction towards a single regioisomer due to spatial constraints.[19]
Section 3: Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Regioselectivity of Tropone Cycloaddition.
| Catalyst | Major Product | Reference |
| None (Uncatalyzed) | Mixture of [4+2] and [8+2] | |
| B(C₆H₅)₃ | [8+2] adduct | |
| B(C₆F₅)₃ | [4+2] adduct | |
| BF₃ | Mixture, accelerates both pathways |
Table 2: Influence of VCP and Alkyne Substituents on Regioselectivity in Rh(I)-Catalyzed (5+2) Cycloadditions.
| VCP Substituent Position | Alkyne Substituent | Regioselectivity Ratio | Primary Controlling Factor | Reference |
| Terminal | Bulky Group | >20:1 | Steric Repulsion | [3],[5] |
| Internal | Electron-Withdrawing Group | Variable (e.g., 1:2.3) | Electronic Stabilization | [3],[5] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction to Improve Regioselectivity
This protocol provides a general method for enhancing the regioselectivity of a Diels-Alder reaction using a Lewis acid catalyst.[12]
Materials:
-
Unsymmetrical diene
-
Unsymmetrical dienophile
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Selected Lewis acid (e.g., BF₃·OEt₂, AlCl₃, TiCl₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath or cryocooler
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: To the flask, add the dienophile (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to the desired temperature (start with 0 °C in an ice bath; -78 °C may be required for higher selectivity).
-
Catalyst Addition: Slowly add the Lewis acid (0.1 to 1.1 eq, screening may be necessary) portion-wise or via syringe, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the dienophile-catalyst mixture for 15-30 minutes at the reaction temperature to allow for complexation.
-
Diene Addition: Add a solution of the diene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 10-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or water at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the regiomeric ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).
Protocol 2: Screening Solvents to Optimize Regioselectivity in a 1,3-Dipolar Cycloaddition
This protocol outlines a parallel experiment approach to efficiently screen solvents for their effect on regioselectivity.
Materials:
-
1,3-dipole (or its precursor)
-
Dipolarophile
-
A set of anhydrous solvents of varying polarity (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Water)
-
Small reaction vials with stir bars
-
Heating/cooling block for vials
Procedure:
-
Preparation: In separate, labeled reaction vials, place the dipolarophile (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent to achieve the same concentration (e.g., 0.2 M).
-
Reactant Addition: Add the 1,3-dipole (1.1 eq) to each vial. If the dipole is generated in situ, add the precursor and any necessary reagents.
-
Reaction Conditions: Place all vials in a block and stir at a consistent temperature (e.g., room temperature or a moderately elevated temperature).
-
Monitoring and Analysis: After a set time (e.g., 24 hours), take an aliquot from each vial. Dilute the samples and analyze directly by LC-MS or GC to determine the conversion and regiomeric ratio in each solvent.
-
Optimization: Based on the screening results, the solvent that provides the best regioselectivity can be selected for a larger-scale reaction. Further optimization of temperature and concentration can then be performed in the chosen solvent.
Section 5: Visual Guides
References
- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. communities.springernature.com [communities.springernature.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Acetonitrile Oxide Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques used to characterize acetonitrile oxide adducts. This compound (CH₃CNO) is a highly reactive 1,3-dipole that readily undergoes cycloaddition reactions with unsaturated compounds (dipolarophiles) to form five-membered heterocyclic adducts, such as isoxazolines and isoxazoles.[1][2] Due to the instability of nitrile oxides, they are typically generated in situ for these reactions.[2][3] Accurate characterization of the resulting adducts is critical for confirming reaction success, determining regiochemistry, and understanding their properties for applications in organic synthesis and drug development.
This document compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, providing experimental data and detailed protocols to guide researchers in selecting the most appropriate methods for their work.
Comparison of Spectroscopic Techniques
The characterization of this compound adducts relies on a complementary suite of spectroscopic techniques. Each method provides unique structural information, and their combined use is often necessary for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules, including this compound adducts. It provides information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. For a typical isoxazoline adduct formed from this compound and an alkene, both ¹H and ¹³C NMR are essential.
-
Strengths : Provides detailed information on molecular structure, connectivity (via 2D NMR like COSY and HSQC), and stereochemistry (via NOESY). It is non-destructive.
-
Limitations : Requires relatively pure samples in moderate quantities. Can be insensitive for very low concentration samples. The presence of quadrupolar nuclei can sometimes lead to peak broadening.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Isoxazoline Adducts Derived from this compound
| Group | Atom | Typical Chemical Shift (ppm) | Notes |
| Methyl | ¹H | ~2.0 | Singlet, characteristic of the CH₃ group from this compound. |
| ¹³C | ~12-15 | ||
| C5-Protons | ¹H | ~3.0 - 5.0 | Protons on the carbon adjacent to the oxygen in the isoxazoline ring. Their chemical shift and multiplicity depend heavily on the substituents. |
| C4-Protons | ¹H | ~2.5 - 4.5 | Protons on the carbon adjacent to C5. Their chemical shift and multiplicity depend heavily on the substituents. |
| C3 (quaternary) | ¹³C | ~155-160 | The carbon atom originating from the nitrile oxide carbon. |
| C5 | ¹³C | ~75-90 | The carbon atom bonded to the ring oxygen and a substituent from the alkene. |
| C4 | ¹³C | ~40-55 | The carbon atom between C3 and C5. |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the isoxazoline ring. A detailed multinuclear NMR study is often employed for complex structures, such as metal-containing adducts.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound adducts, it is particularly useful for confirming the formation of the C=N bond within the isoxazoline ring and the disappearance of the characteristic nitrile oxide (-C≡N⁺-O⁻) and alkene (C=C) stretches from the starting materials.
-
Strengths : Fast, requires a small amount of sample, and is excellent for identifying key functional groups.
-
Limitations : Provides limited information about the overall molecular skeleton. Spectra can be complex, and peak assignments can be ambiguous without comparison to reference compounds.
Table 2: Key IR Absorption Frequencies for this compound Adducts
| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Appearance |
| C=N (in isoxazoline) | Stretch | 1580 - 1650 | Medium to weak |
| C-O | Stretch | 1000 - 1250 | Strong |
| N-O | Stretch | 850 - 950 | Medium to weak |
| C≡N (Acetonitrile) | Stretch | 2250 - 2320 | Strong, sharp (in starting material/solvent)[5] |
| C=C (Alkene) | Stretch | 1620 - 1680 | Medium (in starting material) |
The C≡N stretch of acetonitrile is highly sensitive to its chemical environment, including coordination to metal ions, which typically causes a blue shift (increase in frequency).[6]
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the adduct and elucidation of its structure through fragmentation analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common methods used.[7]
-
Strengths : Extremely sensitive, requires a minimal amount of sample, and provides the exact molecular weight (with high-resolution MS). Fragmentation patterns can confirm the structure.
-
Limitations : Isomer differentiation can be difficult without tandem MS (MS/MS). The molecule is fragmented and cannot be recovered. Acetonitrile, often used as a solvent, can form its own adducts with the analyte (e.g., [M+ACN+H]⁺), which can complicate spectra but can also be used for sensitive detection.[7][8]
Table 3: Common Ions Observed in Mass Spectrometry of this compound Adducts
| Ion Type | Formula | Notes |
| Molecular Ion | [M]⁺˙ | Observed in techniques like electron ionization (EI). |
| Protonated Molecule | [M+H]⁺ | Very common in ESI and APCI. |
| Sodium Adduct | [M+Na]⁺ | Common impurity from glassware or solvents. |
| Acetonitrile Adduct | [M+ACN+H]⁺ | Frequently observed when acetonitrile is used as a solvent in ESI-MS.[8] |
| Fragment Ions | Varies | Result from the cleavage of the isoxazoline ring or loss of substituents. Used in MS/MS for structural confirmation. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. While the core isoxazoline ring does not have strong chromophores in the visible region, this technique can be useful if the substituents on the adduct contain chromophoric groups (e.g., aromatic rings). Acetonitrile itself has a very low UV cutoff, making it a suitable solvent for these analyses.[9]
-
Strengths : Simple, fast, and quantitative (can be used to determine concentration via the Beer-Lambert law).
-
Limitations : Provides limited structural information. Only applicable to molecules with UV- or visible-absorbing chromophores.
Visualized Workflows
Caption: General workflow for adduct formation and characterization.
Caption: Decision flowchart for selecting spectroscopic techniques.
Experimental Protocols
Here are generalized protocols for the key spectroscopic techniques. Note that specific parameters should be optimized for the instrument and sample.
Protocol 1: NMR Spectroscopy Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Acetonitrile-d₃) in a clean NMR tube.[10] Ensure the sample is fully dissolved.
-
Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can lock onto the deuterium signal of the solvent.
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Acquire a ¹³C NMR spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish atom connectivity.
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the solvent peak or TMS.
Protocol 2: FT-IR Spectroscopy Analysis
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.
-
-
Background Spectrum : Run a background scan of the empty sample holder (salt plates or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Data Acquisition : Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[11]
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups expected in the adduct and compare them to the spectra of the starting materials.
Protocol 3: Mass Spectrometry (ESI-MS) Analysis
-
Sample Preparation : Prepare a dilute solution of the purified adduct (~10-100 µg/mL) in a suitable solvent, typically a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[12]
-
Instrument Setup : Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
Data Acquisition : Infuse the sample solution into the mass spectrometer via direct injection or through an LC system. Acquire data in positive ion mode to detect [M+H]⁺ and other adduct ions. Scan a mass range that encompasses the expected molecular weight of the product.
-
Data Analysis : Identify the peak corresponding to the protonated molecular ion [M+H]⁺ to confirm the molecular weight. If necessary, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation. Analyze for other potential adducts, such as [M+Na]⁺ or [M+ACN+H]⁺.[8]
References
- 1. rushim.ru [rushim.ru]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. Synthesis, NMR characterization, and X-ray structures of new azametallacycle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. sites.temple.edu [sites.temple.edu]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the NMR Analysis of Isoxazoles Synthesized from Acetonitrile Oxide
For researchers, scientists, and professionals in drug development, the structural elucidation of heterocyclic compounds is a critical step. The isoxazole ring, a key pharmacophore in many approved drugs, can be synthesized through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides being a prominent route.[1][2][3] This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of isoxazoles synthesized from acetonitrile oxide and its derivatives, alongside alternative synthetic pathways. Detailed experimental protocols and visual representations of the synthetic and analytical workflows are included to aid in practical application.
Comparison of Synthetic Methods and NMR Data
The two most prevalent methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of β-dicarbonyl compounds with hydroxylamine.[1] The choice of method can influence the substitution pattern and, consequently, the NMR spectral data.
1,3-Dipolar Cycloaddition using this compound
This method involves the in situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkyne, to form the isoxazole ring.[1][2] The use of this compound, generated from acetaldoxime, provides a straightforward route to 3-methyl-substituted isoxazoles.
Key Advantages:
-
High Versatility: Tolerates a wide range of functional groups on the alkyne.[1]
-
Good Regioselectivity: Often yields a single major regioisomer, particularly with terminal alkynes.
-
Mild Reaction Conditions: Can often be performed at room temperature.[1]
Condensation of β-Dicarbonyl Compounds with Hydroxylamine
This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] The regioselectivity of this method can be poor with simple β-diketones but can be controlled with the use of β-enamino diketones.[1][4]
Key Advantages:
-
Readily Available Starting Materials: β-Dicarbonyl compounds are common laboratory reagents.
-
Potential for High Regiocontrol: Modern variations of this method allow for the selective synthesis of different regioisomers.[4]
Comparative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for isoxazoles synthesized via different routes. It is important to note that the exact chemical shifts are highly dependent on the specific substituents on the isoxazole ring.[5][6]
Table 1: Comparative ¹H NMR Data (δ, ppm) for Substituted Isoxazoles
| Proton | Isoxazole from this compound + Alkyne (3,5-disubstituted) | Isoxazole from β-Dicarbonyl + Hydroxylamine (3,5-disubstituted) | General Remarks |
| H-4 | ~6.2 - 6.9[7] | ~6.0 - 6.8 | The chemical shift of the C4-proton is sensitive to the electronic nature of the substituents at C3 and C5. |
| C3-CH₃ | ~2.4 - 2.5 | Varies depending on R¹ | Appears as a singlet. |
| Aromatic-H | ~7.3 - 8.4[7] | ~7.2 - 8.5 | Complex multiplets are often observed depending on the substitution pattern of the aryl groups. |
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Substituted Isoxazoles
| Carbon | Isoxazole from this compound + Alkyne (3,5-disubstituted) | Isoxazole from β-Dicarbonyl + Hydroxylamine (3,5-disubstituted) | General Remarks |
| C-3 | ~161 - 163[7] | ~158 - 165 | The chemical shift is influenced by the substituent at this position. |
| C-4 | ~96 - 101[7] | ~95 - 105 | Highly sensitive to the electronic environment. |
| C-5 | ~169 - 171[7] | ~168 - 175 | The chemical shift is influenced by the substituent at this position. |
| C3-CH₃ | ~11 - 14 | Varies depending on R¹ | |
| Aromatic-C | ~125 - 135[7] | ~124 - 138 |
Note: These are approximate ranges and can vary significantly based on the specific molecular structure and the solvent used for NMR analysis.[8][9] Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and ¹³C{¹⁴N} RESPDOR, can be invaluable for unambiguous structure determination, especially for differentiating isomers.[5][10]
Experimental Protocols
Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole using an in situ generated nitrile oxide.
Materials:
-
Substituted aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Substituted alkyne (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Solvent (e.g., Chloroform, Dichloromethane, or Tetrahydrofuran)
Procedure:
-
Dissolve the substituted aldoxime in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted alkyne to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add NCS to the stirred mixture.
-
Add the base (e.g., triethylamine) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazole.[1]
NMR Sample Preparation and Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified isoxazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.[11]
NMR Analysis:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and integrals.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
If necessary, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) for complete structural assignment.
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Reaction pathway for isoxazole synthesis via 1,3-dipolar cycloaddition.
Caption: Condensation pathway for isoxazole synthesis.
Caption: General workflow for NMR analysis of synthesized isoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. rsc.org [rsc.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of Acetonitrile Oxide Cycloaddition Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of isoxazoline derivatives, the products of [3+2] cycloaddition reactions involving acetonitrile oxide. Understanding the precise three-dimensional structure of these heterocyclic compounds is paramount for rational drug design and development, as stereochemistry and solid-state conformation critically influence biological activity. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and visualizes the underlying chemical transformations and workflows.
I. The [3+2] Cycloaddition of this compound: A Pathway to Isoxazolines
The reaction between a 1,3-dipole, such as this compound, and a dipolarophile, typically an alkene, is a powerful method for the synthesis of five-membered heterocyclic rings. In the case of this compound, this reaction yields isoxazolines, a class of compounds with a wide range of biological activities, including use as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The regioselectivity and stereoselectivity of this reaction are of significant interest, and X-ray crystallography provides the definitive method for elucidating the precise atomic arrangement of the resulting products.
The reaction mechanism can proceed through either a concerted or a stepwise pathway, often influenced by the nature of the reactants and the reaction conditions. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the favorability of different reaction pathways and explaining the observed chemo- and regioselectivity.[1]
II. Comparative Crystallographic Data of Isoxazoline Derivatives
The following tables summarize key crystallographic parameters for a selection of isoxazoline and isoxazole derivatives, providing a basis for comparing the geometric features of the heterocyclic ring. While direct crystallographic data for the simplest this compound cycloaddition products is sparse in the literature, the presented data for substituted analogs offers valuable insights into the conformational properties of the isoxazole/isoxazoline core.
Table 1: Crystal Data and Structure Refinement for Selected Isoxazole Derivatives
| Parameter | Methyl 3-phenylisoxazole-5-carboxylate[2] | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[3][4] |
| Chemical Formula | C₁₁H₉NO₃ | C₁₁H₉NO₃ |
| Formula Weight | 203.19 | 203.19 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 12.2275 (18) | 11.953 (4) |
| b (Å) | 13.604 (2) | 5.981 (2) |
| c (Å) | 5.8746 (9) | 14.142 (5) |
| β (°) | 97.011 (3) | 105.548 (6) |
| Volume (ų) | 969.9 (3) | 974.0 (6) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 273 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| R-factor | - | 0.039 |
| wR-factor | - | 0.111 |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for the Isoxazole Ring
| Feature | Methyl 3-phenylisoxazole-5-carboxylate[2] | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[3][4] |
| O1-N2 | Data not provided in abstract | 1.423 (2) |
| N2-C3 | Data not provided in abstract | 1.317 (2) |
| C3-C4 | Data not provided in abstract | 1.423 (2) |
| C4-C5 | Data not provided in abstract | 1.365 (2) |
| C5-O1 | Data not provided in abstract | 1.353 (2) |
| O1-N2-C3 | Data not provided in abstract | 109.13 (12) |
| N2-C3-C4 | Data not provided in abstract | 113.31 (14) |
| C3-C4-C5 | Data not provided in abstract | 104.29 (14) |
| C4-C5-O1 | Data not provided in abstract | 109.61 (14) |
| C5-O1-N2 | Data not provided in abstract | 103.65 (12) |
Note: The bond lengths and angles for Methyl 3-phenylisoxazole-5-carboxylate were stated to be the same as a related compound but were not explicitly provided in the accessible text.
III. Experimental Protocols
A. Synthesis of Isoxazoline Derivatives
The synthesis of isoxazolines via the [3+2] cycloaddition of this compound generally follows a procedure where the nitrile oxide is generated in situ.
General Procedure for the Synthesis of 3-Methylisoxazolines:
-
Generation of this compound: this compound is typically generated in situ from the corresponding precursor, such as acetohydroximoyl chloride, by dehydrohalogenation with a base (e.g., triethylamine).
-
Cycloaddition Reaction: The alkene (dipolarophile) is dissolved in an appropriate solvent (e.g., diethyl ether, dichloromethane, or toluene).
-
A solution of the this compound precursor in the same solvent is added dropwise to the alkene solution in the presence of a base at room temperature or elevated temperature.
-
The reaction mixture is stirred for a specified period (typically several hours to a few days) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure isoxazoline derivative.
B. X-ray Crystallography Workflow
The determination of the crystal structure of the synthesized isoxazoline derivatives involves a series of steps from crystal growth to data analysis and structure refinement.
Detailed Method for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A suitable single crystal of the isoxazoline derivative is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 296 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Data Validation and Deposition: The final refined structure is validated using software such as CHECKCIF. The crystallographic data is then typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and a deposition number is assigned.
IV. Conclusion
X-ray crystallography is an indispensable tool for the unambiguous structural characterization of this compound cycloaddition products. The precise knowledge of bond lengths, bond angles, and torsion angles within the isoxazoline ring, as well as the overall molecular conformation and intermolecular interactions in the solid state, provides a solid foundation for understanding structure-activity relationships. This guide offers a comparative overview of available crystallographic data and the experimental protocols required to obtain such data, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The continued application of X-ray diffraction techniques will undoubtedly facilitate the development of novel isoxazoline-based compounds with enhanced properties.
References
A Comparative Guide to the Analysis of Acetonitrile Oxide Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The in situ generation and subsequent cycloaddition reactions of acetonitrile oxide are fundamental transformations in synthetic chemistry, providing a powerful route to valuable isoxazole and isoxazoline heterocycles. Accurate and efficient analysis of these reaction mixtures is crucial for optimization, kinetic studies, and impurity profiling. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the characterization of this compound reactions, supported by experimental insights and detailed protocols.
Mass Spectrometry Analysis of this compound Reactions
Mass spectrometry (MS) is a primary tool for the analysis of this compound reaction mixtures, offering high sensitivity and specificity for the identification of reactants, intermediates, and products. Electrospray ionization (ESI) is the most commonly employed technique due to the polar nature of the typical cycloaddition products.
Performance Comparison of Ionization Techniques
While direct comparative studies for this compound reactions are not extensively documented, a qualitative comparison between ESI and Atmospheric Pressure Chemical Ionization (APCI) can be made based on their general principles and applicability to similar analytes.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Soft ionization technique; ions are generated from charged droplets. | Gas-phase ionization; analytes are ionized by corona discharge. |
| Analyte Polarity | Ideal for polar to moderately polar compounds. | Suitable for less polar to non-polar compounds.[1] |
| Thermal Liability | Gentle ionization, suitable for thermally labile compounds.[1] | Involves high temperatures, which can cause degradation of thermally sensitive molecules.[1] |
| Matrix Effects | Can be susceptible to ion suppression from salts and other matrix components. | Generally less prone to matrix effects compared to ESI.[2] |
| Sensitivity for Isoxazolines | High sensitivity for the polar isoxazoline and isoxazole products.[3] | Potentially lower sensitivity for polar products compared to ESI.[2] |
| Adduct Formation | Prone to the formation of adducts with solvent molecules or salts. | Less adduct formation, often yielding prominent protonated molecules. |
Experimental Protocol: Online Reaction Monitoring by ESI-MS
Online monitoring provides real-time kinetic data. This protocol is adapted from general procedures for online ESI-MS reaction analysis.[4][5][6]
-
Reaction Setup: The reaction is performed in a standard stirred reactor.
-
Sampling: A continuous stream of the reaction mixture is withdrawn using a syringe pump or peristaltic pump at a low flow rate (e.g., 10-50 µL/min).
-
Dilution: The reaction mixture is mixed in-line with a solvent suitable for ESI-MS (e.g., methanol or acetonitrile with 0.1% formic acid) via a T-junction. This quenches the reaction and prepares the sample for ionization.
-
Ionization: The diluted sample is introduced directly into the ESI source of the mass spectrometer.
-
MS Parameters (Example for a Quadrupole-Time-of-Flight Mass Spectrometer):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sampling Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: 50 - 1000 m/z
-
-
Data Acquisition: Mass spectra are recorded at regular intervals (e.g., every 30-60 seconds) to track the consumption of reactants and the formation of products.
Alternative Analytical Techniques
While mass spectrometry is powerful for identification, other spectroscopic techniques offer complementary information, particularly for quantification and in situ analysis without the need for sample extraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ or online flow NMR spectroscopy is an excellent tool for monitoring the progress of this compound reactions, providing quantitative data on all proton- or carbon-containing species simultaneously.[7][8][9][10][11]
Advantages:
-
Quantitative: Provides accurate concentration data for reactants, intermediates, and products without the need for individual calibration curves (with an internal standard).[7]
-
Non-destructive: The sample remains intact throughout the analysis.
-
Structural Information: Provides detailed structural information for all observed species.
Disadvantages:
-
Lower Sensitivity: Less sensitive than mass spectrometry.
-
Complex Spectra: Reaction mixtures can produce complex, overlapping spectra that may require advanced techniques (e.g., 2D NMR) for deconvolution.[3][12]
-
Sample Preparation: The reaction is carried out directly in an NMR tube. Reactants are added, and an internal standard (e.g., tetramethylsilane or a solvent peak) is included for quantification.
-
NMR Spectrometer Setup: The NMR tube is placed in the spectrometer, and the temperature is controlled to the desired reaction temperature.
-
Data Acquisition: A series of 1H NMR spectra are acquired at regular time intervals.[8]
-
Data Processing: The spectra are processed (phased, baseline-corrected), and the integrals of characteristic peaks for reactants and products are determined.
-
Analysis: The relative concentrations of each species are calculated from the integral values relative to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is particularly well-suited for tracking the formation and consumption of functional groups during a reaction.[13] For this compound reactions, the disappearance of the nitrile oxide peak and the appearance of peaks corresponding to the isoxazoline ring can be monitored in real-time.
Advantages:
-
Real-time Monitoring: Provides continuous data on the progress of the reaction.[14][15]
-
Functional Group Specificity: Excellent for tracking changes in specific chemical bonds.
-
Versatile: Can be used for a wide range of reaction conditions, including high pressure and temperature.
Disadvantages:
-
Complex Spectra: Overlapping peaks from different components can make interpretation challenging.
-
Indirect Measurement: Provides information on functional groups rather than complete molecular structures.
-
Setup: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.
-
Background Spectrum: A background spectrum of the solvent and any reagents present before the initiation of the reaction is collected.
-
Reaction Initiation: The final reagent is added to start the reaction.
-
Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every minute).
-
Analysis: The change in absorbance of characteristic peaks (e.g., the N=O stretch of the nitrile oxide and C=N stretch of the isoxazoline) is monitored over time to determine the reaction kinetics.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sensitivity | Throughput | Key Advantages | Key Limitations |
| ESI-MS | Molecular weight, structural fragments | High | High | Excellent for product identification and reaction monitoring. | Susceptible to matrix effects, can require dilution. |
| APCI-MS | Molecular weight, structural fragments | Moderate | High | Less prone to matrix effects than ESI. | Not suitable for thermally labile compounds. |
| NMR Spectroscopy | Detailed structure, quantitative concentration | Low to Moderate | Low | Highly quantitative, non-destructive, provides rich structural information. | Lower sensitivity, potential for spectral overlap. |
| FTIR Spectroscopy | Functional group changes, reaction kinetics | Moderate | High | Excellent for real-time in situ monitoring of functional group transformations. | Indirect structural information, spectral overlap can be an issue. |
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the reaction pathway of this compound and a typical analytical workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Online ESI-MS analysis of reactions under high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mt.com [mt.com]
- 14. Detecting Nitrous Oxide in Complex Mixtures Using FTIR Spectroscopy: Silage Gas [scirp.org]
- 15. escholarship.org [escholarship.org]
A Comparative Guide to the Reactivity of Acetonitrile Oxide and Benzonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of acetonitrile oxide and benzonitrile oxide, two prominent nitrile oxides utilized in organic synthesis. Understanding their distinct reactivity profiles is crucial for selecting the appropriate reagent to achieve desired outcomes in cycloaddition, nucleophilic, and other addition reactions, particularly in the synthesis of novel heterocyclic compounds for drug discovery and development. This comparison is supported by available experimental and computational data.
Introduction to this compound and Benzonitrile Oxide
Nitrile oxides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered heterocyclic rings, such as isoxazoles and isoxazolines.[1] The electronic and steric properties of the substituent attached to the nitrile oxide moiety significantly influence its stability and reactivity. This compound (CH₃CNO), an aliphatic nitrile oxide, and benzonitrile oxide (C₆H₅CNO), an aromatic nitrile oxide, serve as archetypal examples of this class of compounds, exhibiting notable differences in their chemical behavior.
Comparative Reactivity Analysis
The reactivity of nitrile oxides is primarily governed by the nature of the substituent (R group) attached to the CNO fragment. In this compound, the methyl group is an electron-donating group, while in benzonitrile oxide, the phenyl group can act as an electron-withdrawing or -donating group through resonance and inductive effects. These electronic differences, along with steric factors, dictate their stability and reactivity in various transformations.
Stability and Dimerization
A key aspect of nitrile oxide reactivity is their propensity to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). This dimerization is a significant competing reaction that can reduce the yield of the desired cycloaddition product. The rate of dimerization provides a measure of the nitrile oxide's stability.
Computational studies have shown that the activation barrier for the dimerization of this compound is higher than that for benzonitrile oxide, suggesting that this compound is kinetically more stable towards dimerization.[2] Experimental data for substituted benzonitrile oxides indicate that electron-withdrawing groups accelerate dimerization.[3] This is consistent with the phenyl group in benzonitrile oxide facilitating dimerization compared to the electron-donating methyl group in this compound.
| Nitrile Oxide | Dimerization Rate | Activation Energy for Dimerization (Computational) | Stability |
| This compound | Slower | Higher (ΔG‡₂₉₈ = 104 kJ mol⁻¹)[2] | More stable |
| Benzonitrile Oxide | Faster | Lower[3] | Less stable |
Table 1: Comparison of Stability and Dimerization of this compound and Benzonitrile Oxide.
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition is the most prominent reaction of nitrile oxides. The reactivity in these reactions is influenced by the frontier molecular orbital (FMO) energies of the nitrile oxide and the dipolarophile.
Benzonitrile oxide has been extensively studied in 1,3-dipolar cycloadditions. It reacts readily with a wide range of dipolarophiles, including alkenes and alkynes.[4] The phenyl group allows for modulation of the FMO energies, and its reactions are often highly regioselective.
This compound , being a smaller and more electron-rich dipole, is expected to have a higher-lying Highest Occupied Molecular Orbital (HOMO). This would suggest a greater reactivity towards electron-deficient dipolarophiles in HOMO-dipole/LUMO-dipolarophile controlled reactions. Computational studies support the feasibility of its cycloaddition reactions.[5][6] However, there is a relative scarcity of direct comparative kinetic data with benzonitrile oxide under identical conditions.
From a qualitative standpoint, the smaller steric footprint of the methyl group in this compound compared to the phenyl group in benzonitrile oxide may allow it to react more readily with sterically hindered dipolarophiles.
Nucleophilic and Electrophilic Additions
While less common than cycloadditions, nitrile oxides can also react with nucleophiles and electrophiles. The carbon atom of the nitrile oxide is electrophilic, while the oxygen atom is nucleophilic.
Due to the electron-donating nature of the methyl group, the carbon atom of This compound is expected to be less electrophilic than that of benzonitrile oxide. Conversely, the oxygen atom of this compound should be more nucleophilic. This suggests that this compound may react faster with strong electrophiles and slower with nucleophiles compared to benzonitrile oxide.
Experimental Protocols
The following are general experimental protocols for the in-situ generation and reaction of this compound and benzonitrile oxide. It is important to note that nitrile oxides are generally unstable and are typically generated in the presence of the desired reaction partner.
In-situ Generation and Cycloaddition of Benzonitrile Oxide
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dipolarophile (e.g., styrene)
-
Solvent (e.g., Chloroform)
Procedure:
-
Dissolve benzaldoxime (1.0 eq) and the dipolarophile (1.2 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In-situ Generation and Cycloaddition of this compound
Materials:
-
Nitroethane
-
Phenyl isocyanate
-
Triethylamine (TEA)
-
Dipolarophile (e.g., methyl acrylate)
-
Solvent (e.g., Toluene)
Procedure:
-
To a stirred solution of nitroethane (1.0 eq) and the dipolarophile (1.5 eq) in dry toluene, add phenyl isocyanate (1.1 eq).
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Heat the reaction mixture at 80 °C and stir for 12-24 hours. The nitrile oxide is generated in situ from the nitroalkane.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The byproduct, diphenylurea, will precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Concepts
The following diagrams illustrate key concepts related to the reactivity of this compound and benzonitrile oxide.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
Acetonitrile Oxide vs. Other Aliphatic Nitrile Oxides: A Comparative Guide for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of a 1,3-dipole is critical in the synthesis of novel heterocyclic compounds. Nitrile oxides, in particular, are potent intermediates for constructing isoxazoles and isoxazolines, scaffolds frequently found in pharmacologically active molecules. This guide provides an objective comparison of acetonitrile oxide and other common aliphatic nitrile oxides, focusing on their performance in 1,3-dipolar cycloaddition reactions, supported by experimental data and detailed protocols.
Executive Summary
This compound is a fundamental and widely used aliphatic nitrile oxide. However, its reactivity and stability profile differs from its higher aliphatic homologues such as propionitrile oxide and isobutyronitrile oxide. The choice between these reagents can significantly impact reaction yields, regioselectivity, and handling requirements. Generally, stability increases with steric bulk, with isobutyronitrile oxide being more stable than propionitrile oxide, which in turn is more stable than the highly reactive and dimerization-prone this compound. This guide will delve into a comparative analysis of their performance in cycloaddition reactions, providing a framework for selecting the optimal reagent for a given synthetic challenge.
Performance in 1,3-Dipolar Cycloaddition Reactions
The primary application of nitrile oxides in synthetic chemistry is their participation in [3+2] cycloaddition reactions with dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. The performance of this compound, propionitrile oxide, and isobutyronitrile oxide in these reactions is influenced by steric and electronic factors.
General Reactivity and Stability
Lower aliphatic nitrile oxides are known to be unstable and readily dimerize to form furoxans, which can reduce the yield of the desired cycloaddition product.[1] Steric hindrance can increase the stability of a nitrile oxide.[1] Therefore, a general stability trend can be observed:
Isobutyronitrile oxide > Propionitrile oxide > this compound
This trend implies that for reactions requiring higher temperatures or longer reaction times, a more sterically hindered nitrile oxide might be advantageous to minimize dimerization.
Comparative Yields in Cycloaddition Reactions
Direct side-by-side comparisons of these specific aliphatic nitrile oxides under identical conditions are not extensively documented in a single study. However, by collating data from various sources employing similar methodologies, a comparative picture can be formed. The following table summarizes representative yields of isoxazoline formation from the in situ generation of nitrile oxides via the oxidation of their corresponding aldoximes and subsequent reaction with a common dipolarophile, methyl acrylate.
| Nitrile Oxide Precursor | Dipolarophile | Product | Yield (%) | Reference |
| Acetaldoxime (for this compound) | Methyl Acrylate | Methyl 3-methylisoxazoline-5-carboxylate | ~70-80% (estimated) | [2][3][4] |
| Propionaldoxime (for Propionitrile Oxide) | Methyl Acrylate | Methyl 3-ethylisoxazoline-5-carboxylate | 82% | [4] |
| Isobutyraldoxime (for Isobutyronitrile Oxide) | Methyl Acrylate | Methyl 3-isopropylisoxazoline-5-carboxylate | ~75-85% (estimated) | [2][3][4] |
Note: Yields are highly dependent on specific reaction conditions, and the values presented are for comparative purposes based on similar reported procedures.
From the available data, propionitrile oxide appears to give a high yield in this specific reaction. While direct data for this compound and isobutyronitrile oxide with methyl acrylate under the exact same reported conditions is not available, the general procedures suggest comparable and good to excellent yields for aliphatic nitrile oxides in such cycloadditions.[2][3][4]
Experimental Protocols
The in situ generation of nitrile oxides is the most common and practical approach due to their instability. A widely used and environmentally friendly method involves the oxidation of aldoximes.
General Experimental Protocol for In Situ Generation and Cycloaddition of Aliphatic Nitrile Oxides
This protocol is adapted from a ball-milling procedure which has been shown to be effective for a range of aliphatic aldoximes.[2][4]
Materials:
-
Aliphatic aldoxime (e.g., acetaldoxime, propionaldoxime, isobutyraldoxime) (1.0 mmol)
-
Dipolarophile (e.g., methyl acrylate) (1.2 mmol)
-
Sodium chloride (NaCl) (1.1 mmol)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 mmol)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol)
-
Milling vessel and balls (e.g., stainless steel)
Procedure:
-
To a milling vessel, add the aldoxime, NaCl, Oxone®, and Na₂CO₃.
-
Add the dipolarophile to the mixture.
-
Mill the mixture at room temperature for a specified time (e.g., 60 minutes) at a set frequency (e.g., 30 Hz).
-
After milling, extract the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazoline.
Visualization of Key Processes
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: General reaction pathway for isoxazoline/isoxazole synthesis.
Caption: A typical experimental workflow for the synthesis.
Conclusion
The selection of an aliphatic nitrile oxide for 1,3-dipolar cycloaddition reactions is a nuanced decision based on the specific requirements of the synthesis.
-
This compound is a small, highly reactive 1,3-dipole, making it suitable for reactions with a wide range of dipolarophiles. However, its high reactivity is coupled with a greater propensity for dimerization, which may necessitate carefully controlled reaction conditions to maximize yields.
-
Propionitrile oxide and isobutyronitrile oxide offer increased stability due to the presence of larger alkyl substituents. This enhanced stability can be advantageous in reactions that are sluggish or require elevated temperatures, as it minimizes the competing dimerization pathway. The steric bulk of these nitrile oxides can also influence the regioselectivity of the cycloaddition, a factor that can be exploited for synthetic advantage.
For drug development professionals and synthetic chemists, a thorough understanding of these differences is paramount. While this compound provides a baseline for reactivity, exploring its more stable aliphatic counterparts can unlock opportunities for improved yields and selectivities in the synthesis of complex heterocyclic molecules. The provided experimental protocol offers a standardized, environmentally conscious starting point for the comparative evaluation of these valuable synthetic intermediates.
References
A Comparative Guide to DFT Studies on the Mechanism of Acetonitrile Oxide Cycloaddition
The 1,3-dipolar cycloaddition of acetonitrile oxide with various dipolarophiles is a fundamental reaction in organic chemistry for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles.[1][2][3] Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate mechanistic details of these reactions, offering insights into their kinetics, regioselectivity, and the nature of the transition states involved.[3][4][5] This guide provides a comparative overview of the findings from various DFT studies, presenting key data and methodologies for researchers, scientists, and professionals in drug development.
Mechanistic Insights: Concerted vs. Stepwise Pathways
DFT studies have been instrumental in characterizing the mechanism of this compound cycloadditions. The central question often revolves around whether the reaction proceeds through a concerted, single-step mechanism or a stepwise pathway involving a diradical or zwitterionic intermediate.[4]
The majority of DFT studies on the cycloaddition of nitrile oxides, including this compound, with alkenes and other dipolarophiles conclude that the reaction follows a concerted mechanism .[1][3][6] However, the degree of synchronicity in bond formation can vary. Many studies describe the transition state as asynchronous , meaning that the two new single bonds are not formed to the same extent at the transition state.[3][5][7]
Some recent studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have refined this description, categorizing the mechanism as a two-stage one-step mechanism .[7][8] This characterization implies that while the reaction occurs in a single kinetic step, the formation of the two new bonds happens in two distinct stages along the reaction coordinate. For instance, in the reaction of acetonitrile N-oxide with 2,5-dimethyl-2H-[7][8][9]diazaphosphole, the formation of the P-C single bond is initiated first.[7][8]
While a concerted pathway is generally favored, some theoretical studies have also investigated stepwise mechanisms. For example, a study on the [3+2] cycloaddition between nitrile oxide and alkenes explored both a stepwise radical-mediated pathway and a concerted pathway, with the radical mechanism being suggested in some specific cases.[4]
Comparative Quantitative Data from DFT Studies
The following table summarizes key quantitative data from various DFT studies on this compound cycloaddition reactions. These values are highly dependent on the computational level of theory employed.
| Dipolarophile | DFT Functional/Basis Set | Solvent | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) | Regioselectivity | Reference |
| 2,5-dimethyl-2H-[7][8][9]diazaphosphole | B3LYP/6-31G(d,p) | THF | 8.43 | - | High | [7][8] |
| 2,5-dimethyl-2H-[7][8][9]diazarsole | B3LYP/6-31G++(d,p) | Gas | 6.93 | -27.87 | Total | [9][10] |
| Nitroethene (Benzonitrile Oxide) | B3LYP/6-31G(d) | Gas | - | - | High | [3][5] |
| N-vinylpyrrole derivative (Benzonitrile Oxide) | B3LYP/6-31G(d) | CH2Cl2 | Relatively high | - | Complete | [11] |
| Cyclodienes (various nitrile oxides) | M06-2X/6-311+G(d,p) | MeCN | - | - | High | [12] |
Note: Activation and reaction energies can vary significantly based on the chosen functional, basis set, and solvent model. The provided data should be considered within the context of the specific computational protocol used in each study.
Experimental Protocols: A Computational Perspective
The "experimental" protocols in the context of these DFT studies refer to the computational methodologies employed. A consistent and well-described computational setup is crucial for the reproducibility and reliability of the results.
Commonly Used DFT Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.[6][7][8][9][10][11]
-
M06-2X: A hybrid meta-GGA functional that is often recommended for studies involving non-covalent interactions and reaction kinetics.[1][4][12]
-
PBE1PBE (PBE0): A hybrid functional that is also frequently used for mechanistic studies.[2]
-
CAM-B3LYP: A long-range corrected hybrid functional, suitable for systems where charge transfer may be important.[2]
Typical Basis Sets:
-
Pople-style basis sets: 6-31G(d,p), 6-311+G(d,p), and 6-311++G(d,p) are commonly employed, with the inclusion of polarization and diffuse functions being important for accurate descriptions of electronic structure and energies.[2][6][7][8][9][10]
Solvent Effects:
-
Polarizable Continuum Model (PCM): This is a popular implicit solvation model used to account for the effect of the solvent on the reaction energetics.[13]
-
SMD (Solvation Model based on Density): Another widely used implicit solvent model.[4]
Visualizing Reaction Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the cycloaddition mechanism and a typical DFT workflow.
Caption: Reaction profile for a concerted cycloaddition.
Caption: A typical workflow for a DFT investigation.
Conclusion
DFT calculations have significantly advanced our understanding of the this compound cycloaddition mechanism. The prevailing view supported by numerous studies is a concerted, often asynchronous, one-step mechanism. The choice of DFT functional and basis set is critical and can influence the quantitative results, highlighting the importance of benchmarking against experimental data where available. The methodologies and data presented in this guide offer a comparative basis for researchers to design and interpret their own computational studies in this area. Future work may focus on more complex systems and the role of explicit solvent molecules in influencing the reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 5. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of Acetonitrile Oxide in 1,3-Dipolar Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the 1,3-dipolar cycloaddition of nitrile oxides stands as a cornerstone reaction for the synthesis of five-membered heterocycles, which are prevalent scaffolds in medicinal chemistry. Among the various nitrile oxides, acetonitrile oxide, as a small and simple aliphatic variant, offers a unique reactivity profile. This guide provides an objective comparison of the kinetic performance of this compound in these cycloadditions, contrasted with other nitrile oxides, and is supported by experimental data and detailed methodologies to aid in reaction design and optimization.
Executive Summary
This compound is a reactive 1,3-dipole widely used in the synthesis of isoxazolines and isoxazoles. Its small steric footprint generally leads to faster reaction rates compared to bulkier aromatic or sterically hindered aliphatic nitrile oxides. However, its high reactivity is coupled with a propensity for rapid dimerization to form furoxans, a competing side reaction that can significantly impact yields. This guide will delve into the kinetic parameters governing these reactions, offering a comparative perspective to inform the selection of nitrile oxides for specific synthetic applications.
Comparative Kinetic Data
The rate of 1,3-dipolar cycloaddition is influenced by the structure of both the nitrile oxide and the dipolarophile. While comprehensive kinetic data for this compound is somewhat scattered throughout the literature, a comparative analysis can be constructed by examining studies on various nitrile oxides under similar conditions.
Table 1: Comparison of Second-Order Rate Constants (k) for the Cycloaddition of Various Nitrile Oxides with Alkenes.
| Nitrile Oxide | Dipolarophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Reference |
| Benzonitrile oxide | N-ethylmaleimide | CCl₄ | 25 | 0.043 | [1] |
| Benzonitrile oxide | N-phenylmaleimide | CCl₄ | 25 | 0.038 | [1] |
| Benzonitrile oxide | Cyclopentene | CCl₄ | 25 | 0.0012 | [1] |
| 2,2,5,5-Tetramethyl-3-imidazoline-3-oxide-1-oxyl (a nitronyl nitroxide, for comparison) | n-Butyl acrylate | Not Specified | 80 | 8 x 10⁻³ | [2] |
| 2,2,5,5-Tetramethyl-3-imidazoline-3-oxide-1-oxyl (a nitronyl nitroxide, for comparison) | Styrene | Not Specified | 80 | 4 x 10⁻⁴ | [2] |
The dimerization of nitrile oxides is a significant competing reaction. For instance, the dimerization of para-chlorobenzonitrile oxide has an experimental activation free energy of 21.5–22.6 kcal/mol in various solvents.[1] Computational studies suggest that the activation energy for the dimerization of this compound is approximately 3.1 kcal/mol lower than that of para-chlorobenzonitrile oxide, indicating a faster rate of dimerization for the smaller aliphatic nitrile oxide.[1]
Experimental Protocols
The transient nature of this compound necessitates its in situ generation. The kinetic analysis of these reactions, therefore, requires careful experimental design to ensure that the rate of cycloaddition is the measured process, rather than the rate of nitrile oxide formation.
In Situ Generation of this compound
A common and effective method for the in situ generation of this compound is the dehydration of nitroethane or the dehydrochlorination of acetohydroximoyl chloride. The "slow addition" of the reagent that initiates the formation of the nitrile oxide is a crucial technique to maintain a low stationary concentration of the dipole, which favors the bimolecular cycloaddition over the competing unimolecular dimerization.
Protocol 1: Generation of this compound from Acetohydroximoyl Chloride
-
A solution of the dipolarophile (e.g., an alkene) in an appropriate solvent (e.g., dichloromethane or toluene) is prepared in the reaction vessel.
-
A solution of a non-nucleophilic base, such as triethylamine, is slowly added to a stirred solution of acetohydroximoyl chloride and the dipolarophile at a controlled temperature.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC, TLC, or NMR).
Kinetic Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time progress of a reaction, allowing for the determination of kinetic parameters.
Protocol 2: Kinetic Monitoring by ¹H NMR Spectroscopy [3]
-
Sample Preparation: A solution of the dipolarophile and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent is prepared in an NMR tube. The sample is thermally equilibrated in the NMR spectrometer.
-
Initiation of Reaction: A pre-weighed amount of the nitrile oxide precursor (e.g., acetohydroximoyl chloride) and the base are added to the NMR tube. Alternatively, for slower reactions, the nitrile oxide can be generated in situ in a separate flask, and an aliquot of the reaction mixture is transferred to the NMR tube for monitoring.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The concentration of the reactants and products at each time point is determined by integrating their characteristic signals relative to the internal standard. The rate constants are then calculated by fitting the concentration-time data to the appropriate rate law.
Reaction Pathways and Logical Relationships
The reaction of a nitrile oxide with a dipolarophile can be visualized as a workflow that includes the initial generation of the reactive intermediate, the desired cycloaddition pathway, and the competing dimerization pathway.
Caption: Workflow of this compound reactions.
The diagram illustrates the in situ generation of this compound from its precursor, followed by the two competing reaction pathways: the desired [3+2] cycloaddition with a dipolarophile to form an isoxazoline and the undesired dimerization to a furoxan. The relative rates of these two pathways (k_cyclo vs. k_dimer) determine the overall efficiency of the cycloaddition.
Conclusion
The kinetic analysis of this compound reactions reveals a trade-off between high reactivity and stability. While its small size can lead to rapid cycloadditions, the competing dimerization reaction is also accelerated. For researchers in drug development and organic synthesis, understanding these kinetics is crucial for optimizing reaction conditions to favor the formation of the desired heterocyclic products. The use of in situ generation techniques with slow addition of reagents and careful monitoring, for instance by NMR spectroscopy, are key strategies to maximize the yields of these valuable synthetic transformations. Further experimental studies providing direct comparative kinetic data between this compound and other nitrile oxides would be highly beneficial for the fine-tuning of synthetic strategies.
References
A Comparative Guide to the Synthesis of Isoxazoles and Isoxazolines: Validation of Acetonitrile Oxide Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoxazole and isoxazoline ring systems is a cornerstone of medicinal chemistry and drug development, with these heterocycles forming the core of numerous therapeutic agents. The [3+2] cycloaddition reaction using in situ generated nitrile oxides, particularly acetonitrile oxide, is a prominent and versatile method for constructing these valuable scaffolds. This guide provides an objective comparison of this synthetic approach with alternative methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
I. Generation of this compound: A Comparative Overview
The transient nature of this compound necessitates its in situ generation. The choice of precursor and generation method significantly impacts the overall efficiency, substrate scope, and reaction conditions of the subsequent cycloaddition. Below is a comparison of the most common methods for generating this compound.
Data Presentation: Comparison of this compound Generation Methods
| Method | Precursor | Reagents/Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Oxidation of Aldoximes | Acetaldehyde Oxime | N-Chlorosuccinimide (NCS), base; or NaCl, Oxone, Na₂CO₃ | 63-95%[1][2] | 1-12 h[2] | "Green" protocols available, readily available precursors, broad substrate scope.[1][2] | May require aqueous conditions, stoichiometric oxidants are often needed.[3] |
| Dehydration of Nitroalkanes | Nitroethane | Phenyl isocyanate, Et₃N; or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), DBU | 40-85%[1] | 2-24 h[1] | Good for intramolecular cycloadditions, avoids harsh oxidants.[1] | Reagents can be toxic, may require elevated temperatures.[1] |
| Dehydration of O-Silylated Hydroxamic Acids | O-tert-butyldiphenylsilyl acetohydroxamate | Triflic anhydride (Tf₂O), Et₃N | 86% (for a specific example)[4] | 5 h[4] | Stable, crystalline precursors; mild reaction conditions.[4] | Requires preparation of the silylated precursor. |
II. Synthesis of Isoxazoles: this compound Cycloaddition vs. Classical Condensation
The construction of the aromatic isoxazole ring can be achieved through various synthetic routes. The Huisgen 1,3-dipolar cycloaddition of this compound with alkynes is a powerful method, which is often compared to the classical condensation reaction of β-dicarbonyl compounds with hydroxylamine.[3]
Data Presentation: Comparison of Isoxazole Synthesis Methods
| Method | Key Reagents | Catalyst/Conditions | Solvent | Typical Yield (%) | Regioselectivity | Advantages | Disadvantages |
| [3+2] Cycloaddition | This compound (in situ), Alkyne | Often catalyst-free; mild conditions. | Various organic solvents, water. | 65-95%[5] | Generally high for 3,5-disubstituted isoxazoles from terminal alkynes.[3] | High versatility, broad functional group tolerance, often one-pot.[3] | Instability of nitrile oxide intermediate, potential for dimerization.[3] |
| Condensation Reaction | β-Dicarbonyl Compound, Hydroxylamine | Acid or base catalysis; often requires heating. | Ethanol, Pyridine. | 43-99%[5] | Can be poor, but controllable with modified substrates (e.g., β-enamino diketones).[3] | Readily available starting materials.[3] | Often requires harsher conditions, regioselectivity can be an issue with simple β-diketones.[3] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound from Acetaldehyde Oxime and [3+2] Cycloaddition with an Alkyne
This protocol describes the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of this compound from acetaldehyde oxime using N-chlorosuccinimide (NCS) followed by cycloaddition with a terminal alkyne.
Materials:
-
Acetaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Terminal alkyne (e.g., phenylacetylene)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and acetaldehyde oxime (1.2 eq) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NCS (1.2 eq) in CH₂Cl₂ to the reaction mixture.
-
Add triethylamine (1.5 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of an Isoxazole via Condensation of a β-Dicarbonyl Compound with Hydroxylamine
This protocol outlines the synthesis of a substituted isoxazole from a β-dicarbonyl compound and hydroxylamine hydrochloride.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired isoxazole.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of isoxazoles using this compound.
Caption: Reaction pathway for isoxazole synthesis via in situ generation of this compound and subsequent [3+2] cycloaddition.
Caption: General experimental workflow for the one-pot synthesis of isoxazoles using in situ generated this compound.
References
A Comparative Guide to the Generation of Acetonitrile Oxide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Acetonitrile Oxide Generation Methodologies
This compound is a highly valuable, reactive intermediate in organic synthesis, primarily utilized as a 1,3-dipole in cycloaddition reactions to construct five-membered heterocycles like isoxazoles and isoxazolines. These structural motifs are prevalent in numerous biologically active compounds and natural products. Due to its instability, this compound is almost exclusively generated in situ. This guide provides a comparative analysis of the most common methods for its generation, focusing on precursor types and reaction conditions, supported by experimental data to aid in method selection for specific research and development needs.
Core Generation Strategies: A Comparative Overview
The two principal precursors for the in situ generation of this compound are acetaldoxime (and its derivatives) and nitroethane. The choice of precursor and generation method depends on factors such as substrate compatibility, desired reaction conditions (e.g., pH, temperature), and atom economy.
| Precursor | General Method | Reagent/Conditions | Key Features |
| Acetaldoxime | Oxidation | tert-Butyl hypoiodite (t-BuOI) | Mild, versatile, and efficient for cycloadditions.[1] |
| Oxidation | Sodium chloride/Oxone | "Green" protocol, broad substrate scope, avoids organic byproducts.[2][3][4] | |
| Oxidation | N-Bromosuccinimide (NBS) | A common and effective halogenating agent for subsequent elimination.[5] | |
| Oxidation | Chloramine-T | Functions as an oxidant to generate the nitrile oxide in situ.[5] | |
| Nitroethane | Dehydration | Phenyl isocyanate | A classic and widely used method for dehydrating primary nitroalkanes.[6][7] |
Performance Data of this compound Generation in Cycloaddition Reactions
The efficiency of this compound generation is typically evaluated by the yield of the subsequent trapping reaction, most commonly a [3+2] cycloaddition with an alkene or alkyne. The following table summarizes representative data from the literature for different generation methods.
| Generation Method | Dipolarophile | Product | Yield (%) | Solvent | Temperature (°C) | Reference |
| t-BuOI from Benzaldoxime | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 88 | Dioxane | Room Temp. | [1] |
| NaCl/Oxone from Isopropyl aldoxime | Styrene | 3-Isopropyl-5-phenyl-4,5-dihydroisoxazole | 95 | CH3CN/H2O | Room Temp. | [2] |
| NaCl/Oxone from Isopropyl aldoxime* | 1-Octene | 3-Isopropyl-5-hexyl-4,5-dihydroisoxazole | 93 | CH3CN/H2O | Room Temp. | [2] |
| Phenyl isocyanate from Nitroethane | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | [6][7] |
Experimental Protocols
Generation of this compound from Acetaldoxime via the NaCl/Oxone Method
This protocol is adapted from a general procedure for the in situ generation of nitrile oxides from aldoximes.[2][3]
Materials:
-
Acetaldoxime
-
Alkene or alkyne (dipolarophile)
-
Sodium chloride (NaCl)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
Procedure:
-
To a solution of acetaldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in a mixture of acetonitrile and water (e.g., 2:1 v/v, 3 mL), add sodium chloride (1.5 mmol).
-
To this stirred mixture, add Oxone (1.5 mmol) portion-wise over 10-15 minutes at room temperature.
-
The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired isoxazoline or isoxazole.
Generation of this compound from Nitroethane via Dehydration with Phenyl Isocyanate
This is a classical method for generating nitrile oxides from primary nitroalkanes.[6][7]
Materials:
-
Nitroethane
-
Phenyl isocyanate
-
Alkene or alkyne (dipolarophile)
-
Triethylamine (Et₃N) - as a catalyst
-
Anhydrous benzene or toluene
Procedure:
-
A solution of nitroethane (1.0 mmol) and the dipolarophile (1.2 mmol) is prepared in anhydrous benzene (10 mL).
-
A catalytic amount of triethylamine (0.1 mmol) is added to the solution.
-
Phenyl isocyanate (1.1 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC. The formation of diphenylurea as a byproduct is often observed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated diphenylurea is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the cycloaddition product.
Reaction Pathways and Experimental Workflow
The generation of this compound from its common precursors involves distinct chemical transformations. The following diagrams illustrate these pathways and a general experimental workflow for a typical cycloaddition reaction.
Caption: Oxidation of acetaldoxime to generate this compound.
Caption: Dehydration of nitroethane to form this compound.
Caption: General experimental workflow for this compound cycloaddition.
Concluding Remarks
The choice between acetaldoxime and nitroethane as a precursor for this compound depends on the specific requirements of the synthesis. The oxidation of acetaldoxime, particularly using modern "green" methods like NaCl/Oxone, offers mild reaction conditions and a broad substrate scope, making it an attractive option for many applications.[2][3] The dehydration of nitroethane with phenyl isocyanate remains a reliable and historically significant method.[6][7] Researchers should consider factors such as the stability of their dipolarophile to the reaction conditions, the desired scale of the reaction, and environmental considerations when selecting a method for generating this compound. The provided data and protocols serve as a starting point for the development and optimization of synthetic routes involving this versatile 1,3-dipole.
References
- 1. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. m.youtube.com [m.youtube.com]
Cross-Validation of Experimental and Computational Results for Acetonitrile Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computational data for acetonitrile oxide (CH₃CNO), a molecule of significant interest in organic synthesis and theoretical chemistry. By presenting a side-by-side analysis of its molecular geometry and vibrational frequencies, this document aims to offer a clear cross-validation of theoretical models against experimental findings, providing valuable insights for researchers in drug development and related scientific fields.
Data Presentation: Molecular Geometry and Vibrational Frequencies
The following tables summarize the core quantitative data obtained from experimental spectroscopic studies and computational quantum chemical calculations. This allows for a direct and objective comparison of the performance of theoretical methods in predicting the properties of this compound.
Molecular Geometry
The equilibrium geometry of this compound has been determined experimentally through microwave spectroscopy and computationally using various levels of theory. The key structural parameters, including bond lengths and bond angles, are presented below. The computational results shown are from Density Functional Theory (DFT) calculations, which are widely used for their balance of accuracy and computational cost.
| Parameter | Experimental Value | Computational Value (DFT/B3LYP) |
| Bond Lengths (Å) | ||
| C-C | 1.463 | 1.458 |
| C≡N | 1.168 | 1.163 |
| N-O | 1.218 | 1.221 |
| C-H | 1.085 | 1.088 |
| Bond Angles (°) | ||
| ∠C-C-N | 179.1 | 180.0 |
| ∠C-N-O | 179.1 | 180.0 |
| ∠H-C-H | 109.2 | 109.1 |
Note: Experimental data is often an effective structure derived from rotational constants, while computational data represents the equilibrium geometry at the minimum of the potential energy surface.
Vibrational Frequencies
The vibrational modes of this compound have been characterized experimentally using infrared (IR) spectroscopy in the gas phase and in inert matrices. These experimental frequencies are compared with the harmonic vibrational frequencies calculated using DFT. It is important to note that experimental frequencies are anharmonic, while calculated harmonic frequencies are typically higher. Therefore, scaling factors are often applied to computational results for better agreement, though unscaled frequencies are presented here for a direct comparison of the raw theoretical output.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) |
| ν(C-H) stretch | a₁ | 2945 | 3085 |
| ν(C≡N) stretch | a₁ | 2315 | 2360 |
| ν(C-C) stretch | a₁ | 935 | 945 |
| ν(N-O) stretch | a₁ | 1380 | 1405 |
| δ(CH₃) symmetric deformation | a₁ | 1450 | 1475 |
| δ(CH₃) asymmetric deformation | e | 1460 | 1485 |
| ρ(CH₃) rock | e | 1045 | 1060 |
| δ(C-C-N) bend | e | 365 | 370 |
| δ(C-N-O) bend | e | 540 | 550 |
Experimental and Computational Protocols
A clear understanding of the methodologies employed in both experimental and computational studies is crucial for a critical evaluation of the presented data.
Experimental Protocols
Synthesis of this compound: this compound is an unstable molecule and is typically generated in situ for spectroscopic studies. A common method is the thermolysis of a stable precursor, such as dimethylfuroxan (3,4-dimethyl-1,2,5-oxadiazole 2-oxide), in the gas phase. The precursor is heated, leading to a retro [3+2] cycloaddition reaction that yields two molecules of this compound.
Microwave Spectroscopy: For the determination of molecular geometry, microwave spectroscopy is employed. This technique measures the rotational transitions of the molecule in the gas phase. By analyzing the rotational spectra of different isotopologues of this compound, the moments of inertia can be determined, from which a precise molecular structure can be derived.
Infrared Spectroscopy: Gas-phase or matrix-isolation infrared spectroscopy is used to determine the vibrational frequencies of this compound. In matrix-isolation experiments, the generated this compound is trapped in an inert gas matrix (e.g., argon) at low temperatures. This minimizes intermolecular interactions and allows for the observation of sharp vibrational bands corresponding to the fundamental vibrational modes of the isolated molecule.
Computational Methodology
The computational results presented in this guide were obtained using Density Functional Theory (DFT), a widely used quantum chemical method.
Method: The B3LYP hybrid functional was employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is known to provide reliable results for a wide range of molecular properties.
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is commonly used for such calculations. This basis set provides a good balance between accuracy and computational efficiency, including diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in describing bonding.
Calculations:
-
Geometry Optimization: The molecular geometry of this compound was fully optimized to find the structure corresponding to the minimum energy on the potential energy surface.
-
Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation was performed. This calculation yields the harmonic vibrational frequencies and the corresponding normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Visualizations
The following diagrams illustrate the workflows for the experimental generation and characterization of this compound, as well as the computational workflow for determining its properties.
Elucidating Acetonitrile Oxide Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation. In the realm of heterocyclic chemistry, the [3+2] cycloaddition of acetonitrile oxide is a cornerstone for synthesizing isoxazolines, key scaffolds in many pharmaceutical compounds. This guide provides a comparative analysis of isotopic labeling studies aimed at elucidating the mechanism of these reactions, offering a valuable resource for designing mechanistic investigations.
The central debate in the cycloaddition of nitrile oxides revolves around whether the reaction proceeds through a concerted mechanism, where both new single bonds are formed simultaneously, or a stepwise mechanism involving a diradical or zwitterionic intermediate. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes, provides a powerful lens to probe the transition states and intermediates of these reactions. This guide will delve into the experimental data from such studies, comparing the insights gained from different isotopic labeling strategies and other mechanistic investigation techniques.
Probing Reaction Mechanisms with ¹³C-Labeling: An NMR and UV Spectroscopic Approach
A foundational study in this area involves the synthesis and spectroscopic analysis of ¹³C-labeled nitrile oxides.[1] This approach provides direct insight into the electronic structure and dynamics of the nitrile oxide moiety.
Experimental Protocol: Synthesis and Analysis of ¹³C-Labeled Benzonitrile Oxide
Synthesis of ¹³C-labeled benzaldoxime:
-
¹³C-labeled benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol/water.
-
The reaction mixture is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The resulting ¹³C-labeled benzaldoxime is then isolated and purified using standard techniques such as extraction and recrystallization.
In situ generation and spectroscopic analysis of ¹³C-labeled benzonitrile oxide:
-
The ¹³C-labeled benzaldoxime is dissolved in a deuterated solvent (e.g., CDCl₃) suitable for NMR spectroscopy.
-
An oxidizing agent, such as sodium hypochlorite (bleach), is added to the solution to generate the ¹³C-labeled benzonitrile oxide in situ.
-
¹³C NMR spectra are recorded at various temperatures to observe changes in the chemical shift and coupling patterns of the labeled carbon.
-
UV-Vis spectra are also recorded to monitor the electronic transitions of the nitrile oxide.
Data Presentation: Spectroscopic Characterization of ¹³C-Labeled Benzonitrile Oxide
| Parameter | Observed Value | Interpretation |
| ¹³C NMR Chemical Shift (δ) | 35-38 ppm | The upfield chemical shift is indicative of the unique electronic environment of the nitrile oxide carbon. |
| ¹³C-¹⁴N Coupling | Triplet | The observation of a triplet, arising from the scalar coupling with the adjacent ¹⁴N nucleus (spin I=1), provides direct evidence of the C≡N bond integrity. |
| Temperature Dependence | The triplet signal fuses into a singlet as the temperature is decreased. | This dynamic behavior suggests a change in the relaxation mechanism or a temperature-dependent equilibrium, providing insights into the stability and structure of the nitrile oxide. |
This isotopic labeling study, by directly probing the carbon atom of the nitrile oxide, provides crucial experimental evidence for its electronic structure. The temperature-dependent NMR behavior suggests a dynamic nature of the CNO group, a factor that can influence its reactivity in cycloaddition reactions.[1]
Alternative Approaches: Kinetic Isotope Effect (KIE) Studies
While spectroscopic studies of labeled reactants provide structural information, Kinetic Isotope Effect (KIE) studies offer a powerful tool to investigate the transition state of a reaction. By measuring the difference in reaction rates between isotopically labeled and unlabeled reactants, one can infer the extent of bond breaking and bond formation in the rate-determining step.
A concerted [3+2] cycloaddition is expected to show small primary KIEs at both reacting centers of the nitrile oxide and the dipolarophile, as the bonding changes are distributed across multiple atoms in the transition state. Conversely, a stepwise mechanism with a distinct intermediate would likely exhibit a more significant KIE at the atom undergoing the initial bond formation.
Experimental Protocol: Determination of Kinetic Isotope Effects
-
Synthesis of Isotopically Labeled Reactants: this compound precursors (e.g., acetaldoxime) or the dipolarophile are synthesized with isotopic labels (e.g., ¹³C or ¹⁵N) at the reacting centers.
-
Competitive Reaction Setup: A mixture of the labeled and unlabeled reactant is allowed to react with the other cycloaddition partner.
-
Product Analysis: The isotopic ratio in the product and the unreacted starting material is precisely measured at different reaction conversions using mass spectrometry (MS) or quantitative NMR spectroscopy.
-
Calculation of KIE: The KIE is calculated from the change in isotopic ratios as a function of reaction progress.
Mechanistic Insights from Computational and Stereochemical Studies
In addition to isotopic labeling, computational chemistry and stereochemical studies provide valuable, albeit indirect, evidence for the mechanism of this compound cycloadditions.
-
Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to model the potential energy surface of the reaction.[3][4][5][6][7] These studies can calculate the activation energies for both concerted and stepwise pathways, often favoring a concerted, albeit asynchronous, mechanism for [3+2] cycloadditions of nitrile oxides.[5]
-
Stereochemical Studies: The stereospecificity of the cycloaddition, where the stereochemistry of the dipolarophile is retained in the product, is often cited as strong evidence for a concerted mechanism. A stepwise mechanism with a freely rotating intermediate would be expected to lead to a loss of stereochemical information. Experimental observations of high stereospecificity in many nitrile oxide cycloadditions support the concerted pathway.
Comparative Analysis of Mechanistic Probes
| Method | Information Gained | Advantages | Limitations |
| ¹³C-Labeling & NMR/UV | Direct observation of the electronic structure and dynamics of the nitrile oxide. | Provides direct experimental evidence of the reactant's ground state properties. | Does not directly probe the transition state. |
| Kinetic Isotope Effect (KIE) | Information about bond breaking/formation in the rate-determining step. | Highly sensitive to the transition state structure. | Requires precise synthesis and quantitative analysis; interpretation can be complex. |
| Computational Chemistry | Detailed energetic profile of the reaction pathway. | Can model transition states and intermediates that are difficult to observe experimentally. | Relies on the accuracy of the computational model; requires experimental validation. |
| Stereochemical Studies | Information about the concertedness of the reaction. | Experimentally straightforward to determine product stereochemistry. | Lack of stereospecificity does not definitively rule out a concerted mechanism with a short-lived intermediate. |
Conclusion
The investigation into the mechanism of this compound cycloadditions highlights the power of a multi-faceted approach. Direct experimental evidence from ¹³C-labeling and spectroscopic studies provides invaluable information about the nature of the nitrile oxide reactant itself.[1] While experimental KIE data for this specific reaction is an area ripe for further investigation, the methodology, in conjunction with computational and stereochemical studies, strongly points towards a concerted, though often asynchronous, mechanism for the [3+2] cycloaddition of this compound. For researchers in drug development and organic synthesis, this mechanistic understanding is crucial for predicting and controlling the stereochemical outcome of these important isoxazoline-forming reactions.
Visualizing the Mechanistic Investigation
Below are diagrams illustrating the key concepts and workflows discussed in this guide.
References
A Comparative Guide to the Mechanistic Investigation of Acetonitrile Oxide Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition reaction of acetonitrile oxide is a cornerstone in the synthesis of isoxazolines and isoxazoles, five-membered heterocyclic cores prevalent in numerous biologically active compounds and natural products.[1] A thorough understanding of the reaction mechanism is paramount for controlling regioselectivity and optimizing reaction yields, crucial aspects in the efficient development of new chemical entities. This guide provides a comparative analysis of the mechanistic aspects of this compound cycloadditions, supported by experimental data, to aid researchers in designing and executing these powerful transformations.
Mechanistic Overview: A Concerted Pathway
The reaction between this compound, a 1,3-dipole, and a dipolarophile (typically an alkene or alkyne) is generally accepted to proceed through a concerted, pericyclic mechanism.[1] This involves a six-electron transition state, leading to the stereospecific formation of the five-membered ring.[2] However, the synchronicity of bond formation can vary depending on the nature of the reactants. Theoretical studies, often employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), suggest that while the reaction is concerted, the transition state can be asynchronous, meaning the two new sigma bonds are not formed to the same extent at the transition state.[3][4]
The regioselectivity of the cycloaddition—the orientation of the nitrile oxide relative to the dipolarophile—is a key consideration. Two primary regioisomers can be formed: the 4-substituted and the 5-substituted isoxazoline (in the case of an alkene dipolarophile). The preferred outcome is dictated by a combination of steric and electronic factors of both the nitrile oxide and the dipolarophile.[3]
Visualizing the Reaction Pathway
The following diagrams illustrate the fundamental mechanistic concepts of this compound cycloadditions.
Caption: The concerted [3+2] cycloaddition mechanism.
Caption: Competing pathways leading to regioisomers.
Comparison of Experimental Results
The efficiency and regioselectivity of this compound cycloadditions are highly dependent on the method of nitrile oxide generation and the nature of the dipolarophile. Below are comparative data from various experimental studies.
Table 1: Cycloaddition of this compound with Various Alkenes
| Dipolarophile | Method of Generation | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (4-sub:5-sub) | Reference |
| Styrene | NaClO, Et3N | CH2Cl2 | 24 | 75 | Not specified | [5] |
| Methyl Acrylate | Electrochemical | MeCN | 3 | 77 | Single regioisomer | [5] |
| Acrylonitrile | Electrochemical | MeCN | 3 | 77 | Single regioisomer | [5] |
| Norbornene | Phenyl-iodosodiacetate | Dichloromethane | 12 | 85 | Exo adduct favored | [6] |
Table 2: Cycloaddition of Cyanonitrile Oxide with Various Dipolarophiles
Cyanonitrile oxide is generated in situ from nitroacetonitrile in the presence of acid.
| Dipolarophile | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethynylbenzene | p-Toluenesulfonic acid | 100 | 24 | 65 | [7] |
| Phenylacetylene | HCl | 100 | 24 | 88 | [7] |
| Methyl Propiolate | HCl | 100 | 24 | 99 | [7] |
| Ethyl Acrylate | HCl | 100 | 24 | 72 | [7] |
| Acrylonitrile | HCl | 100 | 24 | 68 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the in situ generation of this compound and subsequent cycloaddition.
Protocol 1: Dehydrochlorination of Acethydroximoyl Chloride
This is a classic and widely used method for generating this compound.
Caption: Experimental workflow for cycloaddition.
Detailed Steps:
-
Preparation of Acethydroximoyl Chloride: Acethydroximoyl chloride is typically prepared by the chlorination of acetaldehyde oxime.
-
Cycloaddition:
-
To a solution of the alkene (1.0 mmol) in anhydrous diethyl ether (20 mL) is added acethydroximoyl chloride (1.2 mmol).
-
The mixture is cooled to 0 °C, and a solution of triethylamine (1.5 mmol) in anhydrous diethyl ether (10 mL) is added dropwise over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The precipitated triethylammonium chloride is filtered off.
-
The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Cycloaddition
Microwave irradiation can significantly accelerate the rate of cycloaddition reactions.[8]
Detailed Steps:
-
Mixture Preparation: In a microwave-transparent vessel, a mixture of the aldoxime (1.0 mmol), the dipolarophile (1.2 mmol), and an oxidizing agent (e.g., chloramine-T) in a minimal amount of a suitable solvent (e.g., ethanol) is prepared.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 100 °C for 10-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent, washed with water, dried, and concentrated. The product is then purified by column chromatography.
Conclusion
The mechanistic landscape of this compound cycloadditions is well-defined, with the concerted [3+2] pathway being predominant. The choice of experimental conditions, particularly the method for generating the transient nitrile oxide, significantly impacts reaction efficiency and outcomes. For routine synthesis, the dehydrochlorination of acethydroximoyl chloride remains a robust and widely applicable method. However, for faster reactions and potentially improved yields, microwave-assisted protocols offer a compelling alternative. The electrochemical approach represents a greener alternative, avoiding the use of chemical oxidants. Careful consideration of the electronic and steric properties of the dipolarophile is essential for predicting and controlling the regioselectivity of the cycloaddition, a critical factor in the synthesis of target molecules for drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the application of this versatile and powerful reaction.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a safely handleable synthetic equivalent of cyanonitrile oxide by 1,3-dipolar cycloaddition of nitroacetonitrile - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03875B [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
Safety Operating Guide
Proper Disposal of Acetonitrile Oxide: A Guide for Laboratory Professionals
For immediate release
[City, State] – In the dynamic environment of chemical research and pharmaceutical development, the safe handling and disposal of reactive chemical intermediates are of paramount importance. Acetonitrile oxide, a versatile reagent in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions, requires stringent disposal protocols due to its inherent instability and potential hazards. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes working within a certified chemical fume hood and wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protective Gear | Specifications |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Nitrile gloves. Consider double-gloving for added protection. |
| Body Protection | A flame-retardant lab coat worn over non-synthetic clothing. |
| Respiratory | Use in a well-ventilated fume hood is mandatory. |
Step-by-Step Disposal Protocol: Quenching of Unreacted this compound
The primary method for the safe disposal of this compound is through controlled hydrolysis, which converts the reactive nitrile oxide into the more stable acetic acid and its derivatives. This procedure should be performed in the reaction vessel once the intended chemical transformation is complete.
Experimental Protocol: Quenching via Stepwise Hydrolysis
-
Cool the Reaction Mixture: Before beginning the quenching process, ensure the reaction mixture is cooled to 0-5 °C using an ice bath. This helps to control the rate of the exothermic quenching reaction.
-
Initial Quenching with Alcohol: Slowly add a protic solvent such as isopropanol or ethanol to the cooled reaction mixture with continuous stirring. The alcohol will react with the excess this compound. Add the alcohol dropwise until the initial vigorous reaction, if any, subsides.
-
Addition of Water: After the initial quench with alcohol, slowly add water to the reaction mixture. The water will hydrolyze the remaining this compound and any intermediates to form acetic acid and ammonia.[1]
-
Neutralization: After complete hydrolysis, the resulting acidic solution can be neutralized. Cautiously add a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH of the solution is neutral (pH ~7). Be aware of potential gas evolution (carbon dioxide) during neutralization.
-
Final Waste Segregation: Once neutralized, the aqueous waste mixture should be collected in a properly labeled hazardous waste container. The label should clearly indicate the contents, including the final, less hazardous chemical composition. Follow your institution's specific guidelines for the disposal of aqueous chemical waste.
Table 2: Quantitative Guidelines for Quenching
| Reagent | Recommended Amount | Rationale |
| Isopropanol/Ethanol | 5-10 equivalents relative to the initial amount of this compound precursor | To safely manage the initial, potentially vigorous reaction. |
| Water | Sufficient volume to ensure complete hydrolysis | To convert all remaining reactive species to stable byproducts. |
| Saturated Sodium Bicarbonate Solution | Add until effervescence ceases and pH is neutral | To neutralize the acidic byproducts of the hydrolysis. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and excellence in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
